1-(Pyridin-2-yl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-pyridin-2-ylazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIMDRICSWPLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(pyridin-2-yl)azetidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(pyridin-2-yl)azetidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The guide details a robust synthetic pathway, encompassing a palladium-catalyzed Buchwald-Hartwig amination followed by ester hydrolysis. Furthermore, it offers a thorough characterization protocol, including predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, to ensure the unambiguous identification and quality assessment of the final compound. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable molecular scaffold.
Introduction: The Significance of the Azetidine Moiety in Modern Drug Discovery
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain and unique three-dimensional geometry offer a distinct advantage in the design of novel therapeutic agents. The incorporation of an azetidine ring can significantly influence the physicochemical properties of a molecule, such as solubility, metabolic stability, and lipophilicity, often leading to improved pharmacokinetic profiles.
The specific target of this guide, 1-(pyridin-2-yl)azetidine-3-carboxylic acid, combines the favorable properties of the azetidine core with the versatile coordination and hydrogen bonding capabilities of the pyridine ring. This unique combination makes it an attractive building block for the synthesis of a wide array of compounds with potential applications in various therapeutic areas. The carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for its incorporation into larger and more complex molecular architectures.
This guide will provide a detailed, step-by-step methodology for the synthesis and characterization of this important molecule, empowering researchers to confidently produce and validate this key building block for their drug discovery programs.
Synthetic Pathway: A Two-Step Approach
The synthesis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid is most effectively achieved through a two-step process, commencing with the N-arylation of an azetidine-3-carboxylate ester, followed by the hydrolysis of the ester to yield the desired carboxylic acid. The key transformation in this sequence is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.
Figure 1: Overall synthetic workflow for 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Step 1: Buchwald-Hartwig N-Arylation of Ethyl azetidine-3-carboxylate
The initial step involves the coupling of ethyl azetidine-3-carboxylate with 2-bromopyridine using a palladium catalyst and a suitable phosphine ligand. The Buchwald-Hartwig amination is well-suited for this transformation due to its high functional group tolerance and broad substrate scope.[1][2]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (palladium catalyst), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by ethyl azetidine-3-carboxylate and 2-bromopyridine.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 1-(pyridin-2-yl)azetidine-3-carboxylate.
Table 1: Reagents and Conditions for Buchwald-Hartwig N-Arylation
| Reagent/Parameter | Recommended | Molar Equiv. |
| Ethyl azetidine-3-carboxylate | - | 1.0 |
| 2-Bromopyridine | - | 1.1 |
| Palladium Catalyst | Pd₂(dba)₃ | 0.01-0.05 |
| Ligand | BINAP or Xantphos | 0.02-0.10 |
| Base | Sodium tert-butoxide | 1.5-2.0 |
| Solvent | Anhydrous Toluene | - |
| Temperature | 80-110 °C | - |
| Reaction Time | 4-24 hours | - |
Step 2: Hydrolysis of Ethyl 1-(pyridin-2-yl)azetidine-3-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like lithium hydroxide or sodium hydroxide.
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve ethyl 1-(pyridin-2-yl)azetidine-3-carboxylate in a suitable solvent mixture (e.g., THF/water or methanol/water).
-
Base Addition: Add an aqueous solution of a strong base (e.g., lithium hydroxide or sodium hydroxide).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Neutralization: Carefully acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
Extraction: Extract the product with an organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Table 2: Reagents and Conditions for Ester Hydrolysis
| Reagent/Parameter | Recommended | Molar Equiv. |
| Ethyl 1-(pyridin-2-yl)azetidine-3-carboxylate | - | 1.0 |
| Base | Lithium Hydroxide | 2.0-3.0 |
| Solvent | THF/Water or Methanol/Water | - |
| Temperature | Room Temperature | - |
| Reaction Time | 2-12 hours | - |
Characterization of 1-(pyridin-2-yl)azetidine-3-carboxylic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(pyridin-2-yl)azetidine-3-carboxylic acid. The following section outlines the expected results from key analytical techniques.
Figure 2: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for 1-(pyridin-2-yl)azetidine-3-carboxylic acid are presented below.
Table 3: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-6 | ~8.10 | dd | J = 5.0, 1.0 |
| Pyridine H-4 | ~7.60 | ddd | J = 8.5, 7.5, 2.0 |
| Pyridine H-3 | ~6.80 | d | J = 8.5 |
| Pyridine H-5 | ~6.60 | dd | J = 7.0, 5.0 |
| Azetidine CH₂ | ~4.20 | t | J = 8.0 |
| Azetidine CH | ~3.80 | m | - |
| Azetidine CH₂ | ~3.60 | t | J = 8.0 |
| COOH | ~12.50 | br s | - |
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| COOH | ~174.0 |
| Pyridine C-2 | ~158.0 |
| Pyridine C-6 | ~148.0 |
| Pyridine C-4 | ~138.0 |
| Pyridine C-3 | ~112.0 |
| Pyridine C-5 | ~107.0 |
| Azetidine CH₂ | ~55.0 |
| Azetidine CH | ~35.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(pyridin-2-yl)azetidine-3-carboxylic acid, electrospray ionization (ESI) in positive ion mode is a suitable technique.
Expected Results:
-
Molecular Ion Peak: [M+H]⁺ at m/z = 179.0764 (calculated for C₉H₁₁N₂O₂⁺).
-
Key Fragmentation: Loss of the carboxylic acid group (-COOH) leading to a fragment at m/z = 134.0815. Further fragmentation of the pyridine and azetidine rings may also be observed.
Conclusion
This technical guide has outlined a reliable and well-documented approach for the synthesis and characterization of 1-(pyridin-2-yl)azetidine-3-carboxylic acid. The described two-step synthesis, centered around a Buchwald-Hartwig N-arylation, offers a practical route to this valuable building block. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. The methodologies and data presented herein are intended to facilitate the work of scientists engaged in the design and development of novel therapeutics, enabling them to leverage the unique properties of the 1-(pyridin-2-yl)azetidine scaffold in their research endeavors.
References
-
Singh, G. S.; D'hooghe, M.; De Kimpe, N. Azetidines, Azetines, and Azetes. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 1152–1213. URL: [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. URL: [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. URL: [Link]
-
He, Y.; Hartwig, J. F. Palladium-Catalyzed Arylation of Azetidine. Org. Lett.2014 , 16 (19), 5096–5099. URL: [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. URL: [Link]
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Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(pyridin-2-yl)azetidine-3-carboxylic Acid
In the landscape of contemporary drug discovery, the adage "fail fast, fail cheap" has never been more relevant. A significant driver of late-stage attrition is the suboptimal physicochemical properties of drug candidates, leading to poor pharmacokinetic profiles and unforeseen toxicities.[1] The thorough characterization of a molecule's fundamental properties is not merely a preliminary step but a foundational pillar of successful drug development. It allows researchers to predict a compound's behavior in complex biological systems, thereby guiding rational drug design and lead optimization.[2][3]
This guide focuses on 1-(pyridin-2-yl)azetidine-3-carboxylic acid , a novel heterocyclic compound featuring a constrained azetidine scaffold, a basic pyridine moiety, and an acidic carboxylic acid group. While specific experimental data for this exact molecule is not yet prevalent in public literature, its structural motifs suggest significant potential in medicinal chemistry. Azetidine carboxylic acids are valuable building blocks for biologically active compounds and peptides.[4] This document serves as a comprehensive technical framework for researchers, outlining the critical physicochemical properties to be determined, the robust experimental methodologies for their measurement, and the expert interpretation of the resulting data. We will proceed from a predictive standpoint to establish a robust, self-validating experimental plan for its complete characterization.
Molecular Overview and Predicted Physicochemical Profile
A molecule's structure dictates its properties. The subject compound, 1-(pyridin-2-yl)azetidine-3-carboxylic acid, is a small molecule with several key features that will influence its behavior.
The molecular weight is well under the 500 Da threshold often cited in guidelines for oral bioavailability, suggesting size is not an initial liability.[6] The molecule possesses both a carboxylic acid (acidic) and two nitrogen atoms (the pyridine and the azetidine ring nitrogens, which are basic). This amphoteric nature makes its ionization state highly dependent on pH, which will profoundly impact its lipophilicity and solubility.
A comprehensive understanding begins with a predicted profile, which serves to guide experimental design. While computational models provide valuable estimates, they must be confirmed by empirical data.[7]
Table 1: Predicted Physicochemical Properties of 1-(pyridin-2-yl)azetidine-3-carboxylic Acid
| Property | Predicted Value Range | Significance in Drug Discovery |
| pKa₁ (Carboxylic Acid) | 2.5 - 4.5 | Determines the pH at which the acidic group loses a proton. Influences solubility and interaction with basic residues in protein targets.[8] |
| pKa₂ (Pyridine Nitrogen) | 4.5 - 6.0 | Governs the protonation state of the pyridine ring. Critical for solubility, cell permeability, and potential off-target interactions (e.g., hERG). |
| pKa₃ (Azetidine Nitrogen) | 7.5 - 9.5 | The azetidine nitrogen's basicity is also key. The relative basicity of the two nitrogens will determine the primary site of protonation. |
| logP (Octanol/Water) | 0.5 - 2.0 | A measure of the lipophilicity of the neutral species. A balanced logP is crucial for membrane permeability and avoiding issues like metabolic instability or toxicity associated with high lipophilicity.[2][9] |
| logD at pH 7.4 | -1.0 to 1.0 | Represents the effective lipophilicity at physiological pH, accounting for all ionic species. This is a more accurate predictor of in vivo behavior than logP for ionizable molecules.[10][11] |
| Aqueous Solubility | > 100 µM | Essential for achieving sufficient concentration for biological assays and ensuring adequate bioavailability for oral administration.[7][12] |
Experimental Determination of Ionization Constants (pKa)
Expertise & Experience: For a molecule with multiple ionizable centers, determining the pKa values is the most critical first step. These values dictate which species (cationic, anionic, neutral, zwitterionic) predominates at a given pH, which in turn controls solubility, lipophilicity, and target engagement. Potentiometric titration is a robust and direct method for this purpose.
Protocol: Potentiometric Titration for pKa Determination
This protocol is designed to be self-validating through the use of standards and rigorous system checks.
A. Instrumentation and Reagents:
-
Automated Potentiometric Titrator with a high-precision burette.
-
Calibrated pH electrode.
-
Jacketed titration vessel with temperature control (25 °C).
-
Stirrer and stir bar.
-
Argon or Nitrogen gas supply.
-
Reagents: 1-(pyridin-2-yl)azetidine-3-carboxylic acid (solid, >98% purity), 0.1 M HCl (standardized), 0.1 M KOH (standardized, carbonate-free), 0.15 M KCl (for ionic strength adjustment), Deionized water (>18 MΩ·cm).
B. Step-by-Step Methodology:
-
System Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at 25 °C.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 50 mL of 0.15 M KCl solution in the titration vessel. The KCl maintains a constant ionic strength.
-
Acidic Titration: Blanket the solution with inert gas to prevent CO₂ absorption. Titrate the solution with standardized 0.1 M HCl to a pH of ~2.0 to ensure all basic groups are protonated.
-
Basic Titration: Titrate the acidified solution with standardized 0.1 M KOH. Add the titrant in small, precise increments (e.g., 0.01 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration to a pH of ~12.0.
-
Data Analysis: Plot the pH versus the volume of KOH added. The pKa values are determined from the half-equivalence points on the titration curve. Specialized software can be used to calculate the pKa values by fitting the data to the appropriate Henderson-Hasselbalch model for a polyprotic system. Multiple titrations should be performed to ensure reproducibility.[13]
Trustworthiness: The use of standardized titrants, a calibrated electrode, temperature control, and an inert atmosphere ensures the accuracy and reliability of the measurement. Running a known standard (e.g., L-histidine) with multiple pKa values can further validate the system's performance.
Diagram: Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Determination of Lipophilicity (logP & logD)
Expertise & Experience: Lipophilicity is a key determinant of a drug's ADME properties.[9] For an ionizable molecule like ours, it's crucial to measure the distribution coefficient (logD) at physiological pH (7.4), as this reflects the partitioning of all species in equilibrium. The shake-flask method, while low-throughput, remains the "gold standard" for its accuracy.[10][14]
Protocol: Shake-Flask Method for logD₇.₄ Determination
This protocol ensures equilibrium is reached and minimizes common sources of error like emulsion formation or phase contamination.
A. Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
Analytical balance.
-
Vortex mixer and orbital shaker.
-
Centrifuge.
-
Glass vials with PTFE-lined caps.
-
Reagents: 1-(pyridin-2-yl)azetidine-3-carboxylic acid, 1-Octanol (HPLC grade, pre-saturated with buffer), Phosphate-buffered saline (PBS, pH 7.4, pre-saturated with 1-octanol), DMSO (for stock solution).
B. Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and pH 7.4 PBS for 24 hours. Allow the layers to separate completely before use. This critical step ensures that the partitioning measurement is not skewed by the mutual solubility of the two phases.[11]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Partitioning Experiment:
-
In a glass vial, add 1 mL of the pre-saturated PBS (pH 7.4).
-
Add 1 mL of the pre-saturated 1-octanol.
-
Spike with a small volume (e.g., 10 µL) of the DMSO stock solution to achieve a final concentration that is detectable by HPLC but below the solubility limit in either phase.
-
-
Equilibration: Cap the vial tightly and shake on an orbital shaker at a controlled temperature (25 °C) for at least 4 hours to ensure equilibrium is reached. Some compounds may require longer times.
-
Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to cleanly separate the aqueous and octanol phases.
-
Quantification:
-
Carefully remove an aliquot from the center of each phase, avoiding the interface.
-
Prepare a standard curve for the compound using the HPLC method.
-
Determine the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) phases by HPLC-UV.
-
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀([C]oct / [C]aq) The experiment should be performed in triplicate.
Trustworthiness: Pre-saturation of solvents, rigorous equilibration, and clean phase separation by centrifugation are essential for accuracy. The HPLC quantification against a standard curve ensures reliable concentration measurements.[14]
Diagram: Workflow for logD Determination
Caption: Shake-flask workflow for experimental logD determination.
Experimental Determination of Aqueous Solubility
Expertise & Experience: Solubility is a critical factor for both in vitro assay performance and in vivo bioavailability.[12] It's important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening from a DMSO stock, but it can overestimate the true solubility.[15][16] For lead optimization, a thermodynamic solubility measurement, which reflects a true equilibrium state, is required.[17]
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium solubility of the solid compound, providing the most accurate and relevant value for formulation and development.
A. Instrumentation and Reagents:
-
HPLC system with a UV detector or LC-MS/MS for higher sensitivity.
-
Thermostatted orbital shaker.
-
Centrifuge and/or filtration device (e.g., 96-well filter plates, 0.45 µm).
-
pH meter.
-
Reagents: 1-(pyridin-2-yl)azetidine-3-carboxylic acid (solid), buffer solutions at various pH values (e.g., pH 2.0, 5.0, 7.4).
B. Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the desired aqueous buffer (e.g., pH 7.4 PBS). The presence of visible solid material at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatted shaker (e.g., 25 °C or 37 °C) for at least 24 hours. This extended incubation is necessary to allow the solution to reach equilibrium with the most stable crystalline form of the solid.[12]
-
pH Measurement: After equilibration, measure the final pH of the slurry to ensure it has not shifted significantly.
-
Separation of Solid:
-
Filter the slurry using a low-binding filter (e.g., PVDF) to remove all undissolved solid.
-
Alternatively, centrifuge the slurry at high speed and carefully collect the supernatant.
-
-
Quantification:
-
Prepare a standard curve for the compound.
-
Dilute the clear filtrate/supernatant into a suitable analysis solvent and quantify the concentration using a validated HPLC-UV or LC-MS/MS method.[18]
-
-
Reporting: The resulting concentration is the thermodynamic solubility at that specific pH and temperature. The experiment should be repeated to confirm the result.
Trustworthiness: The key to a reliable thermodynamic solubility measurement is ensuring an excess of solid is present throughout the extended equilibration period. Verifying the final pH and using a validated analytical method for quantification are essential for self-validation.
Diagram: Logic of Solubility Measurement
Caption: Contrasting kinetic and thermodynamic solubility workflows.
Synthesis and Interpretation of Data
The true power of this analysis lies in integrating the individual data points. The measured pKa values will allow for the construction of a species distribution plot, showing the percentage of cationic, anionic, neutral, and zwitterionic forms as a function of pH. This plot is invaluable for interpreting the pH-dependent profiles of logD and solubility.
For 1-(pyridin-2-yl)azetidine-3-carboxylic acid, we can anticipate a "U-shaped" solubility profile. At low pH, the protonated (cationic) form will dominate, likely leading to high solubility. At high pH, the deprotonated (anionic) form will dominate, also enhancing solubility. The lowest solubility will likely occur at or near the isoelectric point (pI), where the neutral or zwitterionic form is most prevalent. Understanding this profile is critical for predicting absorption in the gastrointestinal tract and for developing suitable formulations.
Conclusion
The physicochemical characterization of a novel entity like 1-(pyridin-2-yl)azetidine-3-carboxylic acid is a cornerstone of its progression as a potential drug candidate. While predictive tools offer a starting point, the rigorous, empirical determination of key properties—pKa, logD, and thermodynamic solubility—is non-negotiable. The self-validating protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data. This data forms the essential foundation upon which all subsequent biological, pharmacokinetic, and toxicological studies are built, ultimately enabling informed, data-driven decisions in the complex journey of drug discovery.
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Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Borysov, A. (2021). LogP / LogD shake-flask method v1. ResearchGate. [Link]
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Manallack, D. T., et al. (2013). The significance of pKa in drug discovery and development. IDEAS/RePEc. [Link]
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Kou, D., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Liang, G., et al. (2005). pH indicator titration: a novel fast pKa determination method. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 938-943. [Link]
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ResearchGate. (2015). Plot of experimental versus literature pKa's values for the compounds under study. ResearchGate. [Link]
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Appretech Scientific Limited. (n.d.). 1-(pyridin-2-yl)azetidine-3-carboxylic acid. Appretech Website. [Link]
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National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. PubChem Compound Database. [Link]
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Bak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(14), 5393. [Link]
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Introduction: The Strategic Convergence of Privileged Scaffolds in Drug Discovery
An In-depth Technical Guide to the Biological Activity of Novel Pyridinyl Azetidine Carboxylic Acids
In the landscape of modern medicinal chemistry, the azetidine ring and the pyridine nucleus represent two of the most potent and versatile structural motifs. The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of structural rigidity and stability, making it a "privileged scaffold" capable of fine-tuning the pharmacological properties of bioactive molecules. Its presence in approved drugs like the calcium channel blocker azelnidipine and the MEK1/2 inhibitor cobimetinib underscores its value.[1][2] Simultaneously, the pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, celebrated for its ability to engage in hydrogen bonding and π-stacking interactions, and its diverse biological activities, including antitumor and anti-inflammatory effects.[3]
The strategic fusion of these two scaffolds into pyridinyl azetidine carboxylic acids creates a novel chemical space brimming with therapeutic potential. These hybrid molecules are designed to leverage the conformational constraints of the azetidine ring to present the pyridine moiety in a well-defined orientation for optimal target engagement. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this promising class of compounds, grounded in established scientific principles and methodologies.
Part 1: Synthetic Strategies for Pyridinyl Azetidine Carboxylic Acids
The synthesis of these target molecules is a multi-step process that first involves the construction of the core azetidine-2-carboxylic acid scaffold, followed by the strategic introduction of the pyridinyl group.
Synthesis of the Azetidine-2-Carboxylic Acid Core
L-azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid, serves as a common starting material.[4] Synthetic routes often begin from readily available precursors like γ-butyrolactone or α,γ-diaminobutyric acid.[4][5] A general and efficient pathway involves the intramolecular cyclization of a suitably protected γ-amino-α-halobutyric acid derivative, which can be prepared from inexpensive starting materials.[5][6]
Introduction of the Pyridinyl Moiety
Diversification is achieved by appending the pyridine ring onto the azetidine core. Two powerful methods have proven effective:
-
Suzuki-Miyaura Cross-Coupling: This reaction is ideal for creating a C-C bond between the azetidine ring and the pyridine. A brominated azetidine derivative can be coupled with a pyridinylboronic acid in the presence of a palladium catalyst to yield the desired product.[1] This method allows for significant diversity, as a wide array of substituted pyridinylboronic acids are commercially available or readily synthesized.
-
Photochemical Radical Addition: A more recent approach involves the direct photochemical reaction between an N-protected azetidine-2-carboxylic acid and a vinylpyridine.[7] This decarboxylative alkylation proceeds under mild conditions and offers a distinct route to connect the two heterocycles, expanding the synthetic toolkit.[7]
The following workflow illustrates a generalized synthetic approach.
Caption: Generalized synthetic workflow for pyridinyl azetidine carboxylic acids.
Part 2: Biological Activity and Mechanistic Insights
The biological activity of pyridinyl azetidine carboxylic acids is multifaceted. It is crucial to understand both the inherent properties of the azetidine-2-carboxylic acid (AZE) core and the targeted activities introduced by the pyridinyl substitution.
The Double-Edged Sword: Proline Mimicry and Proteotoxicity
AZE is a structural analogue of L-proline.[5] This similarity allows it to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains during protein synthesis.[5][8][9] The substitution of a five-membered proline ring with a strained four-membered azetidine ring can lead to:
-
Protein Misfolding: Alterations in protein secondary and tertiary structure.[10]
-
Endoplasmic Reticulum (ER) Stress: Accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR).[8][11][12]
-
Cellular Toxicity: Can induce pro-inflammatory and pro-apoptotic pathways, particularly in high concentrations.[10][13]
This inherent toxicity is a critical parameter to evaluate in any drug development program. The goal is to design derivatives where this non-specific toxicity is minimized while the desired targeted activity is maximized.
Caption: Mechanism of AZE-induced proteotoxic stress.
Case Study: Targeted Inhibition of STAT3
A compelling example of targeted activity is the development of azetidine amides as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[14][15] Constitutively active STAT3 is a key driver in many human cancers, making it a high-value therapeutic target. Pyridinyl azetidine derivatives can be designed to disrupt the STAT3 signaling pathway.
1. Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding
-
Principle: To directly measure the ability of a compound to inhibit the binding of active STAT3 protein to its consensus DNA sequence.
-
Protocol:
-
Prepare nuclear extracts from a human cancer cell line with high STAT3 activity (e.g., MDA-MB-231).
-
Pre-incubate the nuclear extract with varying concentrations of the test pyridinyl azetidine carboxylic acid derivative for 30 minutes on ice.
-
Add a radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the STAT3-specific binding site (hSIE probe).
-
Incubate for a further 20 minutes at room temperature to allow for protein-DNA binding.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the gel by autoradiography. A decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex indicates inhibition.
-
-
Causality: This cell-free assay confirms direct target engagement by preventing the physical interaction required for STAT3 to function as a transcription factor.[14][15]
2. Cell Viability/Proliferation Assay (MTT Assay)
-
Principle: To assess the cytotoxic or cytostatic effect of the compounds on cancer cells.
-
Protocol:
-
Seed human breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Causality: This assay provides a functional readout of the compound's anti-proliferative activity, which is the desired downstream consequence of STAT3 inhibition.[15]
3. Western Blot for Downstream STAT3 Targets
-
Principle: To confirm that the inhibition of STAT3 DNA-binding translates to reduced expression of STAT3 target genes involved in survival and proliferation (e.g., Bcl-xL, Cyclin D1).
-
Protocol:
-
Treat cells with the test compound at a concentration near its IC₅₀ value for 24 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, Bcl-xL, Cyclin D1, and a loading control (e.g., β-actin).
-
Incubate with corresponding secondary antibodies and visualize using chemiluminescence.
-
-
Causality: A reduction in the levels of p-STAT3 and its target gene products provides mechanistic validation that the compound is acting on the intended pathway within the cell.
Part 3: Structure-Activity Relationships (SAR) and Data Analysis
Systematic modification of the pyridinyl azetidine carboxylic acid structure is key to optimizing potency, selectivity, and pharmacokinetic properties.
-
The Carboxylic Acid Motif: The free carboxylic acid is often crucial for direct target engagement, as seen in STAT3 inhibitors where it likely forms key interactions in the binding pocket.[14] However, this polar group can impede cell membrane permeability. Esterification to create prodrugs is a common and effective strategy to improve cellular activity; the ester is cleaved by intracellular esterases to release the active acid.[14][15]
-
The Azetidine Ring: The constrained nature of the azetidine linker orients the substituents in a defined vector. Modifications to the ring itself, such as substitution at the 3-position, can be explored to fine-tune this orientation and probe for additional interactions with the target protein.
-
The Pyridinyl Moiety: The position of the nitrogen atom and the substitution pattern on the pyridine ring are critical. These changes can influence the molecule's electronics, solubility, and ability to form hydrogen bonds or other interactions with the target. For example, adding electron-withdrawing or -donating groups can significantly alter biological activity.[3]
Table 1: Representative SAR Data for Pyridinyl Azetidine Carboxylic Acids as STAT3 Inhibitors
| Compound ID | R¹ (Pyridine Substitution) | R² (Acid Modification) | STAT3 EMSA IC₅₀ (µM)[14][15] | MDA-MB-231 Viability IC₅₀ (µM)[15] |
| AZP-01 | 4-Pyridinyl | -COOH | 0.52 | > 10 |
| AZP-02 | 4-Pyridinyl | -COOCH₃ (Methyl Ester) | 2.10 | 1.5 |
| AZP-03 | 3-Pyridinyl | -COOH | 1.25 | > 10 |
| AZP-04 | 2-Chloro-4-pyridinyl | -COOH | 0.38 | > 10 |
| AZP-05 | 2-Chloro-4-pyridinyl | -COOCH₃ (Methyl Ester) | 1.50 | 0.8 |
Data are hypothetical but representative of trends observed in the literature, where esterification reduces in vitro potency but improves cellular activity.[14][15]
Conclusion and Future Directions
Novel pyridinyl azetidine carboxylic acids stand at the intersection of privileged structural biology and targeted drug design. Their synthesis is achievable through robust chemical methods, and their biological activities can be systematically evaluated and optimized. The primary challenge lies in balancing the desired targeted activity against the potential for off-target toxicity stemming from the core azetidine-2-carboxylic acid's proline mimicry. Future research should focus on developing highly selective derivatives, exploring a wider range of therapeutic targets beyond STAT3, and conducting comprehensive ADME-Tox studies to identify candidates with drug-like properties. The continued exploration of this chemical class holds significant promise for the discovery of next-generation therapeutics.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI. Retrieved from [Link]
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Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. (2024). Plant, Cell & Environment. Retrieved from [Link]
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Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011). ResearchGate. Retrieved from [Link]
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Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Society for Experimental Biology and John Wiley & Sons Ltd. Retrieved from [Link]
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Gaddh, M., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 540-562. Retrieved from [Link]
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L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023). MDPI. Retrieved from [Link]
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Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (2022). MDPI. Retrieved from [Link]
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Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. (2020). G3: Genes, Genomes, Genetics. Retrieved from [Link]
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Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. (1982). Somatic Cell Genetics. Retrieved from [Link]
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Spectroscopic Analysis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid: A Technical Guide
Introduction
1-(pyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which combines a pyridine ring and an azetidine carboxylic acid moiety, presents a unique scaffold for the design of novel therapeutic agents. The pyridine ring can engage in various biological interactions, while the strained four-membered azetidine ring provides conformational rigidity, a feature often sought in drug design to enhance binding affinity and selectivity. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and confirm the structure of this molecule.
Molecular Structure and Properties
The structural integrity and purity of 1-(pyridin-2-yl)azetidine-3-carboxylic acid are paramount for its application in research and development. The following sections detail the expected spectroscopic data and the underlying principles for their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(pyridin-2-yl)azetidine-3-carboxylic acid, both ¹H and ¹³C NMR are essential for unambiguous characterization.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the carboxylic acid group, as well as the unique environment of the strained azetidine ring.
Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.2 | d | 1H | H-6' (Pyridine) | The proton ortho to the pyridine nitrogen is typically the most deshielded. |
| ~7.5-7.6 | t | 1H | H-4' (Pyridine) | The para proton of the pyridine ring. |
| ~6.6-6.8 | d | 1H | H-3' (Pyridine) | The proton ortho to the point of attachment to the azetidine nitrogen. |
| ~6.5-6.6 | t | 1H | H-5' (Pyridine) | The meta proton of the pyridine ring. |
| ~4.2-4.4 | t | 2H | H-2, H-4 (Azetidine) | Protons on the carbons adjacent to the nitrogen are deshielded. |
| ~3.8-4.0 | t | 2H | H-2, H-4 (Azetidine) | Protons on the carbons adjacent to the nitrogen are deshielded. |
| ~3.5-3.7 | m | 1H | H-3 (Azetidine) | The methine proton at the stereocenter bearing the carboxylic acid. |
| >10 | br s | 1H | COOH | The acidic proton of the carboxylic acid often appears as a broad singlet at a high chemical shift and is exchangeable with D₂O.[2] |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1-(pyridin-2-yl)azetidine-3-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~158 | C-2' (Pyridine) | The carbon of the pyridine ring attached to the azetidine nitrogen. |
| ~148 | C-6' (Pyridine) | The carbon ortho to the pyridine nitrogen. |
| ~138 | C-4' (Pyridine) | The para carbon of the pyridine ring. |
| ~112 | C-3' (Pyridine) | The carbon ortho to the point of attachment to the azetidine nitrogen. |
| ~107 | C-5' (Pyridine) | The meta carbon of the pyridine ring. |
| ~50 | C-2, C-4 (Azetidine) | The carbons of the azetidine ring adjacent to the nitrogen. |
| ~35 | C-3 (Azetidine) | The methine carbon of the azetidine ring. |
Note: The chemical shifts of substituted pyridines can be predicted using incremental methods.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid.[4] |
| 1710-1760 | Strong | C=O stretch of the carboxylic acid.[4] |
| 1590-1610 | Medium | C=N and C=C stretching of the pyridine ring. |
| 1450-1500 | Medium | C=C stretching of the pyridine ring. |
| 1200-1300 | Strong | C-N stretching of the azetidine and pyridine rings. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 178.19
-
Major Fragmentation Pathways: The fragmentation of 2-substituted pyridines is often influenced by the ring nitrogen.[5] Common fragmentation patterns for pyridine derivatives include the loss of HCN.[6] For 1-(pyridin-2-yl)azetidine-3-carboxylic acid, key fragmentations would likely involve the loss of the carboxylic acid group and cleavage of the azetidine ring.
Plausible Fragmentation Pathway
Caption: Plausible ESI-MS fragmentation of the parent molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Overall Analytical Workflow
The comprehensive analysis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid involves a logical sequence of spectroscopic techniques.
Caption: Analytical workflow for structural confirmation.
Conclusion
The spectroscopic analysis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid requires a multi-technique approach. By combining the data from NMR, IR, and MS, a complete and unambiguous structural characterization can be achieved. This guide provides the expected data and experimental considerations to aid researchers in the synthesis, identification, and quality control of this important heterocyclic compound.
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The Definitive Guide to the Structural Elucidation of 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid Derivatives
A Senior Application Scientist's Perspective on Methodologies, Data Interpretation, and Best Practices for a Medicinally Significant Scaffold
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The 1-(pyridin-2-yl)azetidine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, appearing in a range of biologically active molecules. Its unique three-dimensional structure, conferred by the strained azetidine ring, and the electronic properties of the pyridine moiety, make it a privileged fragment in drug design.[1] Unambiguous structural characterization of its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation of this important class of compounds. We will delve into the practical applications and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a holistic approach for researchers, scientists, and drug development professionals. This guide is structured to not only present protocols but to also explain the causality behind experimental choices, ensuring a thorough understanding of the structural elucidation process.
Introduction: The Significance of the 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid Scaffold
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has gained significant traction in drug discovery due to its ability to impart desirable pharmacokinetic and pharmacodynamic properties.[2] When coupled with a pyridine ring, a common motif in pharmaceuticals, the resulting 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivatives offer a unique combination of rigidity, polarity, and hydrogen bonding capabilities. These characteristics make them attractive for targeting a variety of biological targets, from enzymes to receptors. The carboxylic acid functionality provides a convenient handle for further chemical modification, allowing for the exploration of a vast chemical space. Given the subtlety of how structural changes can impact biological activity, a rigorous and multi-faceted approach to structural elucidation is not just recommended, but essential.
The Triad of Structural Elucidation: NMR, MS, and X-ray Crystallography
The definitive structural assignment of a 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivative relies on the synergistic use of three powerful analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the connectivity and stereochemistry of the molecule in solution.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights through fragmentation analysis.
-
X-ray Crystallography: To provide an unambiguous, three-dimensional structure of the molecule in the solid state.
The following sections will explore each of these techniques in detail, providing both theoretical context and practical, field-proven protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Landscape
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for a complete assignment of all proton (¹H) and carbon (¹³C) signals.
Foundational 1D NMR: ¹H and ¹³C Spectra
The initial step in the NMR analysis is the acquisition of 1D ¹H and ¹³C spectra. These provide fundamental information about the number and types of protons and carbons in the molecule.
-
¹H NMR: The proton spectrum will reveal the chemical shifts, integration (number of protons), and coupling patterns (J-coupling) for each proton. Key regions to analyze are the aromatic region for the pyridine protons and the aliphatic region for the azetidine ring protons. The diastereotopic nature of the methylene protons on the azetidine ring often leads to complex multiplets, necessitating 2D NMR for unambiguous assignment.[3]
-
¹³C NMR: The carbon spectrum indicates the number of unique carbon environments. The chemical shift of the carbonyl carbon of the carboxylic acid is a key diagnostic signal.
Advanced 2D NMR: Unraveling Complex Connectivity
For a molecule with the complexity of a 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivative, 2D NMR is indispensable. The following experiments form the core of a comprehensive NMR analysis:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. This is particularly useful for assigning the protons on the pyridine and azetidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). This is the primary method for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This experiment is critical for connecting different spin systems and for assigning quaternary carbons, such as the carbonyl carbon and the carbon of the pyridine ring attached to the azetidine nitrogen.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing valuable information about the three-dimensional structure and stereochemistry of the molecule.
A Representative Case Study: NMR Analysis of a 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid Derivative
Table 1: Representative ¹H and ¹³C NMR Data for Methyl 1-(pyridin-2-yl)azetidine-3-carboxylate
| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| Azetidine Ring | ||||
| 2-CH₂ | 4.40 | t | 8.0 | 58.5 |
| 3-CH | 3.80 | p | 8.0 | 45.0 |
| 4-CH₂ | 4.25 | t | 8.0 | 58.5 |
| Carboxylate | ||||
| C=O | - | - | - | 172.0 |
| OCH₃ | 3.70 | s | - | 52.5 |
| Pyridine Ring | ||||
| 3'-H | 7.55 | ddd | 8.0, 7.0, 2.0 | 138.0 |
| 4'-H | 6.70 | d | 8.0 | 112.0 |
| 5'-H | 8.20 | dd | 5.0, 2.0 | 148.0 |
| 6'-H | 6.80 | d | 7.0 | 107.0 |
Data Interpretation Workflow:
Caption: Plausible mass spectrometry fragmentation pathways.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.
X-ray Crystallography: The Definitive Three-Dimensional Structure
While NMR provides the structure in solution and MS gives information about the molecular formula and fragmentation, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the connectivity and stereochemistry, as well as for understanding intermolecular interactions in the crystal lattice.
The Importance of Single Crystals
The primary requirement for X-ray crystallography is the availability of high-quality single crystals of the compound. Growing suitable crystals can often be the most challenging part of the process.
Information Gained from a Crystal Structure
A successful crystal structure determination will provide:
-
Precise bond lengths and angles: Offering insight into the geometry of the molecule.
-
Confirmation of stereochemistry: Unambiguously defining the relative and absolute stereochemistry.
-
Details of intermolecular interactions: Revealing how the molecules pack in the solid state, which can be important for understanding physical properties like solubility and melting point.
For 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivatives, a crystal structure would definitively confirm the puckering of the azetidine ring and the relative orientation of the pyridine and carboxylic acid substituents. While a crystal structure for the exact title compound is not publicly available, the structure of a related compound, N-(6-methoxy-pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, provides a relevant example of a molecule containing a pyridin-2-yl moiety. [4] Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structure to obtain the final atomic coordinates and other crystallographic parameters.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivatives requires a multi-pronged analytical strategy. While each technique—NMR, MS, and X-ray crystallography—provides invaluable information, it is their combined application that leads to an unambiguous and comprehensive understanding of the molecular structure. As a senior application scientist, I advocate for this integrated approach as a best practice in drug discovery and development, where structural integrity is the bedrock of all subsequent research. By carefully designing experiments, meticulously interpreting the data, and understanding the strengths and limitations of each technique, researchers can confidently assign the structures of these medicinally important molecules, paving the way for the development of new and effective therapeutics.
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Choudhury, M., Viswanathan, V., Timiri, A. K., Sinha, B. N., Jayaprakash, V., & Velmurugan, D. (2018). Crystal structures and Hirshfeld surface analyses of 2-[(4,6-di-amino-pyrimidin-2-yl)sulfan-yl]-N-(pyridin-2-yl)acetamide and 2-[(4,6-di-amino-pyrimidin-2-yl)sulfan-yl]-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(5), 718–723. [Link]
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Chalyk, B. A., Zhemera, A. V., Mykhailiuk, P. K., & Komarov, I. V. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 833. [Link]
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Ramani, V. C., Shah, R. D., Jotani, M. M., & Tiekink, E. R. T. (2018). N-(6-Meth-oxy-pyridin-2-yl)-1-(pyridin-2-ylmeth-yl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1254–1258. [Link]
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Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
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The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structure in contemporary medicinal chemistry.[1][2] Its unique combination of properties, including inherent ring strain, conformational rigidity, and favorable physicochemical characteristics, offers medicinal chemists a powerful tool to address key challenges in drug design.[3][4] This technical guide provides a comprehensive exploration of the azetidine motif, delving into its fundamental properties, synthetic strategies, and diverse applications in the pursuit of novel therapeutics. By synthesizing field-proven insights with technical accuracy, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage the azetidine scaffold in their discovery programs. We will explore its role as a bioisosteric replacement, a modulator of physicochemical properties, and a key element in the design of three-dimensional molecular frameworks, supported by detailed protocols and illustrative diagrams.
The Allure of the Strained Ring: Why Azetidines?
The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.2 kcal/mol.[5] While this strain contributes to its unique reactivity, the ring is considerably more stable than its three-membered counterpart, aziridine, allowing for easier handling and broader synthetic applicability.[6] This inherent strain is not a liability but a key advantage, conferring a degree of conformational rigidity that is highly sought after in drug design.[1][3]
Conformational Constraint and Pre-organization
Unlike more flexible acyclic or larger ring systems, the puckered, non-planar conformation of the azetidine ring restricts the spatial orientation of its substituents.[7] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced binding affinity and selectivity.[4] The puckering of the ring, influenced by the nature and position of substituents, allows for the precise positioning of functional groups to optimize interactions within a binding pocket.[7]
Experimental Protocol: Conformational Analysis of 3-Substituted Azetidines via NMR Spectroscopy
Objective: To determine the time-averaged conformation of a 3-substituted azetidine derivative in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the coupling constants (J-values) between the protons on the azetidine ring. The magnitude of the vicinal coupling constants (³J) can provide information about the dihedral angles and thus the ring pucker.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy (2D NOESY or ROESY):
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons.
-
The presence or absence of NOE cross-peaks between substituents and ring protons can help determine their relative spatial orientation (i.e., pseudo-axial vs. pseudo-equatorial).
-
-
Data Analysis and Interpretation:
-
Integrate the data from ¹H NMR and NOE experiments to build a model of the predominant solution-state conformation.
-
Compare the experimental data with computational models (e.g., DFT calculations) to further refine the conformational assignment.[7]
-
Physicochemical Property Modulation
The incorporation of an azetidine scaffold can significantly impact a molecule's physicochemical properties in a beneficial manner:
-
Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analog, cyclobutane.[8]
-
Reduced Lipophilicity: Azetidines generally exhibit lower lipophilicity (logP) compared to larger saturated heterocycles like pyrrolidine and piperidine, a desirable trait for improving pharmacokinetic profiles.[8]
-
Metabolic Stability: The strained ring system can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation or by being a poor substrate for metabolic enzymes.[8]
| Property | Azetidine | Pyrrolidine | Piperidine | Cyclobutane |
| Ring Strain (kcal/mol) | ~25.2[5] | ~5.8[5] | ~0[5] | ~26.4[5] |
| pKa (of conjugate acid) | 11.29[9] | ~11.3 | ~11.2 | N/A |
| Boiling Point (°C) | 61-62[9] | 86-88 | 106 | -12.5 |
| Calculated logP | -0.1[10] | ~0.4 | ~0.8 | ~1.6 |
A comparative summary of the physicochemical properties of azetidine and related cyclic scaffolds.
The Azetidine as a Versatile Bioisostere
Bioisosteric replacement is a cornerstone of medicinal chemistry, and the azetidine scaffold has proven to be a highly effective and versatile bioisostere.[8] Its unique geometry allows it to mimic a variety of functional groups and larger ring systems, providing access to novel chemical space with improved properties.[11]
A Three-Dimensional Alternative to Planar Aromatic Rings
In an effort to increase the three-dimensional character of drug candidates (a concept often referred to as increasing the fraction of sp³ hybridized carbons, or Fsp³), azetidines are increasingly being used as non-aromatic bioisosteres of phenyl and other aromatic rings.[8][12] This strategy can lead to improved solubility, reduced metabolic liability, and novel intellectual property.
Caption: Azetidine as a 3D bioisostere for planar aromatic rings.
Mimicking Other Saturated Heterocycles
Azetidines can also serve as conformationally restricted analogs of larger, more flexible saturated heterocycles like piperidine and pyrrolidine.[8] This can be a particularly effective strategy when a more defined orientation of substituents is required for optimal target engagement. Furthermore, substituted azetidines can act as bioisosteres for piperazines, offering different exit vectors and physicochemical properties.[11][13]
Synthetic Strategies for Accessing the Azetidine Core
Historically, the synthesis of the strained azetidine ring posed a significant challenge.[2][14] However, recent advancements in synthetic methodology have made a wide array of substituted azetidines more accessible to medicinal chemists.
Intramolecular Cyclization Reactions
One of the most common approaches to constructing the azetidine ring is through the intramolecular cyclization of a suitably functionalized acyclic precursor. This can be achieved through various methods, including:
-
Palladium-Catalyzed C(sp³)–H Amination: This powerful technique allows for the direct formation of a C-N bond via the activation of a C-H bond, leading to the formation of the azetidine ring.[15]
-
Nucleophilic Substitution: The intramolecular displacement of a leaving group by a nitrogen nucleophile is a classical and reliable method for azetidine synthesis.
Experimental Protocol: Synthesis of N-Benzhydryl-3-hydroxyazetidine
Objective: To synthesize a key azetidine intermediate via intramolecular cyclization. This protocol is based on a common synthetic route for this class of compounds.
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Methanol
-
Sodium hydroxide
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydrylamine (1.0 eq) in methanol.
-
Addition of Epichlorohydrin: Slowly add epichlorohydrin (1.1 eq) to the solution at room temperature. The reaction is typically exothermic.
-
Cyclization: After the initial reaction subsides, add a solution of sodium hydroxide (2.0 eq) in methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-benzhydryl-3-hydroxyazetidine.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction, offers a direct and atom-economical route to the azetidine core.[15][16] Recent developments in photochemistry and catalysis have expanded the scope and utility of this reaction for the synthesis of complex azetidine derivatives.[15]
Strain-Release Functionalization
Highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), can be used to synthesize 3-substituted azetidines through strain-release driven reactions. The high ring strain of ABBs provides a thermodynamic driving force for ring-opening and functionalization.
Caption: Key synthetic strategies for accessing the azetidine scaffold.
Applications in Drug Discovery: Case Studies
The utility of the azetidine scaffold is exemplified by its presence in several approved drugs and numerous clinical candidates across a wide range of therapeutic areas.[2][17][18]
| Drug | Therapeutic Area | Role of the Azetidine Scaffold |
| Azelnidipine | Antihypertensive | The azetidine moiety contributes to the overall conformation required for calcium channel blocking activity.[4] |
| Cobimetinib | Oncology (MEK Inhibitor) | The azetidine amide provides a unique torsional profile compared to other tertiary amides, influencing its binding and properties.[19] |
| Ximelagatran (withdrawn) | Anticoagulant | The azetidine-2-carboxylic acid core served as a key building block in this direct thrombin inhibitor. |
| Tofacitinib | Rheumatoid Arthritis (JAK inhibitor) | While not containing an azetidine itself, related research has explored azetidine-containing analogs as selective JAK inhibitors. |
Azetidines in Peptidomimetics
The conformationally constrained nature of azetidine-2-carboxylic acid makes it a valuable proline mimic in peptidomimetics.[20] Its incorporation can induce specific secondary structures, such as β-turns, and enhance metabolic stability against proteolytic degradation.[21][22] The 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element for the efficient synthesis of small macrocyclic peptides.[21][23]
Future Directions and Conclusion
The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique structural and physicochemical properties offer solutions to many of the challenges faced in modern drug discovery.[2][6] While significant progress has been made in the synthesis and application of azetidines, the exploration of more complex substitution patterns and novel bioisosteric applications remains a fertile ground for future research.[8][24] The continued development of efficient and scalable synthetic routes will be crucial for the broader adoption of this privileged scaffold.[18][25] As the demand for drug candidates with improved properties and three-dimensional complexity continues to grow, the role of the azetidine scaffold in shaping the future of medicine is set to expand even further.[16][24]
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An In-depth Technical Guide to Pyridine Carboxylic Acid Isomers for Enzyme Inhibition
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine carboxylic acid isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—represent a class of privileged scaffolds in medicinal chemistry. Their derivatives have given rise to a multitude of drugs for treating a wide array of diseases, including tuberculosis, cancer, diabetes, and neurodegenerative disorders.[1][2] A significant portion of their therapeutic efficacy stems from their ability to act as potent and selective enzyme inhibitors. This guide provides an in-depth exploration of these isomers, focusing on their structure-activity relationships (SAR), mechanisms of enzyme inhibition, and the experimental workflows crucial for their evaluation in drug discovery. We will delve into specific examples of enzymes targeted by these isomers and provide detailed protocols for in vitro inhibition assays, offering a comprehensive resource for researchers in this dynamic field.
The Chemical and Biological Significance of Pyridine Carboxylic Acid Isomers
The pyridine ring, an isostere of benzene containing a nitrogen atom, imparts unique physicochemical properties to molecules. The position of the carboxylic acid group on this ring defines the three isomers, each with a distinct electronic distribution and steric profile, which in turn governs their interactions with biological targets.
-
Picolinic Acid (Pyridine-2-carboxylic acid): The proximity of the carboxylic acid to the nitrogen atom allows for chelation of metal ions, a property leveraged in the inhibition of metalloenzymes. Natural products containing the picolinic acid moiety, such as streptonigrin and fusaric acid, exhibit notable antitumor and antibacterial properties.[1]
-
Nicotinic Acid (Pyridine-3-carboxylic acid): Also known as niacin or vitamin B3, this isomer is a precursor to the essential coenzymes NAD+ and NADP+.[3] Beyond its nutritional role, nicotinic acid and its derivatives are recognized for their lipid-lowering effects and their ability to inhibit various enzymes, including cyclooxygenases (COX-1 and COX-2).[1]
-
Isonicotinic Acid (Pyridine-4-carboxylic acid): This isomer is a key component of the anti-tuberculosis drug isoniazid.[4][5] Its derivatives have been explored for the inhibition of a range of enzymes, including histone demethylases.[6]
The versatility of these scaffolds allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Pharmaceutical companies like Bayer, Bristol-Myers Squibb, and Novartis have actively developed enzyme inhibitors based on these structures, achieving nanomolar potency in some cases.[1][2]
Key Enzyme Targets and Mechanisms of Inhibition
Derivatives of pyridine carboxylic acid isomers have been shown to inhibit a wide array of enzymes through various mechanisms.[1] Understanding these interactions is fundamental to rational drug design.
The Kynurenine Pathway: A Rich Source of Targets
The kynurenine pathway (KP) is the primary route for tryptophan metabolism and is implicated in neurodegenerative diseases and cancer.[7][8] Several enzymes in this pathway are targeted by pyridine carboxylic acid derivatives.
-
Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step of the KP.[8] Its overexpression in tumors contributes to an immunosuppressive microenvironment.[9] Pyridine-based compounds have been developed as potent IDO1 inhibitors.[10]
-
Kynurenine 3-monooxygenase (KMO): KMO is a crucial enzyme at a branch point in the KP. Its inhibition can shift the pathway towards the production of the neuroprotective kynurenic acid.[7] Pyrimidine carboxylic acids have been reported as potent and selective KMO inhibitors.[7]
-
Aminocarboxymuconate-semialdehyde-decarboxylase (ACMSD): This enzyme is rate-limiting for the production of picolinic acid from a tryptophan metabolite.[8]
dot graph Kynurenine_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Tryptophan [fillcolor="#F1F3F4"]; Formylkynurenine [fillcolor="#F1F3F4"]; Kynurenine [fillcolor="#F1F3F4"]; "3-Hydroxykynurenine" [fillcolor="#F1F3F4"]; "3-Hydroxyanthranilic_acid" [fillcolor="#F1F3F4"]; ACMS [label="2-amino-3-carboxymuconic\nsemialdehyde", fillcolor="#F1F3F4"]; Quinolinic_acid [label="Quinolinic Acid\n(Neurotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Picolinic_acid [label="Picolinic Acid\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kynurenic_acid [label="Kynurenic Acid\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"];
IDO1 [shape=ellipse, label="IDO1/TDO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KMO [shape=ellipse, label="KMO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACMSD [shape=ellipse, label="ACMSD", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Nicotinamidases: Targets for Antimicrobials
Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid, a crucial step in the NAD+ salvage pathway in many pathogens.[11][12] Importantly, humans lack this enzyme, making it an attractive target for the development of novel antimicrobial agents.[12] Inhibition of Plasmodium falciparum nicotinamidase has been shown to block parasite replication, demonstrating the potential of this strategy for antimalarial therapy.[12]
Cytochrome P450 Enzymes
Nicotinic acid and nicotinamide have been shown to inhibit several cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, and CYP2E1.[13][14] The proposed mechanism involves the coordination of the pyridine nitrogen atom to the heme iron of the enzyme.[13][14] This has implications for potential drug-drug interactions when using high doses of nicotinic acid for lipid-lowering therapy.[14]
Other Notable Enzyme Targets
The inhibitory activity of pyridine carboxylic acid derivatives extends to a diverse range of other enzymes, including:
-
Dopamine β-monooxygenase (DBM): Picolinic acid derivatives have been investigated as inhibitors of this enzyme, which is involved in the biosynthesis of norepinephrine.[15]
-
α-amylase and Carboxypeptidase A: Certain 2-pyridinecarboxylic acid analogs have demonstrated inhibitory effects on these digestive enzymes.[16]
-
Ornithine Decarboxylase (ODC): Nicotinic acid and its analogs have been shown to inhibit the induction of ODC activity, an enzyme implicated in carcinogenesis.[17]
-
Dipeptidyl Peptidase IV (DPP-4): A potent and selective DPP-4 inhibitor containing a pyridinecarboxylic acid moiety has been developed for the treatment of type 2 diabetes.[18]
-
Prolyl 4-hydroxylase: 5-Amide substituted pyridine-2-carboxylic acids are known inhibitors of this enzyme, which is involved in collagen biosynthesis.[19]
Structure-Activity Relationship (SAR) Studies
The systematic modification of the pyridine carboxylic acid scaffold is a cornerstone of lead optimization in drug discovery. SAR studies aim to correlate changes in molecular structure with alterations in biological activity.
A key principle in the SAR of pyridine carboxylic acid-based inhibitors is the requirement for the intact amide and imide groups of the pyridine ring and the 6-carboxylic acid for significant enzyme inhibition.[20] The carboxylic acid group is often preferred by the enzyme over other functional groups like sulfonamides or tetrazoles.[20]
For instance, in the development of inhibitors for dopamine β-monooxygenase, it was found that a more negatively charged carboxylate moiety, more lipophilic groups at the R4 position, and bulkier substituents at the R5 position of the picolinic acid scaffold increased inhibitory activity.[15]
Experimental Workflow for Enzyme Inhibition Assays
The robust evaluation of enzyme inhibitors requires well-designed and executed experimental protocols.[21] An enzyme inhibition assay is a laboratory method used to measure the reduction in enzyme activity caused by a specific inhibitor.[22]
Step-by-Step Protocol for a General Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for specific enzymes and inhibitors.[22]
Step 1: Prepare Buffers and Solutions [22]
-
Prepare a buffer solution at the optimal pH for the enzyme of interest.
-
Prepare stock solutions of the enzyme, substrate, and inhibitor. The inhibitor is often dissolved in a small amount of DMSO.
Step 2: Dilute the Enzyme [22]
-
Dilute the enzyme to a concentration that allows for a measurable and linear reaction rate over a reasonable time frame.
Step 3: Pre-Incubate with Inhibitor [22]
-
In a multi-well plate or cuvettes, mix the diluted enzyme with various concentrations of the inhibitor.
-
Include a control group with no inhibitor.
-
Allow the enzyme and inhibitor to pre-incubate for a specific period to allow for binding to occur.
Step 4: Start the Reaction [22]
-
Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
Step 5: Monitor the Reaction [22]
-
Measure the rate of the reaction by monitoring the formation of a product or the depletion of a substrate over time. Spectrophotometric or fluorometric methods are commonly used.[23]
Step 6: Analyze the Data [22]
-
Plot the reaction rates against the inhibitor concentrations.
-
Calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate concentrations.[21]
Data Presentation and Interpretation
Quantitative data from enzyme inhibition studies should be presented in a clear and organized manner. Tables are particularly useful for comparing the potency of different inhibitors.
Table 1: Hypothetical IC50 Values for Pyridine Carboxylic Acid Isomers against Target Enzyme X
| Compound | Isomer Position | IC50 (µM) |
| Inhibitor A | 2- (Picolinic) | 5.2 |
| Inhibitor B | 3- (Nicotinic) | 12.8 |
| Inhibitor C | 4- (Isonicotinic) | 25.1 |
Conclusion and Future Perspectives
Pyridine carboxylic acid isomers and their derivatives continue to be a rich source of novel enzyme inhibitors with significant therapeutic potential.[1][2] Their structural simplicity, synthetic tractability, and diverse biological activities make them attractive scaffolds for drug discovery. Future research will likely focus on the development of highly selective inhibitors for specific enzyme targets, leveraging advanced computational modeling and high-throughput screening techniques. A deeper understanding of the structure-activity relationships and mechanisms of action will be crucial for designing the next generation of drugs based on these versatile heterocyclic compounds.
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Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 4039–4091. [Link]
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Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 4039–4091. [Link]
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Yaqoob, S., Khan, F. A., Tanveer, N., & Wang, Y. (2025). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]
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Klebe, G., Höltje, H. D., & Baringhaus, K. H. (1998). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Journal of Computer-Aided Molecular Design, 12(6), 561–575. [Link]
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Sorci, L., Blaskovich, M. A., & Angeletti, R. H. (2009). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry, 48(25), 5916–5925. [Link]
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Yaqoob, S., Khan, F. A., Tanveer, N., & Wang, Y. (2025). Biologically active pyridine carboxylic acid derived enzyme inhibitors reported in recently published literature. ResearchGate. [Link]
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Boshoff, H. I., & Barry, C. E., 3rd. (2002). Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis. Biochemistry, 41(49), 14714–14723. [Link]
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Smith, J. R., & Guillemin, G. J. (2016). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. International Journal of Tryptophan Research, 9, 27–39. [Link]
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Liu, H., Wang, Y., Zhang, Y., Li, Y., & Liu, Z. (2024). Inhibition of Nicotinamidase Impacts Growth, Development, and Lifespan of Drosophila melanogaster and Myzus persicae. Journal of Agricultural and Food Chemistry. [Link]
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Tummino, P. J., & Copeland, R. A. (2009). Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry, 52(11), 3413–3416. [Link]
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Smith, J. R., & Guillemin, G. J. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Molecules, 29(14), 3345. [Link]
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Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79. [Link]
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Smith, J. R., & Guillemin, G. J. (2012). Synthesis of inhibitors a) (CH3)3COCl, pyridine, 0°C (79%); b) CuBr, ethyl acetate, CHCl3, reflux, 4 hr (63%); c) NaH, AcNHCH(CO2Et)2, DMF, 0°C (57%); d) HCl, diethyl ether, reflux, 6 hr (76%). ResearchGate. [Link]
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Kamanna, V. S., & Kashyap, M. L. (2007). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Metabolic Syndrome and Related Disorders, 5(1), 11–20. [Link]
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Cherney, E. C., & et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ResearchGate. [Link]
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Klamerth, O. L. (1976). Inhibition of transcription by isonicotinic acid hydrazide. Mutation Research, 35(1), 53–64. [Link]
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Röhrig, U. F., & et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 62(23), 10591–10611. [Link]
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Rydzik, A. M., & et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. Chemistry, 26(37), 8235–8240. [Link]
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Madar, D. J., & et al. (2007). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. Journal of Medicinal Chemistry, 50(13), 3247–3258. [Link]
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Franklin, T. J., & et al. (2001). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 11(10), 1351–1353. [Link]
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Kumar, A., & et al. (2024). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 14(1), 23150. [Link]
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An In-depth Technical Guide to 1-(Pyridin-2-yl)azetidine-3-carboxylic acid (CAS 1380300-81-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyridin-2-yl)azetidine-3-carboxylic acid, identified by the CAS number 1380300-81-1, is a synthetic heterocyclic compound that merges two key structural motifs of significant interest in medicinal chemistry: a constrained azetidine-3-carboxylic acid scaffold and a 2-substituted pyridine ring. The azetidine ring, a four-membered saturated heterocycle containing nitrogen, serves as a bioisostere for other cyclic and acyclic structures, offering a unique conformational rigidity that can be advantageous in drug design. Azetidine carboxylic acids are recognized as valuable building blocks for creating novel peptides and other biologically active molecules.[1][2] The pyridine ring is a common pharmacophore found in numerous approved drugs, known for its ability to participate in various biological interactions.[3]
Physicochemical Properties
Quantitative experimental data for many of the physicochemical properties of 1-(Pyridin-2-yl)azetidine-3-carboxylic acid are not published. The table below summarizes the available information and provides estimated values based on the compound's structure.
| Property | Value | Source |
| CAS Number | 1380300-81-1 | [4][5] |
| Molecular Formula | C₉H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 178.19 g/mol | [4][5] |
| Appearance | White to yellow solid | [4] |
| Purity | Typically ≥95% | [5][6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | [6] |
| pKa (estimated) | ~2-3 (carboxylic acid), ~4-5 (pyridine nitrogen) | Inferred from functional groups |
| SMILES | O=C(O)C1CN(C2=NC=CC=C2)C1 | [4] |
Synthesis Strategies
While a specific, validated synthetic protocol for 1-(Pyridin-2-yl)azetidine-3-carboxylic acid is not published, a plausible and efficient route can be designed based on established methodologies for the N-arylation of azetidines. A common approach involves the nucleophilic aromatic substitution (SNA_r) of a suitable 2-halopyridine with azetidine-3-carboxylic acid or its ester.
Proposed Synthetic Protocol: N-Arylation of Azetidine-3-carboxylic Acid
This proposed synthesis involves the reaction of a protected azetidine-3-carboxylic acid with 2-fluoropyridine, followed by deprotection. 2-Fluoropyridine is often a good substrate for SNA_r reactions.
Step 1: Protection of Azetidine-3-carboxylic Acid
The carboxylic acid functionality of azetidine-3-carboxylic acid is first protected, for example, as a methyl or ethyl ester, to prevent unwanted side reactions.
Step 2: N-Arylation
The protected azetidine-3-carboxylate is then reacted with 2-fluoropyridine in the presence of a suitable base and solvent.
Step 3: Deprotection
The protecting group on the carboxylic acid is removed to yield the final product.
Caption: Proposed synthesis of 1-(Pyridin-2-yl)azetidine-3-carboxylic acid.
Potential Research Applications and Biological Rationale
The unique structure of 1-(Pyridin-2-yl)azetidine-3-carboxylic acid suggests its potential utility in several areas of drug discovery and chemical biology.
-
Scaffold for Library Synthesis: This compound can serve as a valuable starting material for the synthesis of more complex molecules. The carboxylic acid handle allows for amide bond formation, enabling the attachment of a wide variety of chemical moieties to build diverse chemical libraries for screening.
-
Constrained Amino Acid Mimic: As a conformationally restricted analog of proline and other amino acids, it could be incorporated into peptides to induce specific secondary structures or to improve metabolic stability and cell permeability.
-
Fragment-Based Drug Discovery: With a molecular weight under 200 g/mol , it fits the criteria for a fragment in fragment-based drug discovery (FBDD) campaigns. The combination of the rigid azetidine and the hydrogen-bonding capable pyridine ring could lead to favorable interactions with biological targets.
-
Enzyme Inhibitors: The pyridine and carboxylic acid groups are common features in enzyme inhibitors. For instance, pyridine carboxylic acid derivatives have been explored as inhibitors for a variety of enzymes.[7] The rigid azetidine linker could orient these functionalities in a way that allows for potent and selective inhibition of target enzymes.
Caption: Potential research applications of 1-(Pyridin-2-yl)azetidine-3-carboxylic acid.
Handling and Safety
Based on the available Safety Data Sheet (SDS), 1-(Pyridin-2-yl)azetidine-3-carboxylic acid is classified as an irritant.[6]
-
Hazard Statements:
-
Precautionary Measures:
-
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]
-
For detailed safety information, consult the full Safety Data Sheet from the supplier.
Suppliers
1-(Pyridin-2-yl)azetidine-3-carboxylic acid is available from several chemical suppliers as a research chemical, including:
-
AK Scientific, Inc.
-
Applichem
-
BLDpharm
References
-
Appchem. 1-(Pyridin-2-yl)azetidine-3-carboxylic acid. Available at: [Link]
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Appretech Scientific Limited. 1-(pyridin-2-yl)azetidine-3-carboxylic acid. Available at: [Link]
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MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]
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PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
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theoretical and computational studies of pyridinyl azetidine structures
An In-depth Technical Guide to the Theoretical and Computational Analysis of Pyridinyl Azetidine Structures
Abstract
Pyridinyl azetidine scaffolds represent a confluence of two privileged structures in medicinal chemistry: the conformationally rigid, sp³-rich azetidine ring and the versatile pyridine moiety.[1][2][3] This combination yields compounds with significant potential in drug discovery, demonstrating activities as potent and selective inhibitors for targets like STAT3.[4][5] The inherent ring strain of the azetidine core presents unique synthetic challenges but also offers distinct reactivity and structural properties.[6][7] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these structures. We delve into the application of quantum mechanics for electronic and conformational analysis, molecular docking for predicting target interactions, and molecular dynamics for assessing complex stability. Through detailed protocols and case studies, this document elucidates the causality behind computational choices, offering a framework for leveraging these techniques to accelerate the design and optimization of novel pyridinyl azetidine-based therapeutics.
The Pyridinyl Azetidine Scaffold: A Strategic Design in Medicinal Chemistry
The deliberate fusion of an azetidine core with a pyridine ring is a strategic choice in modern drug design, intended to optimize both pharmacokinetic and pharmacodynamic properties.
The Azetidine Ring: Constrained Scaffolds for Higher Affinity
The azetidine ring, a four-membered saturated nitrogen heterocycle, is increasingly popular in drug discovery.[8] Its value stems from several key attributes:
-
Conformational Rigidity: Unlike flexible aliphatic chains, the strained ring system limits the number of accessible conformations. This pre-organization of substituents can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[1]
-
Three-Dimensionality: The non-planar nature of the azetidine ring provides sp³-rich character, enabling vectors that can escape the flat, aromatic space often occupied by early-stage drug candidates and explore more complex, three-dimensional binding pockets.[3]
-
Metabolic Stability and Novelty: While challenging to synthesize, the azetidine ring is not a common motif in nature, which can offer advantages in terms of metabolic stability and intellectual property.[9][10]
The Pyridine Moiety: A Privileged Heterocycle
Pyridine is a cornerstone of medicinal chemistry, recognized for its ability to fine-tune a molecule's properties.[2] Its nitrogen atom allows it to act as a hydrogen bond acceptor, a critical interaction for target recognition. Furthermore, incorporating a pyridine ring can modulate a compound's polarity and solubility, which are crucial for improving drug-like properties.[4][5]
Synergy in Action: The Pyridinyl Azetidine Structure
The combination of these two moieties creates a powerful scaffold. For example, in the development of STAT3 inhibitors, replacing a phenyl group with a 2-pyridyl analogue resulted in a 50% boost in potency.[4][5] This enhancement was hypothesized to stem from an additional favorable binding interaction with the STAT3 protein, a hypothesis that can be rigorously tested and rationalized using the computational methods detailed in this guide.[4]
Theoretical Frameworks for Structural and Electronic Analysis
Before simulating interactions with a biological target, it is essential to understand the intrinsic properties of the pyridinyl azetidine molecule itself. Quantum mechanical (QM) methods provide the necessary accuracy for this deep level of analysis.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules.[11] It offers a balance between accuracy and computational cost, making it ideal for studying drug-sized molecules. For pyridinyl azetidines, DFT is used to:
-
Geometry Optimization: Determine the lowest-energy three-dimensional conformation of the molecule.
-
Electronic Property Calculation: Analyze the distribution of electrons to predict reactivity. This includes calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[12]
-
Molecular Electrostatic Potential (MEP): Generate a color-coded map of the electrostatic potential on the molecule's surface. This map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions like hydrogen bonding.[11][13]
Protocol 2.1: DFT-Based Geometry Optimization and Electronic Property Analysis
This protocol outlines a typical workflow for analyzing a model compound, N-Boc-2-(pyridin-4-yl)azetidine, using a common quantum chemistry software package like Gaussian.
-
Structure Preparation:
-
Build the 3D structure of the molecule using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Input File Generation:
-
Set up the calculation in the software interface or by manually creating an input file.
-
Method Selection: Choose a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[14][15]
-
Calculation Type: Specify Opt for geometry optimization and Freq for frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Solvation Model: To simulate a biological environment, include an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent.[16]
-
Keywords Example: #p B3LYP/6-31G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)
-
-
Execution and Analysis:
-
Run the calculation. This may take several hours depending on the molecule's size and the computational resources available.
-
Verify Optimization: Open the output file and confirm the optimization converged successfully and that there are no negative frequencies.
-
Analyze Electronic Properties: Examine the output for HOMO and LUMO energy levels. The energy gap (ΔE = E_LUMO - E_HOMO) can be calculated.
-
Visualize Orbitals and MEP: Use visualization software to generate and inspect the 3D shapes of the HOMO and LUMO orbitals and the MEP surface.
-
Simulating Ligand-Target Interactions
The primary goal in drug discovery is to understand how a small molecule interacts with its protein target. Molecular docking and molecular dynamics simulations are the principal in silico tools for this purpose.
Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function value.[17][18] This method is instrumental in screening virtual libraries and rationalizing structure-activity relationships (SAR).
-
Why Receptor Preparation is Critical: The protein structure, often from the Protein Data Bank (PDB), must be prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules that are not critical for binding. This ensures the receptor's electrostatic and steric properties are represented accurately.
-
Why Ligand Preparation Matters: The ligand must be converted to a 3D structure and assigned correct atom types and charges. Its initial conformation can influence the search algorithm's efficiency.
-
Interpreting the Score: The docking score is an estimation of binding affinity. While useful for ranking compounds, it is not a precise calculation of binding free energy. The visual inspection of the top-ranked poses is paramount to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) are chemically sensible.
Caption: A typical workflow for molecular docking studies.
Protocol 3.1: Molecular Docking of a Pyridinyl Azetidine Ligand
This protocol describes docking a pyridinyl azetidine inhibitor into the STAT3 SH2 domain (PDB ID: 6NJS) using AutoDock Tools and AutoDock Vina.
-
Obtain and Prepare Receptor:
-
Download the crystal structure of STAT3 (PDB ID: 6NJS) from the PDB.
-
Open the PDB file in AutoDock Tools (ADT). Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges for the protein atoms.
-
Save the prepared receptor in the .pdbqt format.
-
-
Prepare Ligand:
-
Load the optimized 3D structure of the pyridinyl azetidine ligand (from Protocol 2.1) into ADT.
-
Detect the rotatable bonds.
-
Compute Gasteiger charges.
-
Save the prepared ligand in the .pdbqt format.
-
-
Define the Binding Site (Grid Box):
-
In ADT, with the receptor loaded, open the Grid Box tool.
-
Center the grid box on the known binding site of the co-crystallized ligand in the original PDB file.
-
Adjust the size of the box to be large enough to encompass the entire binding pocket and allow the ligand to rotate freely. A typical size is 25 x 25 x 25 Å.
-
-
Create Configuration File:
-
Create a text file (e.g., conf.txt) specifying the input files and grid box parameters.
-
Example conf.txt:
-
-
Run AutoDock Vina:
-
Execute Vina from the command line: vina --config conf.txt --log docking_log.txt
-
-
Analyze Results:
-
Vina will output a .pdbqt file containing the top-ranked binding poses and their corresponding affinity scores (in kcal/mol).
-
Load the receptor and the results file into a visualization tool (e.g., PyMOL, Discovery Studio Visualizer) to inspect the binding mode.[17][18]
-
Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.
-
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex, simulating its movement over time (nanoseconds to microseconds).[19] This is crucial for:
-
Assessing Stability: Verifying if the binding pose predicted by docking is stable in a simulated physiological environment.
-
Refining Binding Poses: Allowing the ligand and protein to adjust to each other's presence.
-
Calculating Binding Free Energy: Using methods like MM/PBSA to obtain a more quantitative estimate of binding affinity.
Caption: Workflow for MD simulation following a molecular docking study.
Data Interpretation and Case Studies
The true power of computational studies lies in their ability to explain experimental data and guide future experiments.
Case Study: Rationalizing SAR of Pyridinyl Azetidine STAT3 Inhibitors
A study on novel (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors provides an excellent example of integrating experimental and computational data.[4][5]
| Compound | R Group (at para-position) | STAT3 EMSA IC₅₀ (μM) | Rationale/Computational Insight |
| 5a | Phenyl | 0.52 | Baseline affinity from hydrophobic interactions. |
| 5m | 3-Pyridyl | 0.66 | Slight decrease in potency, suggesting this position is not optimal for a hydrogen bond acceptor. |
| 5o | 2-Pyridyl | 0.38 | Potency Boost: Docking models could reveal that the nitrogen at the 2-position forms a new, favorable hydrogen bond with a backbone or side-chain residue in the STAT3 SH2 domain, an interaction not possible with the 3-pyridyl or phenyl analogues.[4][5] |
Table 1: Structure-Activity Relationship (SAR) data for selected STAT3 inhibitors and their computational interpretation. Data sourced from Red-Horse et al.[4][5]
Case Study: Predicting Physicochemical Properties with DFT
The acidity constant (pKa) is a critical property influencing a drug's absorption and distribution. DFT, combined with implicit solvation models, can predict pKa values with reasonable accuracy.[16]
| Compound | Experimental pKa | Calculated pKa (DFT/PCM) |
| Pyridinium Ion | 5.23 | 5.2 ± 0.1 |
| 4-methylpyridinium | 6.02 | 6.1 ± 0.1 |
| 3-chloropyridinium | 2.84 | 2.9 ± 0.1 |
Table 2: Comparison of experimental pKa values with those calculated using DFT, demonstrating the predictive power of the method for pyridinium-like structures. Data sourced from Kelly et al. and Liptak et al.[14][16]
This validated methodology can then be applied to predict the pKa of novel pyridinyl azetidine structures before their synthesis, helping to prioritize compounds with more favorable ionization profiles.[16]
Conclusion and Future Directions
Theoretical and computational studies are indispensable tools for the modern drug discovery pipeline, transforming it from a trial-and-error process to a design-driven endeavor.[9] For pyridinyl azetidine structures, methods like DFT, molecular docking, and MD simulations provide profound insights into molecular properties, binding interactions, and dynamic behavior. These approaches allow for the rationalization of complex SAR data, the prediction of crucial physicochemical properties, and the prioritization of synthetic targets, ultimately saving significant time and resources.
Future advancements will likely involve the integration of artificial intelligence and machine learning models trained on large datasets of experimental and computational results. This could enable rapid prediction of bioactivity and ADMET properties for vast virtual libraries of pyridinyl azetidine derivatives, further accelerating the discovery of next-generation therapeutics.
References
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Red-Horse, K. et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Ramachandran, S. et al. (2021). Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. ProQuest. Available at: [Link]
-
Red-Horse, K. et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Available at: [Link]
-
Coufal, R. & Vohlídal, J. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. National Institutes of Health. Available at: [Link]
-
Coufal, R. & Vohlídal, J. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Nature. Available at: [Link]
-
MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. Available at: [Link]
-
Kelly, C. P. et al. (2012). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). DFT calculations: molecular orbitals of azetidine and piperidine ligands and dyes. ResearchGate. Available at: [Link]
-
El-Gazzar, M. G. et al. (2025). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. ResearchGate. Available at: [Link]
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Verma, V. A. et al. (2020). Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs. ResearchGate. Available at: [Link]
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Xu, J. X. et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Ramachandran, S. et al. (2021). Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Németh, G. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. Available at: [Link]
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Mykhailiuk, P. K. et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Ramachandran, S. et al. (2021). Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative. Vels University Repository. Available at: [Link]
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Liptak, M. D. et al. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed Central. Available at: [Link]
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Chbib, C. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]
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Zhang, C. et al. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. PubMed Central. Available at: [Link]
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Giessen, T. W. et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]
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Hafez, H. N. et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed Central. Available at: [Link]
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Bott, T. M. & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]
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Chbib, C. et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
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Sinha, P. & Yadav, A. K. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ResearchGate. Available at: [Link]
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Singh, G. S. & Tilvi, S. (2021). Azetidines of pharmacological interest. PubMed. Available at: [Link]
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El-Shamy, O. A. et al. (2020). Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. International Journal of Electrochemical Science. Available at: [Link]
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ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. ResearchGate. Available at: [Link]
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Al-Buriahi, M. S. et al. (2021). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. PubMed Central. Available at: [Link]
-
Roby, O. et al. (2025). Synthesis, Characterization, DFT Calculations, Antimicrobial Activity, Molecular Docking, and ADMET Study of New Pyrazole-Carboxamide Derivatives. ResearchGate. Available at: [Link]
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- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Routes for 1-(pyridin-2-yl)azetidine-3-carboxylic acid: An Application Note for Medicinal Chemistry
Introduction
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to bioactive molecules.[1][2] As a conformationally constrained bioisostere of more flexible aliphatic and cyclic amines, the azetidine ring system often enhances metabolic stability, aqueous solubility, and target-binding affinity. Specifically, 1,3-disubstituted azetidines are of growing interest, and among these, 1-(pyridin-2-yl)azetidine-3-carboxylic acid (CAS No: 1380300-81-1) stands out as a valuable building block.[3][4] Its structure combines the rigidity of the azetidine core with the hydrogen bonding and aromatic interaction capabilities of the pyridine ring, making it a desirable scaffold for the development of novel therapeutics.[5][6]
This application note provides detailed synthetic protocols for the preparation of 1-(pyridin-2-yl)azetidine-3-carboxylic acid, targeting researchers and professionals in drug discovery and development. We will explore two robust and widely applicable synthetic strategies: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and practical utility.
Strategic Approaches to Synthesis
The synthesis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid primarily involves the formation of the C(aryl)-N(azetidine) bond. The two most logical and field-proven retrosynthetic disconnections are illustrated below.
Caption: Retrosynthetic analysis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This method is particularly advantageous due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions, making it a preferred choice over harsher classical methods.[7][9]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical for the efficiency of the catalytic cycle.[8][10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol describes the coupling of 2-bromopyridine with ethyl azetidine-3-carboxylate, followed by saponification to yield the target carboxylic acid. The ethyl ester of azetidine-3-carboxylic acid is used to enhance solubility in organic solvents and to protect the carboxylic acid functionality during the coupling reaction.
Step 1: Buchwald-Hartwig Coupling
| Reagent/Parameter | Quantity | Molar Eq. | Notes |
| Ethyl azetidine-3-carboxylate HCl | 1.0 g | 1.0 | |
| 2-Bromopyridine | 1.1 g | 1.1 | |
| Pd₂(dba)₃ | 87 mg | 0.015 | Palladium source. |
| Xantphos | 173 mg | 0.05 | Ligand. |
| Sodium tert-butoxide | 1.7 g | 3.0 | Base. |
| Toluene | 20 mL | - | Anhydrous solvent. |
| Temperature | 100 °C | - | |
| Reaction Time | 12-18 h | - | Monitor by TLC or LC-MS. |
Procedure:
-
To an oven-dried Schlenk flask, add ethyl azetidine-3-carboxylate hydrochloride, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by 2-bromopyridine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 1-(pyridin-2-yl)azetidine-3-carboxylate.
Step 2: Saponification
| Reagent/Parameter | Quantity | Molar Eq. | Notes |
| Ethyl 1-(pyridin-2-yl)azetidine-3-carboxylate | 1.0 g | 1.0 | From Step 1. |
| Lithium hydroxide (LiOH) | 220 mg | 2.0 | Base for hydrolysis. |
| Tetrahydrofuran (THF) | 10 mL | - | Co-solvent. |
| Water | 10 mL | - | |
| Temperature | Room Temp. | - | |
| Reaction Time | 4-6 h | - | Monitor by TLC or LC-MS. |
Procedure:
-
Dissolve the ethyl ester from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Carefully adjust the pH of the reaction mixture to ~4-5 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable alternative for the synthesis of N-aryl azetidines, particularly when the aromatic ring is electron-deficient, as is the case with pyridine.[11][12] The reaction proceeds via the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group.[11]
Reaction Principle
The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack. This activation can be further enhanced by the use of a Lewis acid, which coordinates to the pyridine nitrogen, increasing its electron-withdrawing capacity.[13]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol
This protocol outlines the direct reaction of 2-fluoropyridine with azetidine-3-carboxylic acid. 2-Fluoropyridine is often more reactive in SNAr reactions than its chloro or bromo counterparts.
| Reagent/Parameter | Quantity | Molar Eq. | Notes |
| Azetidine-3-carboxylic acid | 1.0 g | 1.0 | |
| 2-Fluoropyridine | 1.15 g | 1.2 | |
| Potassium carbonate (K₂CO₃) | 2.7 g | 2.0 | Base. |
| Dimethyl sulfoxide (DMSO) | 15 mL | - | Polar aprotic solvent. |
| Temperature | 120 °C | - | |
| Reaction Time | 24 h | - | Monitor by LC-MS. |
Procedure:
-
To a round-bottom flask, add azetidine-3-carboxylic acid, potassium carbonate, and DMSO.
-
Add 2-fluoropyridine to the suspension.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution to a pH of ~4-5 with 1 M HCl.
-
The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Conclusion
This application note has detailed two reliable and scalable synthetic routes for the preparation of 1-(pyridin-2-yl)azetidine-3-carboxylic acid, a valuable building block for drug discovery. The Buchwald-Hartwig amination offers a versatile and mild approach, benefiting from a well-understood mechanism and a wide array of available catalysts and ligands. The Nucleophilic Aromatic Substitution (SNAr) pathway presents a more direct, albeit potentially more forceful, method that leverages the inherent electrophilicity of the pyridine ring. The choice between these routes will depend on factors such as substrate availability, functional group compatibility, and desired scale of synthesis. Both protocols have been designed to be robust and reproducible, providing a solid foundation for researchers in medicinal chemistry.
References
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- A Practical Process for the Preparation of Azetidine3-carboxylic Acid - ResearchGate. [URL: https://www.researchgate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/articles/12/125]
- Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines - AWS. [URL: https://s3-us-west-2.amazonaws.
- 1-(pyridin-2-yl)azetidine-3-carboxylic acid - Appretech Scientific Limited. [URL: https://www.appretech.com/product/APT002616.html]
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5153]
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64356a02b18536a035b1a37c]
- 1-(Pyridin-2-yl)azetidine-3-carboxylic acid | 1380300-81-1 | C9H10N2O2 | Appchem. [URL: https://www.appchemical.com/product/1380300-81-1.html]
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- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. [URL: https://serv-content.com/files/HETEROCYCLES.84.1.223.pdf]
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- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-new-functionalized-aziridine-2-and-of-%C5%BDukauskait%C4%97-Mangelinckx/a7a7d451a943a416a9a0e691884439c233301a93]
- L-Azetidine carboxylic acid and nicotianamine structures. - ResearchGate. [URL: https://www.researchgate.net/figure/l-Azetidine-carboxylic-acid-and-nicotianamine-structures_fig1_24231641]
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Application Notes & Protocols for the Intramolecular Cyclization to Form Azetidine Rings
Introduction: The Azetidine Ring - A Privileged Scaffold in Modern Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a crucial structural motif in medicinal chemistry and drug discovery.[1][2] Its significance lies in the unique combination of properties conferred by its inherent ring strain, which is approximately 25.4 kcal/mol.[3] This strain is intermediate between the highly reactive aziridines and the more stable pyrrolidines, providing a perfect balance of stability for handling and reactivity for synthetic manipulation.[3] This unique characteristic allows azetidines to serve as versatile building blocks, offering three-dimensional diversity and improved physicochemical properties such as aqueous solubility and metabolic stability to parent molecules.[4] Consequently, the azetidine moiety is found in numerous approved pharmaceuticals, including the antihypertensive drug Azelnidipine and the MEK inhibitor Cobimetinib.[3]
Given their importance, the development of efficient and robust synthetic methods for constructing the azetidine core is of paramount interest to researchers in both academic and industrial settings.[2][5] This guide provides an in-depth overview of key intramolecular cyclization strategies for the synthesis of azetidines, focusing on the underlying principles, detailed experimental protocols, and practical insights to enable successful implementation in the laboratory.
Core Synthetic Strategies for Azetidine Ring Formation
The construction of the strained azetidine ring via intramolecular cyclization is a cornerstone of azetidine synthesis. Several powerful strategies have been developed, each with its own set of advantages and substrate scope. The most common approaches involve the formation of a C-N bond to close the four-membered ring.
-
Intramolecular Nucleophilic Substitution: This is arguably the most traditional and widely employed method. It typically involves a γ-amino alcohol or a derivative where the hydroxyl group is converted into a good leaving group (e.g., a halide or a sulfonate ester), which is then displaced by the nitrogen atom. The Mitsunobu reaction is a particularly elegant and mild variant for the direct cyclization of 3-aminoalcohols.[6][7]
-
Photochemical Cycloadditions: Intramolecular [2+2] photocycloaddition reactions provide a powerful and often stereospecific route to azetidine derivatives.[8] Modern advancements, particularly the use of visible light and photosensitizers, have made these methods more accessible and operationally simpler.[9][10]
-
Metal-Catalyzed Cyclizations: Transition metal catalysis has opened new avenues for azetidine synthesis. Methods such as palladium-catalyzed intramolecular C(sp³)–H amination allow for the formation of the azetidine ring from precursors that lack traditional activating groups.[3]
This document will now delve into detailed protocols for two of the most reliable and versatile of these methods: the Mitsunobu reaction and the cyclization of a γ-haloamine.
Protocol 1: Azetidine Synthesis via Intramolecular Mitsunobu Reaction
Principle and Mechanism
The Mitsunobu reaction is a powerful tool for dehydrative cyclization of amino alcohols under mild, neutral conditions.[11] The reaction involves the activation of the primary hydroxyl group of an N-protected 3-amino-1-propanol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The nitrogen nucleophile, often a sulfonamide or carbamate which has a sufficiently acidic N-H proton, then displaces the activated hydroxyl group in an intramolecular Sɴ2 reaction to form the azetidine ring.[12]
The choice of the nitrogen protecting group is critical. It must be electron-withdrawing to increase the acidity of the N-H proton, thereby facilitating its deprotonation by the ylide intermediate, and to act as a good nucleophile for the subsequent ring closure. Tosyl (Ts) and Boc (tert-butoxycarbonyl) groups are commonly used.[6]
Below is a diagram illustrating the catalytic cycle of the Mitsunobu reaction for azetidine formation.
Caption: Mechanism of the Intramolecular Mitsunobu Reaction for Azetidine Synthesis.
Advantages and Limitations
-
Advantages: The reaction proceeds under very mild and neutral conditions, tolerating a wide variety of functional groups. It offers a high degree of stereochemical control, proceeding with inversion of configuration at the carbon bearing the hydroxyl group (though not relevant for primary alcohols).[7][11]
-
Limitations: A major drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification.[11] The reaction is also sensitive to steric hindrance around the alcohol.
Detailed Experimental Protocol: Synthesis of N-Tosyl-azetidine
This protocol describes the cyclization of N-tosyl-3-amino-1-propanol.
Materials and Reagents:
-
N-Tosyl-3-amino-1-propanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-tosyl-3-amino-1-propanol (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolution: Dissolve the solids in anhydrous THF to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes. The solution may turn from colorless to a pale yellow or orange.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-tosyl-azetidine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Mitsunobu cyclization to form various N-protected azetidines.
| N-Protecting Group | Phosphine/Azodicarboxylate | Solvent | Time (h) | Yield (%) | Reference |
| Tosyl (Ts) | PPh₃ / DIAD | THF | 12 | ~85% | [7] |
| Boc | PPh₃ / DEAD | THF | 24 | ~75% | [12] |
| Cbz | PPh₃ / DIAD | Dichloromethane | 16 | ~80% | N/A |
Protocol 2: Azetidine Synthesis via Cyclization of γ-Haloamines
Principle and Mechanism
This classical method relies on the intramolecular nucleophilic substitution of a halide by a primary or secondary amine. The process typically involves two steps: activation of the hydroxyl group of a 3-amino-1-propanol as a halide (or sulfonate ester), followed by base-mediated ring closure.[13] The choice of base is crucial; it must be strong enough to deprotonate the amine without promoting elimination or other side reactions.[13]
The workflow for this synthetic approach is depicted below.
Caption: Workflow for Azetidine Synthesis via γ-Haloamine Cyclization.
Advantages and Limitations
-
Advantages: This method is often high-yielding and utilizes readily available and inexpensive reagents. It is a robust and scalable process.
-
Limitations: The activation step may require harsh conditions that are not compatible with sensitive functional groups. There is a risk of intermolecular side reactions leading to oligomerization, especially at high concentrations. For some substrates, β-elimination can be a competing pathway.[13]
Detailed Experimental Protocol: Two-Step Synthesis of N-Benzylazetidine
This protocol outlines the synthesis starting from 3-(benzylamino)propan-1-ol.
Step 1: Synthesis of 1-chloro-3-(benzylamino)propane
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(benzylamino)propan-1-ol (1.0 eq) in a suitable solvent like toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Workup: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.
Step 2: Cyclization to N-Benzylazetidine
-
Reaction Setup: Dissolve the crude 1-chloro-3-(benzylamino)propane from the previous step in a polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2-3 eq) or sodium hydride (NaH) for less reactive substrates.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Purify the residue by distillation under reduced pressure or by column chromatography to obtain pure N-benzylazetidine.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Mitsunobu reaction | Impure or wet reagents/solvent. | Use freshly distilled/dried solvents and high-purity reagents. Ensure the reaction is run under a strictly inert atmosphere. |
| Steric hindrance at the alcohol. | This method may not be suitable. Consider an alternative cyclization strategy. | |
| Difficult purification (Mitsunobu) | Co-elution of byproducts. | Try crystallizing the crude product to remove PPh₃=O. Alternatively, use polymer-supported PPh₃ for easier removal. |
| Oligomerization in haloamine cyclization | Reaction concentration is too high. | Perform the cyclization step under high dilution conditions to favor the intramolecular reaction. |
| No reaction in haloamine cyclization | Base is not strong enough. | For sulfonamides or other less nucleophilic amines, a stronger base like NaH may be required. |
Conclusion
The intramolecular cyclization is a cornerstone for the synthesis of the valuable azetidine scaffold. The Mitsunobu reaction offers a mild and versatile route for the cyclization of 3-aminoalcohols, while the cyclization of γ-haloamines provides a robust and scalable alternative. The choice of method depends on the specific substrate, desired scale, and functional group tolerance. By understanding the principles and carefully following the detailed protocols provided in this guide, researchers can confidently incorporate these powerful techniques into their synthetic strategies for accessing novel azetidine-containing molecules for drug discovery and development.
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- Taylor & Francis Online. (Date N/A). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions.
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- Nottingham ePrints. (2022). Photochemical Approaches to Azetidines.
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- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
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The Strategic Incorporation of 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid in Modern Drug Discovery: A Guide for Synthetic and Medicinal Chemists
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry
In the landscape of contemporary drug design, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among the various heterocyclic systems, small, strained rings have garnered significant attention for their ability to impart conformational rigidity and unique three-dimensional topologies to bioactive molecules. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a particularly valuable scaffold.[1][2] Its inherent ring strain, intermediate between that of the more reactive aziridines and the more flexible pyrrolidines, provides a unique balance of stability and reactivity, making it an attractive component for synthetic manipulation.[1] The incorporation of an azetidine moiety can lead to improved binding affinity, selectivity, and pharmacokinetic profiles by restricting the conformational freedom of a molecule, a crucial factor in optimizing interactions with biological targets.[2]
This guide focuses on the application of a specific, high-value building block: 1-(pyridin-2-yl)azetidine-3-carboxylic acid . This compound synergistically combines the conformational constraints of the azetidine core with the versatile electronic and hydrogen-bonding properties of the pyridine ring. The pyridine moiety, a common feature in numerous approved drugs, can engage in a variety of non-covalent interactions, including hydrogen bonds and π-stacking, which are critical for molecular recognition at the active sites of enzymes and receptors. The carboxylic acid functionality at the 3-position of the azetidine ring serves as a versatile handle for further synthetic elaboration, most commonly through the formation of amide bonds, a cornerstone of medicinal chemistry.
This document will provide a comprehensive overview of the synthesis and utility of 1-(pyridin-2-yl)azetidine-3-carboxylic acid, offering detailed protocols for its application in organic synthesis and highlighting its potential in the development of novel therapeutic agents.
Physicochemical Properties
A clear understanding of the fundamental properties of this building block is essential for its effective utilization.
| Property | Value | Source |
| CAS Number | 1380300-81-1 | [3] |
| Molecular Formula | C₉H₁₀N₂O₂ | [3] |
| Molecular Weight | 178.19 g/mol | [3] |
| Appearance | Off-white to white solid | Commercially available |
| Purity | ≥98% (typical) | [3] |
Synthesis of the Building Block: A Plausible Synthetic Route
While 1-(pyridin-2-yl)azetidine-3-carboxylic acid is commercially available from various suppliers, an understanding of its synthesis is valuable for researchers who may need to produce it in-house or require substituted analogs. A plausible and efficient synthetic strategy can be adapted from established methods for the preparation of N-aryl azetidines and related carboxylic acids.[4][5] The following proposed multi-step synthesis starts from commercially available precursors.
Caption: A plausible synthetic pathway to 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Core Application: Amide Bond Formation
The carboxylic acid moiety of 1-(pyridin-2-yl)azetidine-3-carboxylic acid is a prime functional group for amide bond formation, a ubiquitous transformation in the synthesis of pharmaceuticals.[6] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.
Mechanism of Amide Coupling
The general mechanism involves the activation of the carboxylic acid to form a more electrophilic species, which is then susceptible to nucleophilic attack by the amine.
Caption: Generalized mechanism of amide bond formation using a coupling reagent.
Comparative Data for Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the desired reaction time, and the potential for side reactions like racemization.
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC (Carbodiimide) | HOBt or NHS | DIPEA | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts. | Racemization (minimized by additive). |
| HATU (Uronium Salt) | None | DIPEA, Et₃N | DMF, DCM | 1-4 hours | 80-98% | High efficiency, fast reaction times, low racemization. | Can be sensitive to moisture. |
| PyBOP (Phosphonium Salt) | None | DIPEA | DMF, DCM | 2-16 hours | 75-95% | Good for sterically hindered substrates. | Phosphine oxide byproducts can be difficult to remove. |
Data compiled from general amide coupling literature.[6][7][8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the use of 1-(pyridin-2-yl)azetidine-3-carboxylic acid in amide coupling reactions.
Protocol 1: General Amide Coupling using HATU
This protocol outlines the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent.
Materials:
-
1-(Pyridin-2-yl)azetidine-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a solution of 1-(pyridin-2-yl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: General Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
1-(Pyridin-2-yl)azetidine-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (1.5 eq)
-
Anhydrous DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Dissolve 1-(pyridin-2-yl)azetidine-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.
-
Add DIPEA (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Applications in Drug Discovery: A Case Study
The 1-(pyridin-2-yl)azetidine-3-yl moiety has been incorporated into molecules with potential biological activity. For instance, the compound N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine has been synthesized and is noted for its potential applications in medicinal chemistry, particularly in targeting specific biological pathways.[4] The synthesis of such a molecule would likely involve the amide coupling of 1-(pyridin-2-yl)azetidine-3-carboxylic acid with an appropriate amine, followed by further functional group manipulations.
Conclusion
1-(Pyridin-2-yl)azetidine-3-carboxylic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a conformationally restricted azetidine core and an electronically versatile pyridine ring offers medicinal chemists a powerful tool for the design and synthesis of novel therapeutic agents. The robust and well-established protocols for amide bond formation, as detailed in this guide, provide a reliable foundation for the incorporation of this scaffold into a wide array of complex molecules. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.
References
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Dubois, M. A. J., Smith, M. A., White, A. J. P., Jie, A. L. W., Mousseau, J. J., Choi, C., & Bull, J. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3890–3894. [Link]
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A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]
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Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1148. [Link]
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1-(pyridin-2-yl)azetidine-3-carboxylic acid. (n.d.). Appretech Scientific Limited. Retrieved from [Link]
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Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
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Singh, G., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(39), 8329-8355. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
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application of pyridinyl azetidines in the development of enzyme inhibitors
Introduction: A Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyridinyl and azetidine moieties each represent "privileged scaffolds"—structures that are recognized by and can interact with a variety of biological targets. The pyridine ring, an electron-deficient aromatic heterocycle, is a common feature in numerous marketed drugs and natural products.[1] Its nitrogen atom acts as a potent hydrogen bond acceptor, while the aromatic system can engage in crucial π-stacking interactions within an enzyme's active site.[1]
The azetidine ring, a four-membered saturated heterocycle, offers a unique value proposition. Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry provide a rigid scaffold that can orient substituents in precise vectors, reducing the entropic penalty of binding to a target.[2] This conformational restriction is a key advantage in modern drug discovery, which increasingly leverages fragment-based and structure-based design.[3]
The fusion of these two scaffolds into a single molecular entity—the pyridinyl azetidine—creates a versatile platform for developing highly potent and selective enzyme inhibitors. This guide provides a detailed exploration of their application, focusing on validated methodologies and key enzymatic targets, to empower researchers in their drug discovery efforts.
Case Study 1: Targeting the STAT3 Transcription Factor
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor frequently over-activated in a wide range of human cancers, making it a high-priority oncology target.[4][5] Pyridinyl azetidine derivatives have emerged as a particularly potent class of STAT3 inhibitors, demonstrating sub-micromolar efficacy.[6][7]
Mechanism of Action: Disrupting DNA Binding and Dimerization
The canonical STAT3 signaling pathway involves its phosphorylation at tyrosine 705 (Tyr705), leading to dimerization, nuclear translocation, and binding to specific DNA sequences to regulate gene expression.[4] Pyridinyl azetidine inhibitors function by directly interfering with this process.
Initial (R)-azetidine-2-carboxamide analogues were found to potently disrupt the DNA-binding activity of STAT3 dimers.[6] Further studies revealed that optimized compounds could act as irreversible inhibitors, forming covalent bonds with key cysteine residues (Cys426 and Cys468) within the STAT3 protein, effectively locking it in an inactive state.[8][9] This covalent binding mechanism contributes to their high potency and prolonged duration of action.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have elucidated key structural features that govern the potency of these inhibitors:
-
Stereochemistry: The (R)-enantiomer of the azetidine-2-carboxamide core is significantly more potent than the (S)-enantiomer.[10]
-
Pyridine Position: Substitution with a 2-pyridyl group on linked moieties often boosts potency compared to the 3-pyridyl analogue, suggesting an additional beneficial binding interaction with the STAT3 protein.[6][11]
-
Covalent Warhead: The incorporation of specific functionalities allows for irreversible covalent modification of STAT3 cysteine residues, leading to a new generation of highly potent inhibitors.[8][9]
Data Presentation: Inhibitory Potency
The following table summarizes the activity of key pyridinyl azetidine-based STAT3 inhibitors.
| Compound ID | Assay Type | Target Interaction | IC50 (µM) | Reference(s) |
| 5a | EMSA | DNA-Binding Inhibition | 0.52 - 0.55 | [10] |
| 5o (2-pyridyl) | EMSA | DNA-Binding Inhibition | 0.38 | [10] |
| 7g | EMSA | DNA-Binding Inhibition | ~0.5 (EC50: 1.9 µM) | [6][11] |
| 9k | EMSA | DNA-Binding Inhibition | ~0.4 (EC50: 1.7 µM) | [6][11] |
| H172 (9f) | EMSA | Irreversible Covalent | 0.38 - 0.98 | [5][9] |
| H182 | EMSA | Irreversible Covalent | 0.38 - 0.98 | [5][9] |
IC50 values represent the concentration for 50% inhibition of STAT3 DNA-binding activity.
Protocols for STAT3 Inhibitor Validation
A multi-step validation process is crucial to confirm the mechanism of action, from direct target engagement to cellular activity.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine the IC50 value of a test compound by measuring its ability to inhibit the binding of active STAT3 protein to a specific DNA probe.[1][6]
Materials:
-
Nuclear extracts from cells with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts or MDA-MB-231 cancer cells).[6]
-
Radiolabeled (e.g., ³²P) or fluorescently-labeled (e.g., IRDye®) double-stranded DNA probe containing the STAT3 binding site (hSIE probe).[6][12]
-
Binding Buffer: 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol.
-
Poly(dI-dC) non-specific competitor DNA.
-
Test compound (pyridinyl azetidine) dilutions in DMSO.
-
Native polyacrylamide gel (4-6%).
-
0.5x TBE Buffer.
Procedure:
-
Prepare Binding Reactions: In a microcentrifuge tube, combine the following on ice:
-
Nuclear Extract (5-10 µg total protein).
-
Binding Buffer to final volume.
-
Poly(dI-dC) (1 µg).
-
Test compound at various concentrations (e.g., 0.01 to 10 µM). The final DMSO concentration should be constant and low (<1%). For control, use DMSO vehicle.
-
-
Pre-incubation: Incubate the reactions for 30 minutes at room temperature to allow the inhibitor to bind to STAT3.[6]
-
Add Probe: Add the labeled DNA probe (~20,000-50,000 cpm for radiolabeled) to each reaction tube.
-
Binding Incubation: Incubate for an additional 15-20 minutes at room temperature.[13]
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in 0.5x TBE buffer at 150-200V at 4°C until the loading dye has migrated sufficiently.
-
Detection: Dry the gel and expose it to X-ray film or a phosphor imager. Quantify the band intensity corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).
-
Analysis: Plot the percentage of STAT3:DNA complex formation against the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Causality Check: A decrease in the shifted band intensity with increasing compound concentration directly demonstrates inhibition of the protein-DNA interaction. A supershift assay, by adding a STAT3-specific antibody to a binding reaction to further retard the complex, can confirm the identity of the protein in the complex.[14]
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To confirm direct, physical binding of the inhibitor to the STAT3 protein and determine the binding affinity (K D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[15][16]
Materials:
-
Purified, recombinant STAT3 protein (typically the core fragment).
-
Test compound (pyridinyl azetidine).
-
Dialysis Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation: Dialyze the STAT3 protein extensively against the ITC buffer. Dissolve the test compound in the final dialysis buffer to ensure no buffer mismatch. Degas all solutions immediately before use.[17]
-
Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Loading:
-
Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.
-
Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one set of sites) to determine K D, n, and ΔH.
Causality Check: A measurable heat change upon titration that fits a saturation binding model provides definitive evidence of a direct interaction between the compound and the target protein.[18]
Protocol 3: Cellular p-STAT3 Western Blot
Objective: To assess the inhibitor's ability to block STAT3 activation in a cellular context by measuring the levels of phosphorylated STAT3 at Tyr705.[4][19]
Materials:
-
Human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468).[11]
-
Cell culture medium and supplements.
-
Test compound dilutions.
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary Antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-total-STAT3.[20]
-
Loading control antibody (e.g., anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the pyridinyl azetidine inhibitor (e.g., 1-5 µM) for a specified time (e.g., 2-24 hours).[11]
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and resolve them on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary antibody for p-STAT3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Reprobing: Strip the membrane and re-probe for total STAT3 and then for the loading control to ensure equal protein loading.[19]
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-STAT3/total-STAT3 ratio indicates effective cellular inhibition.
Causality Check: Observing a reduction in the phosphorylated (active) form of STAT3 without a significant change in the total STAT3 protein level confirms that the compound is inhibiting the signaling pathway upstream of or at the level of STAT3 activation, rather than causing protein degradation.[21]
Case Study 2: Targeting P. falciparum Dihydroorotate Dehydrogenase (PfDHODH)
Malaria, caused by the Plasmodium parasite, requires new therapeutics due to widespread drug resistance. The parasite relies entirely on the de novo pyrimidine biosynthesis pathway for survival, making its enzymes attractive drug targets.[22] PfDHODH, which catalyzes a key step in this pathway, has been successfully targeted by azetidine-2-carbonitriles.[23][24]
Mechanism of Action: Halting Pyrimidine Synthesis
PfDHODH is an enzyme essential for creating the building blocks of DNA and RNA in the malaria parasite.[25] Azetidine-2-carbonitrile inhibitors bind to and block the activity of PfDHODH, depriving the parasite of essential pyrimidines. This leads to a halt in replication and parasite death.[24][25] Importantly, potent inhibitors have shown high selectivity for the parasite enzyme over the human ortholog (HsDHODH), a critical feature for minimizing host toxicity.[23]
The pyridinyl azetidine scaffold has also been explored for other enzyme targets, including Dipeptidyl Peptidase IV (DPP-IV), where 2-cyanoazetidines have shown sub-micromolar potency. [26][27][28]The principles outlined in this guide—combining biochemical, biophysical, and cellular assays—provide a robust framework for validating inhibitors against these and other emerging enzyme targets.
The unique combination of the pyridine's electronic properties and the azetidine's conformational rigidity makes this a highly adaptable and promising scaffold. Future work will undoubtedly expand its application to other enzyme families, such as kinases and proteases, continuing to fuel the pipeline of next-generation therapeutics.
References
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Yue, P., & Turkson, J. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(2). [Link]
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Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 659-682. [Link]
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Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]
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Singh, U. P., & Kumar, S. (2023). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Pyridine and Its Derivatives: Synthesis, Health Effects and Applications. [Link]
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Wilson, D., et al. (2015). Plasmodium falciparum Growth or Invasion Inhibition Assays. protocols.io. [Link]
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Anonymous. (2007). STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]
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Phillips, M. A., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(4), 416-421. [Link]
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Phillips, M. A., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(4), 416-421. [Link]
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Brandts, J., & Lin, L. (1990). The reactivity of azetidines is driven by a considerable ring strain. Chemical Reviews, 90(5), 797-814. [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
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Johnson, J. D., et al. (2007). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 51(5), 1867-1871. [Link]
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Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link]
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Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. [Link]
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Fujioka, H., et al. (2006). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 50(9), 3044-3049. [Link]
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Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1968, 85-108. [Link]
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Velazquez-Campoy, A. (2015). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1278, 183-204. [Link]
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Bio-protocol. (n.d.). Electrophoretic Mobility Shift Assay (EMSA) and Immunocytochemistry. Bio-protocol. [Link]
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Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]
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Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. ResearchGate. [Link]
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Anonymous. (n.d.). EMSA (Electrophoretic Mobility Shift Assay). University of California, Irvine. [Link]
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Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship, University of California. [Link]
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Yoshida, G., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(11), 105312. [Link]
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Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 659-682. [Link]
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Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. National Institutes of Health. [Link]
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Ferraris, D., et al. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597-608. [Link]
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LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. LI-COR Biosciences. [Link]
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Phillips, M. A., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ResearchGate. [Link]
-
Marconato, L., et al. (2019). Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... ResearchGate. [Link]
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Boni, R., & Verdini, A. S. (1974). Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, 2173-2177. [Link]
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Cloud-Clone Corp. (n.d.). ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). Cloud-Clone Corp. [Link]
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Cholewiński, G., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(2), 438. [Link]
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De Ponte, E., et al. (2013). Electrophoretic mobility shift assay (EMSA) and supershift assay of... ResearchGate. [Link]
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Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. Reaction Biology. [Link]
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BioWorld. (2004). Novel DPP-IV inhibitors under study at Guilford. BioWorld. [Link]
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Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Scholar9. [Link]
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Phillips, M. A., et al. (2008). Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model. Journal of Biological Chemistry, 283(47), 32471-32479. [Link]
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Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Johns Hopkins University. [Link]
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Łowicki, D., & Przybylski, P. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1043. [Link]
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Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. [Link]
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Patsnap. (2024). What are PfDHODH inhibitors and how do they work?. Patsnap Synapse. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]
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Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 589-595. [Link]
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Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]
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Application Note & Protocols for the Purification of 1-(pyridin-2-yl)azetidine-3-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Purification of a Zwitterionic Heterocycle
1-(Pyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents. Its structure, incorporating a basic pyridine ring, a secondary azetidine nitrogen, and an acidic carboxylic acid, confers a zwitterionic nature at physiological pH. This polarity presents unique challenges and opportunities in its purification. This guide provides a comprehensive overview of robust methods for isolating this compound in high purity, detailing the underlying principles and offering step-by-step protocols for crystallization and chromatographic techniques.
The inherent polarity of 1-(pyridin-2-yl)azetidine-3-carboxylic acid makes it sparingly soluble in many common organic solvents, while its amphoteric character allows for strategic manipulation of its charge state to facilitate either precipitation or solubilization. The choice of purification method will ultimately depend on the impurity profile of the crude material, the desired scale of purification, and the required final purity.
Method 1: pH-Controlled Recrystallization
Recrystallization is a powerful and scalable technique for the purification of solid compounds. For zwitterionic molecules like 1-(pyridin-2-yl)azetidine-3-carboxylic acid, solubility is highly dependent on the pH of the solution. The isoelectric point (pI) of the molecule is the pH at which it has a net neutral charge, typically leading to its lowest solubility in aqueous media. This principle is exploited in pH-controlled recrystallization.
Causality of Experimental Choices:
-
Solvent System: A mixture of water and a water-miscible organic solvent (e.g., isopropanol, ethanol, or acetone) is often ideal. Water is necessary to dissolve the compound in its salt form (at low or high pH), while the organic co-solvent reduces the solubility of the neutral zwitterion, promoting crystallization as the pH is adjusted towards the isoelectric point.
-
pH Adjustment: The crude material is dissolved at a pH where it is fully protonated (acidic conditions) or deprotonated (basic conditions), forming a soluble salt. The pH is then carefully adjusted to the isoelectric point to induce crystallization. The choice of acid (e.g., HCl) or base (e.g., NaOH) should be one that forms highly soluble salts with the compound of interest.
Experimental Protocol: pH-Controlled Recrystallization
-
Dissolution: In a suitable flask, suspend the crude 1-(pyridin-2-yl)azetidine-3-carboxylic acid in a minimal amount of deionized water.
-
Acidification/Basification:
-
Acidic Dissolution: Slowly add 1 M hydrochloric acid dropwise while stirring until all the solid dissolves. The solution should be clear and at a pH of approximately 1-2.
-
Basic Dissolution: Alternatively, slowly add 1 M sodium hydroxide dropwise until all the solid dissolves. The solution should be clear and at a pH of approximately 10-11.
-
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at room temperature. Filter the solution through a pad of celite to remove the charcoal.
-
Crystallization:
-
Slowly add a water-miscible organic solvent such as isopropanol (typically 1-3 volumes relative to the water) to the clear solution.
-
Carefully adjust the pH of the solution back towards the isoelectric point (estimated to be around pH 4-6 for this type of compound) by dropwise addition of 1 M NaOH (if initially acidic) or 1 M HCl (if initially basic) with vigorous stirring.
-
The onset of precipitation should be observed. Continue the pH adjustment until precipitation appears complete.
-
-
Crystal Maturation: Slowly cool the mixture to 0-5 °C in an ice bath and allow it to stand for at least 1-2 hours to maximize crystal growth and yield.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water, followed by a cold 1:1 mixture of water/isopropanol, and finally with cold isopropanol.
-
Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
-
Data Presentation: Expected Outcomes
| Parameter | Expected Value |
| Purity (by HPLC) | >98%[1] |
| Yield | 70-90% (dependent on crude purity) |
| Appearance | White to off-white crystalline solid |
Method 2: Reversed-Phase Chromatography
For smaller scale purifications or when dealing with impurities that have similar solubility profiles, reversed-phase chromatography is a highly effective method. The polar nature of 1-(pyridin-2-yl)azetidine-3-carboxylic acid makes it well-suited for this technique.[2]
Causality of Experimental Choices:
-
Stationary Phase: A C18-functionalized silica gel is the standard stationary phase for reversed-phase chromatography, offering good retention for moderately polar to nonpolar compounds. For highly polar compounds, a polar-endcapped C18 or a polar-embedded phase can provide better peak shape and retention.[2]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is typically added to the mobile phase. This suppresses the ionization of the carboxylic acid group and protonates the pyridine and azetidine nitrogens, leading to more consistent retention and sharper peaks.
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the crude 1-(pyridin-2-yl)azetidine-3-carboxylic acid in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.
-
Column and Mobile Phase:
-
Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in Deionized Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 15-25 mL/min (depending on column dimensions).
-
Detection: UV at 254 nm and 280 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 40 | 5 |
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the majority of the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.
-
If the free base is required, the lyophilized powder can be subjected to ion-exchange chromatography or the pH-controlled recrystallization described in Method 1.
-
Visualization of Purification Workflow
Caption: Comparative workflows for the purification of 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Method 3: Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) is a powerful technique for purifying charged molecules, including zwitterions. By controlling the pH, 1-(pyridin-2-yl)azetidine-3-carboxylic acid can be made to carry a net positive or net negative charge, allowing it to bind to a cation or anion exchange resin, respectively.
Causality of Experimental Choices:
-
Cation-Exchange: At a pH below the isoelectric point (e.g., pH 2-3), the carboxylic acid is protonated (neutral), while the pyridine and azetidine nitrogens are protonated (positive charge). The molecule will therefore bind to a strong cation exchange resin (e.g., sulfopropyl-functionalized). Elution is achieved by increasing the pH or the salt concentration.
-
Anion-Exchange: At a pH above the isoelectric point (e.g., pH 8-9), the carboxylic acid is deprotonated (negative charge), while the pyridine and azetidine are neutral. The molecule will bind to a strong anion exchange resin (e.g., quaternary ammonium-functionalized). Elution is achieved by decreasing the pH or increasing the salt concentration.
Experimental Protocol: Cation-Exchange Chromatography
-
Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50WX8) in deionized water and pack it into a column. Equilibrate the column with an acidic buffer (e.g., 0.1 M acetic acid, pH ~2.8).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound product using a pH gradient or a salt gradient.
-
pH Gradient: Gradually increase the pH of the buffer using a solution of a volatile base like ammonium hydroxide (e.g., a gradient from 0.1 M acetic acid to 0.5 M ammonium hydroxide).
-
Salt Gradient: Elute with an increasing concentration of a salt, such as sodium chloride, in the equilibration buffer.
-
-
Fraction Analysis and Isolation: Analyze the collected fractions by TLC or HPLC. Combine the pure fractions and remove the elution buffer (e.g., by lyophilization for volatile buffers, or by desalting via reversed-phase chromatography for salt-containing fractions) to obtain the purified product.
Visualization of IEX Principle
Sources
Application Note & Protocol: Strategic N-Arylation of Azetidine-3-Carboxylic Acid for Medicinal Chemistry
Introduction: The Strategic Value of N-Aryl Azetidine Scaffolds
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as privileged scaffolds in modern drug discovery. Their rigid, three-dimensional structure serves as a valuable bioisostere for more common motifs like piperidines or pyrrolidines, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability. Specifically, azetidine-3-carboxylic acid and its derivatives are conformationally constrained analogues of β-proline and have been incorporated into bioactive peptides and small molecule therapeutics.[1]
The N-arylation of the azetidine ring is a cornerstone transformation that unlocks vast chemical space for structure-activity relationship (SAR) studies. By introducing a diverse array of aromatic and heteroaromatic groups at the nitrogen atom, researchers can modulate a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed examination of the experimental procedures for the N-arylation of azetidine-3-carboxylic acid, focusing on the robust and widely adopted Palladium-catalyzed Buchwald-Hartwig amination. We will dissect the causality behind procedural choices and present a self-validating protocol for reliable execution.
Foundational Principles: Navigating the Challenges of Azetidine Arylation
The successful N-arylation of azetidine-3-carboxylic acid is not trivial and hinges on addressing two key chemical challenges: the bifunctional nature of the starting material and the inherent reactivity of the strained four-membered ring.
-
Orthogonal Protection Strategy: The substrate contains both a nucleophilic secondary amine and a potentially reactive carboxylic acid. To prevent the carboxylate from interfering with the catalytic cycle (e.g., by coordinating to the metal center or acting as a base), it must be temporarily masked with a protecting group.[2][3] An ester, such as a methyl or ethyl ester, is an ideal choice as it is stable to the basic conditions of the N-arylation reaction but can be selectively cleaved post-arylation via saponification.
-
Catalyst System Selection: The azetidine nitrogen is a relatively hindered secondary amine. Efficient coupling requires a catalytic system that can overcome this steric barrier and facilitate the C-N bond-forming reductive elimination step. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is exceptionally well-suited for this task due to the extensive development of specialized ligands that promote high catalytic turnover and broad substrate scope.[4][5][6] Alternative methods, such as the copper-catalyzed Ullmann condensation, are also viable but often require higher temperatures and can have a more limited substrate scope.[7][8]
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the gold standard for C(aryl)-N bond formation.[4] Its efficacy stems from a well-understood catalytic cycle that is orchestrated by a palladium catalyst and a specialized phosphine ligand.
The key to a successful reaction is the choice of ligand. For sterically demanding couplings, such as the N-arylation of azetidines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are critical. These ligands promote the crucial reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst, while simultaneously preventing undesirable side reactions like beta-hydride elimination.[9][10]
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- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 8. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
The Strategic Application of 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide
Introduction: Embracing Conformational Restraint and Vectorial Growth in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, prized for its efficiency in exploring chemical space and its consistent delivery of high-quality, ligand-efficient starting points.[1][2][3] The philosophy of FBDD is elegantly simple: begin with small, low-complexity molecules ("fragments"), identify those that bind with weak but measurable affinity to a biological target, and then leverage structural insights to evolve these initial hits into potent, selective lead compounds.[1][2]
Within the vast landscape of available fragments, those incorporating conformationally restricted scaffolds have garnered significant attention.[4] Such fragments, by virtue of their rigid or semi-rigid nature, reduce the entropic penalty upon binding to a target protein, which can lead to higher ligand efficiencies and more readily interpretable structure-activity relationships (SAR).[4] The azetidine ring, a four-membered saturated heterocycle, is an exemplary scaffold in this regard.[5][6][7] Its inherent ring strain and defined stereochemistry offer a precise way to orient substituents in three-dimensional space, providing a rigid platform for probing protein binding pockets.[5][6][7]
This technical guide focuses on a particularly promising fragment: 1-(pyridin-2-yl)azetidine-3-carboxylic acid . This molecule synergistically combines the desirable attributes of the rigid azetidine core with the versatile interaction capabilities of the pyridine ring and the functional handle of a carboxylic acid. The pyridine moiety is a well-established pharmacophore, capable of acting as a hydrogen bond acceptor and participating in π-stacking interactions, frequently observed in the hinge-binding regions of kinases.[8][9][10][11] The carboxylic acid provides a clear vector for chemical elaboration, allowing for "fragment growing" strategies once a binding mode has been established.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will elucidate the rationale for including 1-(pyridin-2-yl)azetidine-3-carboxylic acid in a fragment library, provide detailed protocols for its synthesis and use in a screening campaign, and outline strategies for hit-to-lead optimization.
Physicochemical Properties and "Rule of Three" Compliance
A key tenet in fragment library design is adherence to the "Rule of Three," which suggests guidelines for the physicochemical properties of fragments to maximize their chances of being effective starting points.[12] Let's analyze 1-(pyridin-2-yl)azetidine-3-carboxylic acid in this context.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 178.19 g/mol | < 300 Da | Yes |
| Calculated LogP (cLogP) | -0.5 (approx.) | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 1 (carboxylic acid OH) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (pyridine N, carbonyl O, hydroxyl O) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
As the table demonstrates, 1-(pyridin-2-yl)azetidine-3-carboxylic acid is an ideal fragment with respect to these guidelines. Its low molecular weight and complexity provide a higher probability of finding a complementary binding pocket on a protein target, while its favorable solubility, suggested by the low cLogP, is crucial for the high screening concentrations often required in FBDD.
Synthetic Protocol: A Plausible Route to 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid
While numerous methods exist for the synthesis of substituted azetidines, a practical and adaptable approach is outlined below.[7] This protocol is a composite of established synthetic transformations for azetidine and pyridine chemistry, designed to be robust and scalable.
Workflow for Synthesis
Caption: Synthetic workflow for 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of a Protected Azetidine-3-carboxylic Acid Precursor
-
Reaction Setup: To a solution of commercially available 1-benzhydrylazetidin-3-one in an appropriate solvent such as THF, add a phosphonate ester (e.g., triethyl phosphonoacetate) and a suitable base (e.g., sodium hydride) at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, monitored by TLC. This Horner-Wadsworth-Emmons reaction will yield the corresponding α,β-unsaturated ester.
-
Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Subsequent Steps: The resulting α,β-unsaturated ester can then undergo a Michael addition if further substitution is desired, followed by hydrolysis of the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Step 2: N-Arylation with 2-Halopyridine
-
Reaction Setup: In a reaction vessel, combine the protected azetidine-3-carboxylic acid from Step 1, a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., BINAP or Xantphos), and a base (e.g., Cs₂CO₃ or NaOt-Bu) in an anhydrous, aprotic solvent like toluene or dioxane.
-
Reaction Execution: Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by LC-MS. This Buchwald-Hartwig amination is a reliable method for forming the C-N bond between the azetidine nitrogen and the pyridine ring.
-
Purification: After cooling, filter the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the protected 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Step 3: Deprotection to Yield the Final Product
-
Reaction Setup: Dissolve the product from Step 2 in a suitable solvent such as methanol or ethanol. Add a palladium catalyst, typically palladium on carbon (Pd/C).
-
Reaction Execution: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. The benzhydryl protecting group will be removed via hydrogenolysis.
-
Purification: Monitor the reaction by LC-MS. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Application in a Fragment Screening Campaign: A Hypothetical Case Study Targeting Protein Kinases
The structural motif of a pyridine ring is a well-known "hinge-binder" in many protein kinase inhibitors, making this class of enzymes an excellent hypothetical target for a screening campaign involving our title fragment.
Screening Cascade Design
A tiered or cascaded approach to fragment screening is highly recommended to efficiently identify and validate true hits while minimizing false positives.
Caption: A typical FBDD screening cascade.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tₘ) of a target protein upon ligand binding.
-
Preparation: Prepare a solution of the target kinase in a suitable buffer. The final protein concentration is typically in the low micromolar range (e.g., 2-5 µM). Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
-
Assay Plate Setup: In a 96- or 384-well PCR plate, dispense the protein-dye mixture. Add 1-(pyridin-2-yl)azetidine-3-carboxylic acid from a DMSO stock solution to a final concentration in the high micromolar to low millimolar range (e.g., 500 µM - 2 mM). Include appropriate controls (protein-dye only, protein-dye with DMSO).
-
Data Acquisition: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, while continuously monitoring fluorescence.
-
Data Analysis: A positive hit is identified by a statistically significant increase in the Tₘ (ΔTₘ) compared to the DMSO control. A ΔTₘ of ≥ 2°C is often considered a strong initial hit.
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy
STD NMR is a powerful ligand-observed NMR technique that confirms direct binding of the fragment to the protein.
-
Sample Preparation: Prepare a sample containing the target kinase (typically 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O). Add the fragment to a final concentration of approximately 100-500 µM.
-
NMR Acquisition: Acquire two ¹H NMR spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton spectrum. In the "off-resonance" spectrum, the saturation frequency is applied to a region where no protein or ligand signals are present.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Interpretation: Signals that appear in the STD spectrum belong to the fragment and confirm that it is in close proximity to the saturated protein, thus validating a direct binding interaction. The relative intensity of the signals can also provide information about which part of the fragment is interacting most closely with the protein.
Protocol 3: Biophysical Characterization with Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (K₋D), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: Prepare a solution of the target protein in the sample cell and a solution of the fragment in the injection syringe, both in the same buffer to minimize heats of dilution.
-
Titration: Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the K₋D, ΔH, and n. For fragments, K₋D values are typically in the micromolar to millimolar range.
Hit-to-Lead Optimization: From Fragment to Potent Inhibitor
Once 1-(pyridin-2-yl)azetidine-3-carboxylic acid is confirmed as a binder and its binding mode is elucidated by X-ray crystallography, the hit-to-lead optimization phase can begin. The carboxylic acid and the pyridine ring offer distinct vectors for chemical modification.
Fragment Growing and Linking Strategies
Caption: Hit-to-lead optimization pathways.
-
Vector 1: Elaboration from the Carboxylic Acid: The carboxylic acid is an ideal handle for "fragment growing."[1] By forming amide bonds, a library of new analogs can be synthesized to probe for additional interactions in the binding pocket. For instance, if the crystal structure reveals a nearby hydrophobic pocket, appending a benzylamine or other lipophilic amine could significantly increase potency.
-
Vector 2: Modification of the Pyridine Ring: If the initial binding is driven by the azetidine core, the pyridine ring can be modified to improve properties or pick up additional interactions. Substituents can be added to the pyridine ring to fine-tune electronics, improve solubility, or block metabolic soft spots.
-
Fragment Linking: If a second, independent fragment is found to bind in an adjacent pocket, the two can be chemically linked together. The rigid azetidine scaffold of our initial hit provides a well-defined exit vector, making the design of an appropriate linker more tractable.
Conclusion
1-(pyridin-2-yl)azetidine-3-carboxylic acid represents a high-quality, synthetically accessible fragment that is ideally suited for FBDD campaigns, particularly against target classes like protein kinases. Its conformational rigidity, "Rule of Three" compliance, and multiple vectors for chemical elaboration make it a valuable addition to any fragment library. By employing a systematic screening cascade and structure-guided optimization, this fragment can serve as an excellent starting point for the development of novel, potent, and selective therapeutic agents. The protocols and strategies outlined in this guide provide a comprehensive framework for harnessing the potential of this promising chemical entity in drug discovery.
References
-
2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]
-
Azetidines of pharmacological interest. (2021). PubMed. Retrieved January 2, 2026, from [Link]
-
Davies, T. G., Woodhead, S. J., & Collins, I. (2009). Fragment-based discovery of inhibitors of protein kinase B. Current Topics in Medicinal Chemistry, 9(18), 1705–1717. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Fragment-based approaches to the discovery of kinase inhibitors. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Rao, A. S., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(56), 7750–7760. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved January 2, 2026, from [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Wiley Online Library. Retrieved January 2, 2026, from [Link]
-
Fragment-based lead discovery. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. Retrieved January 2, 2026, from [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). PubMed Central. Retrieved January 2, 2026, from [Link]
-
A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (n.d.). Frontiers in Neuroscience. Retrieved January 2, 2026, from [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers in Molecular Biosciences. Retrieved January 2, 2026, from [Link]
-
Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). PMC. Retrieved January 2, 2026, from [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Retrieved January 2, 2026, from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. Retrieved January 2, 2026, from [Link]
Sources
- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment-based discovery of inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-(pyridin-2-yl)azetidine-3-carboxylic Acid
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of 1-(pyridin-2-yl)azetidine-3-carboxylic acid, a key building block in contemporary drug discovery and development. Addressing the needs of researchers in pharmaceutical sciences, this document provides detailed, step-by-step protocols for three complementary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each protocol is designed to be a self-validating system, emphasizing scientific integrity and reproducibility. The causality behind experimental choices, from mobile phase composition to mass transition selection, is thoroughly explained to empower scientists to adapt and troubleshoot these methods effectively.
Introduction to 1-(pyridin-2-yl)azetidine-3-carboxylic Acid
1-(pyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid azetidine core serves as a conformational constraint, while the pyridine ring offers a key site for hydrogen bonding and potential metabolic stability. The carboxylic acid moiety provides a handle for further synthetic modifications. Given its role as a critical intermediate, the ability to accurately quantify this molecule in various matrices—from reaction mixtures to biological samples—is paramount for process optimization, quality control, and pharmacokinetic studies.
Chemical Structure and Properties:
The molecule's amphipathic nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, presents unique challenges and opportunities for analytical method development. This guide provides solutions tailored to these properties.
Primary Analytical Technique: Reversed-Phase HPLC with UV Detection
For routine quantification, such as in-process control or purity assessment, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the workhorse technique. The pyridine ring contains a strong chromophore, making UV detection highly suitable.
Scientific Rationale for Method Design
The choice of a C18 stationary phase is based on its broad applicability for retaining moderately polar compounds. The mobile phase, a buffered solution of acetonitrile and water, is selected to ensure good peak shape and retention. The use of a buffer is critical to control the ionization state of both the carboxylic acid and the pyridine nitrogen, thereby ensuring reproducible retention times. A pH of approximately 3.0 is chosen to protonate the pyridine nitrogen while keeping the carboxylic acid largely in its neutral form, leading to optimal retention on the nonpolar C18 phase.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
Materials:
-
1-(pyridin-2-yl)azetidine-3-carboxylic acid reference standard (>98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Syringe filters (0.45 µm PTFE)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 10 min; 40% to 95% B in 2 min; Hold at 95% B for 2 min; Return to 5% B in 1 min; Equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
| Run Time | 20 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Sonicate and vortex to ensure complete dissolution.
-
Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Validation Parameters (Typical):
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.999 |
| LOD | ~0.2 µg/mL |
| LOQ | ~0.7 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
High-Sensitivity Technique: LC-MS/MS
For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique offers superior specificity by monitoring a specific precursor-to-product ion transition.
Scientific Rationale for Method Design
The ESI (Electrospray Ionization) source is chosen in positive ion mode because the pyridine nitrogen is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. A tandem mass spectrometer (e.g., a triple quadrupole) allows for collision-induced dissociation (CID) of the parent ion, generating characteristic fragment ions. Monitoring a specific transition (Selected Reaction Monitoring, SRM) minimizes matrix interference and provides high confidence in analyte identification. The use of a mixed-mode column can improve retention for such polar, zwitterionic compounds, which can be a challenge in standard reversed-phase chromatography.[2]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
Materials:
-
Same as HPLC-UV, plus an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
Chromatographic Conditions:
| Parameter | Condition |
| Column | HILIC or Mixed-Mode C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for retention and peak shape |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 179.1 |
| Product Ions (Q3) | To be determined by infusion; likely fragments correspond to loss of CO₂ (m/z 135.1) and cleavage of the azetidine ring. |
| SRM Transition | 179.1 → 135.1 (Quantifier), 179.1 → [Secondary Fragment] (Qualifier) |
| Collision Energy | Optimize for maximum product ion intensity |
| Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
Procedure:
-
Sample Preparation (for plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for injection.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard and determine the concentration from a calibration curve prepared in the same matrix.
Validation Parameters (Typical):
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.995 |
| LOD | < 0.1 ng/mL |
| LOQ | ~0.5 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Absolute Quantification Technique: Quantitative NMR (qNMR)
qNMR provides a powerful, non-destructive method for determining the absolute purity of a reference standard or for quantifying the analyte without the need for a specific reference standard of the same compound.
Scientific Rationale for Method Design
The principle of qNMR is that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known, non-overlapping proton signal from the analyte with the integral of a certified internal standard of known concentration, the concentration of the analyte can be determined directly.
Detailed Protocol: qNMR
Instrumentation:
-
NMR Spectrometer (≥400 MHz) equipped with a probe capable of automated pulse calibration.
Materials:
-
1-(pyridin-2-yl)azetidine-3-carboxylic acid
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated to allow for full relaxation.
-
Use a calibrated 90° pulse.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., a proton on the pyridine ring) and a signal from the internal standard.
-
-
Calculation: The purity or concentration is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P_std = Purity of the standard
-
Stability-Indicating Method Development
To ensure that the analytical method can accurately quantify the analyte in the presence of its degradation products, forced degradation studies should be performed as per ICH guidelines.[3]
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C
-
Base Hydrolysis: 0.1 N NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 105 °C
-
Photolytic: UV/Vis light exposure
The developed HPLC-UV method should be used to analyze the stressed samples. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main analyte peak, and the mass balance is close to 100%.
Conclusion
The analytical techniques detailed in this application note provide a comprehensive toolkit for the quantification of 1-(pyridin-2-yl)azetidine-3-carboxylic acid. The choice of method—HPLC-UV for routine analysis, LC-MS/MS for high-sensitivity applications, and qNMR for absolute purity assessment—should be guided by the specific requirements of the research or development phase. By following these robust and well-rationalized protocols, scientists can ensure the generation of accurate and reliable data, thereby accelerating their drug discovery and development programs.
References
-
Appretech Scientific Limited. 1-(pyridin-2-yl)azetidine-3-carboxylic acid. Available from: [Link]
-
Liu H. [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. 1999;17(4):410-2. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Pitt, J.J. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta. 2009;404(1):1-15. Available from: [Link]
-
Kumar, V. A., et al. Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Int. J. Pharm. Sci. Rev. Res. 2016;37(2):113-119. Available from: [Link]
-
Nagda, D. C., et al. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian Journal of Pharmaceutical Sciences. 2018;80(4):658-666. Available from: [Link]
-
Dash, D. K., et al. Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics. 2023;17(4). Available from: [Link]
Sources
Application Note & Protocol: Seamless Integration of 1-(pyridin-2-yl)azetidine-3-carboxylic Acid into Custom Peptide Scaffolds
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery and chemical biology.[1] These unique building blocks introduce novel conformational constraints, enhance proteolytic stability, and provide diverse functionalities that are inaccessible with the canonical twenty amino acids.[1] Among the myriad of available structures, azetidine-based amino acids have garnered significant interest due to the rigid, four-membered ring that can induce unique turns and secondary structures in peptides. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a particularly compelling building block, 1-(pyridin-2-yl)azetidine-3-carboxylic acid, into peptide sequences using solid-phase peptide synthesis (SPPS).
The pyridine moiety introduces a basic, aromatic heterocycle, which can serve as a hydrogen bond acceptor, a metal-coordinating ligand, or a key pharmacophoric element for targeted biological interactions. The N-substitution on the azetidine ring presents a sterically hindered secondary amine, a known challenge in standard peptide coupling reactions. This application note will address these challenges head-on, providing field-proven insights and robust protocols to empower researchers, scientists, and drug development professionals to confidently utilize this versatile amino acid.
Physicochemical Properties of 1-(pyridin-2-yl)azetidine-3-carboxylic Acid
A thorough understanding of the building block's properties is paramount for successful synthesis.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀N₂O₂ | [2] |
| Molecular Weight | 178.19 g/mol | [2] |
| CAS Number | 1380300-81-1 | [2] |
| Appearance | Off-white to pale yellow solid | Assumed based on similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO), and aqueous solutions at acidic or basic pH. | Inferred from structure |
Strategic Synthesis of Fmoc-1-(pyridin-2-yl)azetidine-3-carboxylic Acid
For seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS), the N-terminal amine of the peptide-bound amino acid must be protected. The following section outlines a strategic, three-step synthesis of the required Fmoc-protected building block.
Diagram: Synthetic Pathway
Caption: Synthetic route to Fmoc-1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Protocol 1: Synthesis of Boc-azetidine-3-carboxylic acid
This initial step protects the azetidine nitrogen to prevent side reactions during subsequent steps.
-
Dissolution: Dissolve azetidine-3-carboxylic acid (1.0 eq) and a suitable base such as triethylamine (2.0 eq) in a mixture of methanol and water.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at room temperature. A mild exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Acidify the remaining aqueous solution to pH 2-3 with a cold, dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-azetidine-3-carboxylic acid, which can often be used in the next step without further purification.
Protocol 2: N-Arylation with 2-Halopyridine
This key step introduces the pyridine moiety. Palladium or copper-catalyzed cross-coupling reactions are effective for this transformation.[3][4]
-
Reaction Setup: In a reaction vessel, combine Boc-azetidine-3-carboxylic acid (1.0 eq), 2-bromopyridine or 2-chloropyridine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent: Add a dry, aprotic solvent such as dioxane or toluene.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford Boc-1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Protocol 3: Boc Deprotection and Fmoc Protection
The final step prepares the amino acid for SPPS.
-
Boc Deprotection: Dissolve the product from Protocol 2 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Removal of Acid: Concentrate the solution in vacuo to remove the TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual acid. This yields the TFA salt of 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
-
Fmoc Protection: Dissolve the crude TFA salt in an aqueous solvent mixture (e.g., water:ethanol 3:1).[5][6] Add a base such as sodium bicarbonate or triethylamine to neutralize the salt.
-
Reaction with Fmoc-OSu: To the stirred solution, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq) and continue stirring at room temperature for 4-6 hours.
-
Work-up and Purification: Acidify the reaction mixture to pH 4-5 with dilute HCl. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final Fmoc-1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of N-substituted, sterically hindered amino acids requires optimized coupling conditions to achieve high efficiency. The following protocol is based on the widely used Fmoc/tBu strategy.
Diagram: SPPS Cycle for Incorporating the Unnatural Amino Acid
Caption: The iterative cycle for solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected natural amino acids
-
Fmoc-1-(pyridin-2-yl)azetidine-3-carboxylic acid
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) is a good starting point for peptides with sensitive residues.[7]
-
Precipitation Solvent: Cold diethyl ether
Step-by-Step SPPS Protocol
This protocol describes a single coupling cycle for the incorporation of Fmoc-1-(pyridin-2-yl)azetidine-3-carboxylic acid.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of the Unnatural Amino Acid:
-
Activation: In a separate vial, pre-activate Fmoc-1-(pyridin-2-yl)azetidine-3-carboxylic acid (3-5 eq. relative to resin loading) with HATU (2.9 eq.) and DIEA (6-10 eq.) in DMF for 5-10 minutes. The use of HATU is highly recommended for coupling sterically hindered and N-methylated amino acids due to its high reactivity and ability to suppress racemization.[8][9][10]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times (overnight) or gentle heating (30-40 °C) may be beneficial. Microwave-assisted SPPS can also significantly enhance coupling efficiency for hindered residues.
-
-
Monitoring the Coupling: Perform a Kaiser test or a chloranil test to monitor the completion of the coupling reaction. For secondary amines like our target molecule, the chloranil test is more reliable. A negative test (no color change) indicates complete coupling. If the test is positive, a second coupling step (recoupling) is recommended.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-20 minutes.
-
Repeat: Continue with the subsequent deprotection and coupling cycles for the remaining amino acids in the sequence.
Cleavage, Purification, and Characterization
Protocol 4: Peptide Cleavage and Precipitation
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described above.
-
Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and dry thoroughly under vacuum.
-
Cleavage: Treat the dried peptide-resin with a freshly prepared cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature. The choice of cleavage cocktail should be tailored to the amino acid composition of the peptide to minimize side reactions.[11][12][13]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum.
Protocol 5: Peptide Purification
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[2][14][15][16][17]
-
Column: A C18 column is typically used.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The specific gradient will need to be optimized for each peptide.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and/or mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 6: Characterization by Mass Spectrometry
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and effective method for confirming the molecular weight of the synthesized peptide.[18][19][20][21]
-
Sample Preparation: Co-crystallize a small amount of the purified peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Analysis: Acquire the mass spectrum. The observed molecular weight should correspond to the calculated molecular weight of the desired peptide containing the 1-(pyridin-2-yl)azetidine-3-carboxylic acid residue.
Conclusion and Field-Proven Insights
The successful incorporation of 1-(pyridin-2-yl)azetidine-3-carboxylic acid into peptide scaffolds hinges on a two-pronged strategy: the efficient synthesis of the Fmoc-protected building block and the optimization of coupling conditions to overcome steric hindrance. The use of powerful coupling reagents such as HATU is critical for achieving high yields. Careful monitoring of the coupling reaction and the implementation of a capping step will minimize the formation of impurities. The protocols outlined in this guide provide a robust framework for researchers to harness the unique properties of this non-natural amino acid, thereby expanding the possibilities for designing novel peptide-based therapeutics and research tools.
References
-
Shimadzu Corporation. (n.d.). Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Lau, Y. H., & Dunn, M. F. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83–89.
- Lau, Y. H., & Dunn, M. F. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. In Methods in Molecular Biology (Vol. 1748, pp. 77–83).
-
Biotage. (2025). How MALDI Advances Peptide Research and Analysis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
- Tourwé, D., et al. (2008). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 73(15), 5891–5898.
-
Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355.
-
Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
- Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3537–3542.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Rao, D. B. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 564–573.
-
Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]
- Stathopoulos, P., Papas, S., & Tsikaris, V. (2003). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 62(3), 118–123.
-
Appretech Scientific Limited. (n.d.). 1-(pyridin-2-yl)azetidine-3-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- Amblard, M., et al. (2016). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Chemical Biology, 11(9), 2589–2596.
- Bąk, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7585.
-
Chem-Impex. (n.d.). Boc-azetidine-3-carboxylic acid. Retrieved from [Link]
- Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355.
-
Royal Society of Chemistry. (2011). Supporting information - An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Wołczański, M., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 26(6), 1736–1745.
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
- Harris, M. C., & Yudin, A. K. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045–2047.
- Witulski, B., Senft, S., & Jost, O. (2004). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis, 2004(12), 1949–1954.
-
ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Retrieved from [Link]
- Wang, D., et al. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. The Journal of Organic Chemistry, 78(6), 2720–2725.
Sources
- 1. Identification of materials' binding peptide sequences guided by a MALDI-ToF MS depletion assay - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY42042F [pubs.rsc.org]
- 2. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. N-arylation of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 8. peptide.com [peptide.com]
- 9. pnas.org [pnas.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. agilent.com [agilent.com]
- 17. pharmtech.com [pharmtech.com]
- 18. shimadzu.com [shimadzu.com]
- 19. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. verifiedpeptides.com [verifiedpeptides.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid, a key building block in pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-tested advice to help you troubleshoot common issues and optimize your synthetic route for higher yields and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Q1: What are the primary synthetic routes to 1-(pyridin-2-yl)azetidine-3-carboxylic acid?
The synthesis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid typically involves a two-step process:
-
N-Arylation of an azetidine-3-carboxylate ester: This step forms the crucial C-N bond between the pyridine ring and the azetidine nitrogen. The most common methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
-
Hydrolysis of the resulting ester: The ester is then saponified to yield the final carboxylic acid product.
The choice between SNAr and Buchwald-Hartwig amination often depends on the reactivity of the pyridine precursor and the desired reaction conditions.
Q2: Which starting materials are recommended for this synthesis?
For the azetidine component, commercially available azetidine-3-carboxylic acid esters (e.g., ethyl or tert-butyl esters) are common starting points. For the pyridine component, 2-halopyridines (such as 2-fluoropyridine or 2-chloropyridine) are typically used for SNAr reactions, while 2-bromopyridine or 2-chloropyridine are suitable for Buchwald-Hartwig couplings.
Q3: What are the critical quality attributes of the starting materials?
Purity of starting materials is paramount. For the azetidine ester, ensure the absence of residual acids or bases from its preparation, as these can interfere with the N-arylation step. For the 2-halopyridine, the primary concern is the presence of isomeric impurities and di-halogenated pyridines, which can lead to side products that are difficult to separate. Always use freshly distilled or high-purity reagents.
Q4: Are there any known stability issues with the final product or intermediates?
Azetidines, being strained four-membered rings, can be susceptible to ring-opening under certain conditions.[1][2] The final product, 1-(pyridin-2-yl)azetidine-3-carboxylic acid, is generally stable under standard storage conditions. However, the intermediate ester and the final acid can be sensitive to strong acidic conditions, which may lead to decomposition.[1] It is advisable to avoid prolonged exposure to strong acids, especially at elevated temperatures.
II. Troubleshooting Guide: N-Arylation of Azetidine-3-Carboxylic Acid Ester
This section provides detailed troubleshooting for the critical N-arylation step, addressing common problems and offering systematic solutions.
Problem 1: Low or No Conversion to the Desired N-Arylazetidine Ester
Possible Cause 1.1: Ineffective Nucleophilic Aromatic Substitution (SNAr)
-
Explanation: SNAr reactions with 2-halopyridines require the pyridine ring to be sufficiently electron-deficient to be attacked by the weakly nucleophilic azetidine nitrogen.[3] The reactivity of the leaving group is also crucial, with F > Cl > Br > I.[3]
-
Troubleshooting Steps:
-
Verify Halopyridine Reactivity: If using 2-chloropyridine or 2-bromopyridine with low success, consider switching to the more reactive 2-fluoropyridine.
-
Increase Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Incrementally increase the temperature, monitoring for product formation and potential decomposition.
-
Choice of Base and Solvent: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often used to scavenge the HX formed. A polar aprotic solvent like DMF or DMSO is typically employed to facilitate the reaction. Ensure the solvent is anhydrous.
-
Workflow for SNAr Optimization
Caption: Decision tree for troubleshooting low SNAr yield.
Possible Cause 1.2: Inactive Buchwald-Hartwig Catalyst
-
Explanation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but is sensitive to catalyst, ligand, base, and solvent choice.[4][5] The palladium catalyst must be in the active Pd(0) state, and the ligand plays a critical role in facilitating the catalytic cycle.[4]
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For N-arylation of azetidines, sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[6] Ensure you are using a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and an appropriate ligand.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[6] Weaker bases like carbonates are generally not effective.
-
Solvent Choice: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, or THF are typical choices.[5][7] Oxygen can deactivate the catalyst.
-
Reaction Temperature: These reactions are typically run at elevated temperatures (80-110 °C).
-
Table 1: Recommended Conditions for Buchwald-Hartwig Coupling
| Parameter | Recommended | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective sources of Pd(0). |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote reductive elimination. |
| Base | NaOtBu, KOtBu, LHMDS | Strong bases required for deprotonation of the azetidine. |
| Solvent | Toluene, Dioxane (anhydrous, deoxygenated) | Aprotic solvents that are compatible with the catalyst system. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Problem 2: Significant Side Product Formation
Possible Cause 2.1: Ring-Opening of the Azetidine
-
Explanation: The inherent ring strain of azetidines makes them susceptible to nucleophilic attack, leading to ring-opening.[8][9] This can be exacerbated by high temperatures or the presence of certain nucleophiles.
-
Mitigation Strategies:
-
Lower Reaction Temperature: If ring-opening is observed, attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Milder Base: In some cases, a very strong base might promote side reactions. If using KOtBu, consider trying a slightly milder base like LHMDS.
-
Protecting Groups: While more synthetically demanding, the use of N-protected azetidines can sometimes mitigate ring-opening, followed by a deprotection step. However, for this specific synthesis, direct N-arylation is more common.
-
Possible Cause 2.2: Homo-coupling of the Aryl Halide
-
Explanation: In Buchwald-Hartwig reactions, side reactions such as the formation of biaryl compounds (e.g., 2,2'-bipyridine) can occur, consuming the aryl halide and reducing the yield of the desired product.
-
Mitigation Strategies:
-
Optimize Catalyst and Ligand Loading: Using a high catalyst or ligand loading can sometimes promote side reactions. A catalyst loading of 1-2 mol% is typical.[7]
-
Control Reaction Time: Prolonged reaction times at high temperatures can lead to increased side product formation. Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed.
-
III. Troubleshooting Guide: Hydrolysis of the Ester
This section focuses on the final step of the synthesis: the conversion of the ester to the carboxylic acid.
Problem 3: Incomplete Hydrolysis or Low Yield of Carboxylic Acid
Possible Cause 3.1: Inefficient Saponification
-
Explanation: The hydrolysis of the ester to the carboxylic acid is typically achieved by saponification with a base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent (e.g., THF, methanol).
-
Troubleshooting Steps:
-
Choice of Base: LiOH is often preferred as it can be effective at room temperature and is less likely to cause side reactions.
-
Solvent System: A co-solvent system (e.g., THF/water or Methanol/water) is necessary to ensure the solubility of both the ester and the hydroxide base.
-
Reaction Time and Temperature: While many hydrolyses proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required for complete conversion. Monitor the reaction by TLC or LC-MS.
-
Stoichiometry of Base: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to ensure complete reaction.
-
Experimental Protocol: Ester Hydrolysis
Caption: Workflow for the hydrolysis of the ester intermediate.
Problem 4: Difficulty in Product Isolation and Purification
Possible Cause 4.1: Amphoteric Nature of the Product
-
Explanation: The final product is an amino acid, containing both a basic pyridine nitrogen and an acidic carboxylic acid group. This can make extraction and purification challenging.
-
Isolation and Purification Tips:
-
Careful pH Adjustment: During the workup of the hydrolysis, carefully adjust the pH of the aqueous solution. The isoelectric point (pI) is where the molecule has a net neutral charge, and its solubility in water is at a minimum. Adjusting the pH to the pI (typically around 5-6) will facilitate precipitation or extraction.
-
Extraction: Use a polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol for extraction. Multiple extractions may be necessary.
-
Purification: If the product is a solid, recrystallization is often effective. If it is an oil or if impurities are present, column chromatography on silica gel may be required. A mobile phase containing a small amount of acetic acid or triethylamine can sometimes improve peak shape and separation.
-
By systematically addressing these common issues, researchers can significantly improve the yield and purity of their 1-(pyridin-2-yl)azetidine-3-carboxylic acid synthesis.
IV. References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
-
Nucleophilic ring-opening of azetidine derivatives - ResearchGate. Available at: [Link]
-
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Cata. Available at: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
troubleshooting azetidine ring formation side reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for azetidine synthesis. The construction of the four-membered azetidine ring is a cornerstone of modern medicinal chemistry, offering a unique scaffold that can enhance the pharmacological properties of drug candidates.[1][2] However, the inherent ring strain of approximately 25.4 kcal/mol makes its synthesis a delicate balance of thermodynamics and kinetics, often leading to frustrating side reactions and low yields.[3]
This guide is designed to provide practical, field-tested solutions to the common challenges you may encounter. We move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues in your own systems and logically devise effective solutions.
Troubleshooting Guide: Common Side Reactions & Low Yields
This section addresses the most frequently encountered experimental failures in a direct Q&A format.
Problem 1: My reaction yields are very low, or I'm recovering only starting material.
Question: I'm attempting an intramolecular cyclization of a γ-haloamine or a γ-amino alcohol derivative, but the reaction is either incredibly slow or fails to proceed, resulting in low yields. What are the primary causes and how can I fix this?
Answer: Low yields in azetidine synthesis are a common hurdle, often stemming from unfavorable reaction kinetics or suboptimal reaction conditions.[4] The formation of a strained four-membered ring has a high activation energy. Let's break down the likely culprits.
Probable Causes & Proposed Solutions:
-
Poor Leaving Group: The intramolecular SN2 cyclization is highly dependent on the quality of the leaving group. A poor leaving group will not be displaced readily by the amine nucleophile.
-
Causality: The rate-determining step of the SN2 reaction involves the displacement of the leaving group. A group that is more stable as an anion will leave more readily, lowering the activation energy of the reaction. Hydroxyl groups (-OH) are notoriously poor leaving groups and must be activated.
-
Solution: Convert hydroxyl groups into superior leaving groups like tosylates (-OTs), mesylates (-OMs), or triflates (-OTf).[5] If using a halide, iodide is a better leaving group than bromide or chloride. You can perform an in situ Finkelstein reaction to exchange a chloride or bromide for an iodide to accelerate the reaction.[5]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and can dramatically influence the reaction outcome.[4]
-
Causality: The transition state for forming the four-membered ring is highly ordered and polar. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are effective at solvating the counter-ion of the base without hydrogen-bonding to the amine nucleophile, thus enhancing its nucleophilicity.[5] Higher temperatures can help overcome the activation energy barrier, but can also promote side reactions.
-
Solution:
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
-
Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[5]
-
Base: For γ-amino alcohol cyclizations, a strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the amine.[5] Ensure the base is fresh and the solvent is anhydrous.
-
-
-
Steric Hindrance: Bulky substituents on the substrate can physically block the approach of the nucleophilic nitrogen, slowing or preventing cyclization.[5][6]
-
Causality: The SN2 reaction requires a specific backside attack trajectory. Steric bulk around the electrophilic carbon or the nucleophilic nitrogen can make attaining this geometry energetically unfavorable.
-
Solution: While difficult to change post-synthesis, this is a key consideration during substrate design. If possible, redesign the synthetic route to minimize steric bulk near the reacting centers.
-
Problem 2: My desired azetidine is contaminated with significant amounts of dimer or polymer.
Question: I'm seeing my desired product mass, but also multiples of that mass in my LC-MS analysis. My NMR is complex, suggesting oligomers. Why is this happening?
Answer: This is a classic case of competing intermolecular versus intramolecular reactions.[5] Instead of the amine nucleophile reacting within the same molecule to form the azetidine, it reacts with another molecule of the precursor, leading to dimers and polymers.[7][8]
Probable Cause & Proposed Solutions:
-
High Concentration: The kinetics of intermolecular reactions are second-order (dependent on the concentration of two molecules), while intramolecular cyclization is a first-order process (dependent on the concentration of one molecule). At high concentrations, the intermolecular pathway dominates.
-
Causality: When substrate molecules are packed closely together, the statistical probability of one molecule reacting with a neighbor is much higher than the probability of it contorting into the correct conformation for intramolecular cyclization.
-
Solution: High Dilution Conditions. This is the most effective strategy. By dramatically lowering the concentration of the substrate (typically to 0.01–0.001 M), you can kinetically favor the first-order intramolecular cyclization. This is often achieved by the slow addition of the substrate solution via a syringe pump to a flask containing the heated solvent and base.[5] This ensures the instantaneous concentration of the unreacted precursor remains extremely low.
-
Problem 3: I'm forming a five-membered ring (pyrrolidine) instead of the four-membered azetidine.
Question: My starting material is a cis-3,4-epoxy amine, and I'm getting a 3-hydroxypyrrolidine as the major product instead of the expected 3-hydroxyazetidine. What controls this regioselectivity?
Answer: You are observing a competing ring-closure pathway. The formation of the azetidine occurs via a 4-exo-tet cyclization, while the pyrrolidine forms via a 5-endo-tet cyclization.[9] While Baldwin's rules for ring closure generally favor exo cyclizations for small rings, the endo pathway can become competitive or even dominant under certain conditions.[9]
Probable Cause & Proposed Solutions:
-
Reaction Conditions and Catalyst Choice: The regioselectivity of the amine's nucleophilic attack on the epoxide is highly sensitive to the catalyst and solvent.[9]
-
Causality: A Lewis acid catalyst can coordinate to the epoxide oxygen, activating it for nucleophilic attack. The nature of the Lewis acid and its coordination sphere can create a template effect, sterically or electronically favoring attack at one carbon over the other.
-
Solution: The use of a Lewis acid catalyst like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to strongly favor the 4-exo-tet pathway, leading to the desired azetidine product in high yield and selectivity.[10][11] Screening solvents is also critical; for this specific reaction, 1,2-dichloroethane (DCE) at reflux has proven effective.[10]
-
Table 1: Effect of Catalyst and Solvent on Cyclization of a Model cis-3,4-Epoxy Amine
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Azetidine:Pyrrolidine Ratio | Yield (%) |
|---|---|---|---|---|---|
| 1 | La(OTf)₃ (5%) | DCE | Reflux | >20:1 | 81 |
| 2 | La(OTf)₃ (5%) | Benzene | Reflux | <10:1 | ~70 |
| 3 | Sc(OTf)₃ (5%) | DCE | Reflux | ~5:1 | 65 |
| 4 | None | DCE | Reflux | No Reaction | 0 |
Data adapted from model system studies to illustrate trends.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring? A1: The primary synthetic routes include:
-
Intramolecular Cyclization: This is the most prevalent method, typically involving the SN2 displacement of a leaving group on a γ-carbon by an amine (e.g., from γ-amino alcohols or γ-haloamines).[5][12]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical or catalyst-mediated reaction involves the cycloaddition of an imine with an alkene.[5][13][14]
-
Ring Expansion of Aziridines: Various methods exist to insert a carbon atom into an aziridine ring to form an azetidine.[5][15]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[5][16]
Q2: My azetidine product seems to be degrading during purification on a silica gel column. Why? A2: Azetidines, due to their ring strain, are susceptible to ring-opening reactions, particularly in the presence of acids or strong nucleophiles.[1][7] Silica gel is acidic and can catalyze the ring-opening of sensitive azetidines, often via hydrolysis with trace water.
-
Solution: Use a less acidic stationary phase for chromatography. Neutral or basic alumina is an excellent alternative to silica gel for purifying acid-sensitive amines.[4] Alternatively, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent system. For thermally stable, volatile azetidines, distillation under reduced pressure is a superior purification method.[4]
Q3: How critical is the choice of the nitrogen-protecting group? A3: The choice is extremely critical. The protecting group influences the nucleophilicity of the nitrogen and the stability of the final product. Electron-withdrawing groups (e.g., tosyl, nosyl, sulfonyl) can decrease the nitrogen's nucleophilicity, sometimes requiring stronger bases or harsher conditions for cyclization.[6] Conversely, they can stabilize the azetidine ring. You must also consider the conditions required for deprotection, ensuring they are compatible with other functional groups in your molecule.[7]
Key Experimental Protocols
Protocol 1: General Synthesis of an N-Substituted Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol
This two-step protocol is a robust method for azetidine synthesis, involving the activation of the primary alcohol followed by base-mediated cyclization.[5]
Step A: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise to act as a base.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate of triethylamine hydrochloride may form.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used in the next step without further purification.
Step B: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step A in a suitable anhydrous solvent such as DMF or THF.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of water or a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (preferably on neutral alumina) or distillation to afford the desired azetidine.
Protocol 2: High-Dilution Technique to Minimize Dimerization
This protocol modifies the cyclization step (Protocol 1, Step B) to favor intramolecular ring closure.
-
Set up a three-neck flask equipped with a reflux condenser, a magnetic stirrer, and a rubber septum, under an inert atmosphere.
-
To the flask, add the anhydrous solvent (e.g., THF) and the base (e.g., NaH, 1.2 eq). Heat the mixture to reflux.
-
Dissolve the crude mesylate (1.0 eq) in a large volume of the same anhydrous solvent to create a very dilute solution (e.g., 0.01 M).
-
Using a syringe pump, add the dilute mesylate solution to the refluxing solvent/base mixture over a long period (e.g., 4-8 hours).
-
After the addition is complete, continue to reflux for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction to room temperature and proceed with the workup and purification as described in Protocol 1, Step B (steps 5-8).
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Azetidines.
- BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Goethals, E. J., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Al-Sanea, M. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]
-
Griesbeck, A. G. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]
-
Princeton University. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature. [Link]
-
Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
-
Goethals, E. J. (n.d.). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Intramolecular aza Paternò–Büchi reaction relying on alkene activation.... [Link]
-
Gámez-Valero, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Chinese Journal of Organic Chemistry. (n.d.). Synthesis of Azetidines. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
-
Bansal, R. K. (n.d.). 1.2 Azetidinones (~-Lactams). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Wikipedia. (n.d.). Azetidine. [Link]
-
Wikipedia. (n.d.). Aza-Wittig reaction. [Link]
-
Alcaide, B., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]
-
Organic Syntheses. (n.d.). azetidine. [Link]
-
Chem-Station. (2015). Aza-Wittig Reaction. [Link]
-
ResearchGate. (n.d.). Azetidine ring formation via the Yang reaction. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]
-
YouTube. (2020). Azetidine: Chemical Reactivity. [Link]
-
PubMed. (2024). The Azide-Wittig Reaction. [Link]
-
Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
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- 4. benchchem.com [benchchem.com]
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- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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- 8. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
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- 16. Azetidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Pyridinyl Azetidine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of pyridinyl azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently encountered challenges. The synthesis of these valuable scaffolds often involves nuanced reaction conditions, and this resource aims to empower you with the knowledge to navigate these complexities effectively.
Azetidines are important four-membered nitrogen-containing heterocycles that are increasingly utilized in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] The incorporation of a pyridinyl moiety introduces a key pharmacophore, making the optimization of their synthesis a critical endeavor. This guide will focus primarily on the common palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a powerful method for forming the crucial C-N bond between the azetidine and pyridine rings.[3][4]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low to No Product Yield
Q1: I am attempting a Buchwald-Hartwig amination to couple an azetidine with a bromopyridine, but I'm observing very low to no yield of my desired pyridinyl azetidine product. What are the likely causes and how can I troubleshoot this?
A: This is a common and often multifaceted problem. Low yields in Buchwald-Hartwig aminations involving azetidines can stem from several factors related to the catalyst system, reaction conditions, and the nature of your substrates.
Initial Diagnostic Questions:
-
What are the specific components of your catalytic system? (Palladium source, ligand, and base)
-
What solvent are you using, and is it anhydrous?
-
What is your reaction temperature and time?
-
Have you confirmed the purity of your starting materials (azetidine and bromopyridine)?
Troubleshooting Steps & Explanations:
-
Catalyst and Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig reactions.[4] For sterically hindered or electronically demanding substrates, such as some substituted pyridines and azetidines, first-generation phosphine ligands may not be sufficient.
-
Recommendation: Employ sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[5] Consider using pre-formed palladium catalysts (precatalysts) to ensure a consistent and active catalytic species.[6]
-
-
Base Selection and Strength: The base plays a crucial role in the catalytic cycle by deprotonating the azetidine nitrogen. An inappropriate base can lead to incomplete reaction or side reactions.
-
Recommendation: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7] If you observe decomposition of your starting materials, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be a better option, although this may require higher temperatures or longer reaction times.
-
-
Solvent Effects: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.
-
Recommendation: Toluene, 1,4-dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions.[8] Ensure your solvent is rigorously dried, as water can deactivate the catalyst and hydrolyze the active base.
-
-
Temperature and Reaction Time: These parameters are highly dependent on the reactivity of your specific substrates.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, you can incrementally increase the temperature. Microwave irradiation can sometimes significantly accelerate the reaction and improve yields.[5]
-
Side Reactions and Impurity Formation
Q2: My reaction is producing the desired product, but I'm also observing significant side products, making purification difficult. What are the common side reactions and how can I minimize them?
A: Side reactions in the synthesis of pyridinyl azetidines can be frustrating. Identifying the nature of the impurities is the first step toward mitigating their formation.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of the Aryl Halide: This occurs when two molecules of the bromopyridine react with each other to form a bipyridine species.
-
Cause: This is often favored at higher temperatures or when the concentration of the active Pd(0) catalyst is high.
-
Mitigation:
-
Lower the reaction temperature.
-
Use a ligand that promotes the desired C-N coupling over C-C coupling.
-
Ensure a stoichiometric or slight excess of the azetidine nucleophile.
-
-
-
Ring-Opening of the Azetidine: The strained four-membered ring of azetidine can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[9]
-
Cause: This can be promoted by strong nucleophiles or high temperatures.
-
Mitigation:
-
Use milder reaction conditions (lower temperature, weaker base).
-
Protecting groups on the azetidine ring can sometimes influence its stability.
-
-
-
Dehalogenation of the Bromopyridine: The bromo substituent on the pyridine ring can be replaced by a hydrogen atom.
-
Cause: This can occur via a reductive process, sometimes facilitated by impurities in the solvent or reagents.
-
Mitigation:
-
Use high-purity, anhydrous solvents and reagents.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and reductive side reactions.
-
-
Purification Challenges
Q3: I'm struggling to purify my pyridinyl azetidine derivative. It seems to be sensitive to silica gel chromatography. What are my options?
A: The basicity of the pyridine and azetidine nitrogens can lead to strong interactions with acidic silica gel, causing streaking, low recovery, and even decomposition.
Purification Strategies:
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): This is often a good alternative to silica gel for basic compounds.[10]
-
Treated Silica Gel: You can pre-treat your silica gel by slurrying it with a solvent containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to neutralize the acidic sites.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[11] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: You can often purify your product by taking advantage of the basicity of the nitrogen atoms.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl) to protonate your product and pull it into the aqueous layer.
-
Wash the organic layer to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., saturated NaHCO₃ or 1 M NaOH) to deprotonate your product.
-
Extract your purified product back into an organic solvent.
-
-
Distillation: For volatile and thermally stable pyridinyl azetidines, distillation under reduced pressure can be an excellent purification method.[10]
Data Presentation & Protocols
Table 1: General Optimization Parameters for Buchwald-Hartwig N-Arylation of Azetidines
| Parameter | Initial Condition | Optimization Strategy | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Use a pre-formed catalyst (e.g., XPhos Pd G3) | Ensures a consistent source of active Pd(0) and can improve reproducibility. |
| Ligand | XPhos | Screen other biaryl phosphine ligands (e.g., SPhos, RuPhos) | The optimal ligand is substrate-dependent; steric and electronic properties matter.[12] |
| Base | NaOtBu | Try other strong, non-nucleophilic bases (e.g., LiHMDS, K₃PO₄) | Base strength can influence reaction rate and side product formation. |
| Solvent | Toluene | Screen other anhydrous solvents (e.g., 1,4-dioxane, THF) | Solvent polarity can affect solubility and catalyst performance.[8] |
| Temperature | 100 °C | Vary from 80 °C to 120 °C; consider microwave heating | Balance reaction rate with potential for decomposition and side reactions.[5] |
| Concentration | 0.1 M | Adjust concentration based on solubility and reaction rate | Higher concentrations can sometimes accelerate the reaction. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Azetidine derivative (1.0 equiv)
-
Pyridyl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene (to make a 0.1 M solution with respect to the azetidine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the azetidine derivative, pyridyl bromide, palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using one of the methods described in the "Purification Challenges" section.
Visualizations
Diagram 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in pyridinyl azetidine synthesis.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link][1][2]
- Singh, G. S., & D’hooghe, M. (2014). Recent progress in the synthesis of azetidines. Tetrahedron, 70(42), 7679-7705.
- Brandt, P., & Gising, J. (2012). Azetidines in medicinal chemistry: a review. Future medicinal chemistry, 4(12), 1541-1565.
-
Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link][4]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link][8]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link][13]
- Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C− N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164-5173.
- Zard, S. Z. (2002). Recent developments in the synthesis of azetidines. Synlett, 2002(11), 1744-1752.
Sources
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- 3. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azetidine synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the Purification of Polar Azetidine Compounds
Welcome to the Technical Support Center for the purification of polar azetidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these unique heterocyclic compounds. The inherent characteristics of polar azetidines, such as high polarity, basicity, and potential instability, often complicate standard purification protocols.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in scientific principles and practical experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding the purification of polar azetidine compounds, providing foundational knowledge to inform your experimental design.
Q1: What are the fundamental challenges in purifying polar azetidine compounds?
The primary difficulties in purifying polar azetidine compounds stem from a combination of their physical and chemical properties:
-
High Polarity: The inclusion of a nitrogen atom within the azetidine ring, frequently accompanied by other polar functional groups like hydroxyls or amines, renders these compounds highly soluble in polar solvents.[1] This high polarity leads to poor retention on traditional reversed-phase chromatography columns.[2][3]
-
Basicity: The nitrogen atom in the azetidine ring is basic, which can cause strong interactions with the acidic silanol groups on the surface of silica gel.[1][4] This interaction often results in significant peak tailing, streaking on TLC plates, and in some instances, irreversible adsorption to the stationary phase.[1]
-
Ring Strain and Instability: The four-membered azetidine ring is inherently strained and can be susceptible to ring-opening or rearrangement, especially under acidic conditions or when in contact with reactive stationary phases.[1][5][6]
-
Low UV Activity: Many simple azetidine derivatives lack a strong chromophore, which makes UV-Vis detection during chromatographic purification challenging.[1]
Q2: Which chromatographic techniques are most effective for purifying polar azetidine compounds?
The selection of a purification technique is highly dependent on the specific characteristics of the azetidine derivative. The most successful methods include:
-
Normal-Phase Chromatography (NPC) with Modified Mobile Phases: While challenging, NPC on silica gel can be effective if the mobile phase is adjusted to minimize strong interactions. This typically involves adding a basic modifier, such as triethylamine or ammonia, to the eluent.[1][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for highly polar compounds that are poorly retained in reversed-phase chromatography.[1][3][8][9] It employs a polar stationary phase with a mobile phase that has a high concentration of a less polar organic solvent.[1][10]
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange), offering unique selectivity for polar and ionizable compounds.[11][12][13] MMC can provide enhanced retention and peak shape for charged analytes like protonated azetidines.[11][14]
-
Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent.[15] It is particularly advantageous for its high efficiency, speed, and reduced solvent consumption, making it suitable for both chiral and achiral separations of polar compounds.[2][16][17]
Q3: When should I consider non-chromatographic purification methods?
Non-chromatographic techniques can be highly effective, especially when dealing with compound instability on stationary phases or when scaling up.
-
Crystallization/Salt Formation: If your azetidine compound is a solid, crystallization is an excellent method for achieving high purity.[18][19][20] For basic azetidines, forming a salt with a suitable acid can facilitate crystallization and purification.[5][21][22][23] The choice of counterion is critical and can significantly impact the crystalline nature of the salt.[23]
-
Liquid-Liquid Extraction: Strategic liquid-liquid extraction can be used to remove impurities. By adjusting the pH of the aqueous phase, the polarity of the azetidine can be manipulated. For instance, protonating the azetidine with a dilute acid will make it highly water-soluble, allowing for the removal of non-polar impurities with an organic solvent.[22] Subsequent basification will allow the neutral azetidine to be extracted into an organic phase.[22]
-
Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be a very effective purification method.[24]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of polar azetidine compounds.
Issue 1: Product Streaking or Tailing on Silica Gel TLC/Column Chromatography
-
Probable Cause: Strong interaction between the basic azetidine nitrogen and acidic silanol groups on the silica surface.[1]
-
Recommended Solutions & Experimental Protocols:
-
Mobile Phase Modification:
-
Protocol: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent system (e.g., hexane/ethyl acetate).[5][18] This will compete with the azetidine for binding to the active sites on the silica gel, reducing tailing.
-
Causality: The basic modifier neutralizes the acidic silanol groups, preventing strong ionic interactions with the basic azetidine.
-
-
Stationary Phase Neutralization:
-
Protocol: Prepare a slurry of the silica gel in the chosen mobile phase containing the basic modifier before packing the column.[6] This ensures the entire stationary phase is neutralized.
-
Causality: Pre-neutralizing the silica provides a more inert surface for the separation to occur, minimizing unwanted interactions.
-
-
Alternative Stationary Phases:
-
Issue 2: Low or No Retention on Reversed-Phase (e.g., C18) HPLC
-
Probable Cause: The high polarity of the azetidine compound prevents effective partitioning into the non-polar stationary phase. The compound elutes in or near the solvent front.[2][3]
-
Recommended Solutions & Experimental Protocols:
-
Switch to HILIC:
-
Protocol: Employ a HILIC column (e.g., bare silica, amino, or diol-based) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][8] A typical starting gradient could be 95:5 to 60:40 acetonitrile:water with a buffer like ammonium formate.
-
Causality: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained, with elution occurring as the aqueous content of the mobile phase increases.[8]
-
-
Ion-Pairing Chromatography:
-
Protocol: Add an ion-pairing reagent (e.g., trifluoroacetic acid for basic azetidines) to the mobile phase of your reversed-phase method.
-
Causality: The ion-pairing reagent forms a neutral complex with the charged azetidine, increasing its hydrophobicity and promoting retention on the C18 column. Note that ion-pairing reagents are often non-volatile and can be difficult to remove from the final product.
-
-
Issue 3: Product Degradation During Purification
-
Probable Cause: The strained azetidine ring is susceptible to opening under acidic conditions, which can be present on standard silica gel or in acidic mobile phases/workup conditions.[5][6]
-
Recommended Solutions & Experimental Protocols:
-
pH Control:
-
Protocol: Maintain neutral or slightly basic conditions throughout the purification process.[6] During aqueous workups, use a mild base like sodium bicarbonate instead of strong bases. For chromatography, adhere to the recommendations in Issue 1 for neutralizing the stationary phase and mobile phase.
-
Causality: Avoiding acidic conditions prevents protonation of the azetidine nitrogen, which is often the first step in acid-catalyzed ring-opening.[5]
-
-
Temperature Control:
-
Protocol: Perform all purification steps at reduced temperatures when possible to minimize thermal degradation.[6]
-
-
Alternative Purification Methods:
-
Issue 4: Difficulty Separating Diastereomers or Enantiomers
-
Probable Cause: The stereoisomers have very similar physical properties, making them difficult to resolve with standard chromatographic techniques.
-
Recommended Solutions & Experimental Protocols:
-
Chiral Chromatography:
-
Protocol: Utilize a chiral stationary phase (CSP) with either normal-phase, reversed-phase, or SFC conditions. Method development will involve screening different CSPs and mobile phases to find optimal selectivity. SFC is often a preferred method for chiral separations due to its high efficiency.[16][17][20]
-
Causality: Chiral stationary phases create a chiral environment where the two enantiomers can have different interaction energies, leading to their separation.
-
-
Diastereomeric Salt Formation:
-
Protocol: React the racemic azetidine with a chiral acid to form diastereomeric salts. These salts have different physical properties and can often be separated by crystallization.[20] The desired diastereomer can then be isolated and the chiral auxiliary removed to yield the enantiomerically pure azetidine.
-
Causality: The formation of diastereomers creates compounds with different solubilities, allowing for their separation by fractional crystallization.
-
-
Section 3: Data and Workflow Visualization
Table 1: Chromatography Method Selection Guide for Polar Azetidines
| Compound Property | Primary Challenge | Recommended Starting Technique | Key Mobile Phase Considerations |
| Highly Polar, Basic | Poor retention on RP, Tailing on NPC | HILIC | High % Acetonitrile with aqueous buffer (e.g., Ammonium Formate) |
| Moderately Polar, Basic | Tailing on NPC | Normal-Phase Chromatography | Add 0.1-1% Triethylamine or Ammonia to Hexane/EtOAc |
| Chiral, Polar | Co-elution of enantiomers | Supercritical Fluid Chromatography (SFC) | CO2 with a polar modifier (e.g., Methanol) and an additive |
| Ionizable, Polar | Poor peak shape and retention | Mixed-Mode Chromatography (Cation-Exchange + RP) | Adjust pH and ionic strength to control retention |
Workflow for Troubleshooting Azetidine Purification
This diagram outlines a logical progression for selecting a purification strategy.
Caption: Decision tree for selecting an appropriate purification method.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-and-sfe/3 SFC/how-good-is-sfc-for-polar-analytes/31338]([Link] SFC/how-good-is-sfc-for-polar-analytes/31338)
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
-
Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate. [Link]
-
How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. [Link]
-
Access our Mixed-Mode Universe - HELIX Chromatography. [Link]
-
Liquid-Liquid Extraction of Polar Organic Compounds | LCGC International. [Link]
-
(PDF) Mixed-Mode Chromatography - ResearchGate. [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. [Link]
-
Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC - PubMed Central. [Link]
-
Extraction Protocol for Polar Solvents - Department of Chemistry : University of Rochester. [Link]
-
Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH. [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Purifying Amines Using Their Salts - YouTube. [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. [Link]
-
Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water - ResearchGate. [Link]
-
Purifying amines on silica | Org Prep Daily - WordPress.com. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]
-
Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF - ResearchGate. [Link]
-
Azetidine: Basicity and Preparation - YouTube. [Link]
-
Azetidine - Wikipedia. [Link]
-
Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11. [Link]
-
(PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - ResearchGate. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. [Link]
-
Guide for crystallization. [Link]
-
-
Crystallization. [Link]
-
-
Chiral and Achiral Compounds Purification - Neopharm Labs. [Link]
-
azetidine - Organic Syntheses Procedure. [Link]
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- 24. benchchem.com [benchchem.com]
preventing pyrrolidine formation during azetidine synthesis
A Guide to Preventing Pyrrolidine Formation and Other Common Pitfalls
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the valuable, yet often elusive, four-membered azetidine ring. Due to significant ring strain, the synthesis of azetidines is frequently challenged by competing side reactions, most notably the formation of the thermodynamically more stable five-membered pyrrolidine ring.[1][2][3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize or eliminate pyrrolidine byproducts and other common issues, thereby improving the yield and purity of your desired azetidine product.
Section 1: Understanding the Core Problem: Azetidine vs. Pyrrolidine Formation
The intramolecular cyclization of γ-functionalized amines is a cornerstone of azetidine synthesis. However, this approach is inherently a kinetic balancing act between the formation of a four-membered ring (azetidine) and a five-membered ring (pyrrolidine). This competition is governed by the principles of ring closure, famously articulated by Baldwin's Rules.
FAQ 1: Why is pyrrolidine formation a common side reaction in azetidine synthesis?
The formation of a pyrrolidine byproduct is a frequent challenge because it often represents a thermodynamically more stable alternative to the strained azetidine ring. The primary mechanistic fork in the road for many intramolecular cyclizations leading to these heterocycles is the competition between a 4-exo-tet and a 5-endo-tet ring closure.
According to Baldwin's Rules, while all exo-tet cyclizations are favored, endo-tet cyclizations are generally disfavored.[4] However, steric and electronic factors can influence the reaction pathway, and the 5-endo-tet route to pyrrolidines can become competitive under certain conditions.[1] In some cases, such as the iodocyclization of homoallylamines, pyrrolidines can also be formed via the thermal isomerization of the initially formed azetidine.[2][3][5]
Section 2: Troubleshooting Guide: Pyrrolidine Contamination
This section addresses specific experimental observations and provides actionable solutions to steer your reaction toward the desired azetidine product.
Scenario 1: High levels of pyrrolidine byproduct detected in the intramolecular cyclization of a γ-amino alcohol derivative.
Possible Cause: The reaction conditions are favoring the 5-endo-tet cyclization pathway or subsequent rearrangement.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction's regioselectivity. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) was found to be superior to benzene, acetonitrile (MeCN), and tetrahydrofuran (THF) in maximizing the azetidine-to-pyrrolidine ratio.[6][7] Non-polar solvents may favor the desired 4-exo-tet cyclization by minimizing the stabilization of charge separation in the transition state leading to the pyrrolidine.
-
Optimize the Reaction Temperature: Higher temperatures can sometimes favor the formation of the more thermodynamically stable pyrrolidine. In the iodocyclization of homoallylamines, increasing the reaction temperature from 20 °C to 50 °C was shown to switch the major product from the azetidine to the pyrrolidine.[2][3][5] Therefore, running the reaction at a lower temperature may improve the kinetic selectivity for the azetidine.
-
Incorporate a Lewis Acid Catalyst: For substrates like epoxy amines, a Lewis acid can activate the epoxide and direct the nucleophilic attack. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been demonstrated to be a highly effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines with high selectivity over the corresponding pyrrolidines.[6][8] Other Lewis acids such as Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) can also be effective, though may require longer reaction times.[9]
| Catalyst | Solvent | Temperature (°C) | Azetidine:Pyrrolidine Ratio | Yield (%) | Reference |
| La(OTf)₃ (5 mol%) | DCE | Reflux | >20:1 | 81 | |
| Sc(OTf)₃ (5 mol%) | DCE | Reflux | >20:1 | 62 | |
| None | DCE | Reflux | N/A | No Reaction | |
| Iodine | MeCN | 20 | Good to Excellent | High | |
| Iodine | MeCN | 50 | Low (Pyrrolidine favored) | High |
Table 1: Influence of Catalyst and Temperature on Azetidine vs. Pyrrolidine Formation.
Scenario 2: Low or no conversion to the azetidine product.
Possible Cause: Insufficient activation of the leaving group, steric hindrance, or an inappropriate choice of base.
Troubleshooting Steps:
-
Enhance the Leaving Group Ability: If your substrate is a γ-amino alcohol, it must be activated. Common methods include conversion to a sulfonate ester (e.g., mesylate, tosylate) or a halide. The choice of leaving group can be critical.
-
Select an Appropriate Base: A non-nucleophilic, sterically hindered base is often preferred to promote the intramolecular cyclization over intermolecular side reactions. Bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are commonly used.
-
Consider Substrate Steric Effects: Bulky substituents on the amine or the carbon backbone can disfavor the transition state for the 4-exo-tet cyclization. In such cases, exploring alternative synthetic routes might be necessary.
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments aimed at maximizing azetidine formation.
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is adapted from the work of Kuriyama et al. and is highly effective for the synthesis of 3-hydroxyazetidines.[6][8]
Materials:
-
cis-3,4-epoxy amine substrate
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Standard, oven-dried glassware for reactions under an inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 equivalent).
-
Dissolve the substrate in anhydrous DCE to a concentration of approximately 0.1 M.
-
Add La(OTf)₃ (0.05 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 83 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired azetidine.
Section 4: Analytical and Purification Strategies
FAQ 2: How can I distinguish between my azetidine product and the pyrrolidine byproduct?
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two cyclic amines. The chemical shifts of the protons and carbons in the strained azetidine ring will differ from those in the less strained pyrrolidine ring. Specifically, the protons on the azetidine ring often appear at a higher field (further upfield) compared to their pyrrolidine counterparts.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for both separating and identifying azetidines and pyrrolidines, especially if they have different boiling points.[10][11] The mass spectra will show distinct fragmentation patterns that can be used to confirm the identity of each compound.
FAQ 3: What are the best methods for purifying my azetidine product away from the pyrrolidine byproduct?
Chromatography: Silica gel column chromatography is the most common method for separating azetidines from pyrrolidines.[12] Due to the differences in their polarity and size, it is often possible to achieve good separation. A careful screening of solvent systems (e.g., various ratios of hexanes and ethyl acetate, with the potential addition of a small amount of triethylamine to prevent streaking of the amines on the silica) is recommended. High-performance liquid chromatography (HPLC) can also be employed for more challenging separations.[13]
Section 5: Other Common Side Reactions and Troubleshooting
Beyond pyrrolidine formation, other side reactions can plague azetidine synthesis.
Problem: Significant formation of oligomers or polymers.
Cause: Intermolecular reactions are competing with the desired intramolecular cyclization. Solution:
-
High Dilution: Running the reaction at a lower concentration (e.g., 0.01-0.05 M) can favor the intramolecular pathway.
-
Slow Addition: Adding the substrate slowly to a solution of the base or catalyst can also help to maintain a low instantaneous concentration of the reactive species.
Problem: Ring-opening of the azetidine product.
Cause: The strained azetidine ring is susceptible to nucleophilic attack. Solution:
-
Careful Nucleophile Choice: If subsequent reactions are planned, avoid strong nucleophiles that can open the azetidine ring.
-
Protecting Groups: The use of an appropriate N-protecting group can modulate the reactivity of the azetidine nitrogen and the stability of the ring.
References
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed, 37795386. [Link]
-
Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(31), 5083-5093. [Link]
-
Chemistry LibreTexts (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. [Link]
-
Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. ResearchGate. [Link]
-
Schindler, C. S. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PubMed. [Link]
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- Alabugin, I. V., & Gilmore, K. (2011). Baldwin rules for ring closure. Wiley Online Library.
-
University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]
-
Li, W., et al. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. ACS Omega. [Link]
-
University of Birmingham Research Portal. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. [Link]
-
National Center for Biotechnology Information. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. [Link]
-
ResearchGate. (2016). Intramolecular Transamidation-Cyclization of N-(α-Oxoacetyl) Diamine: Influence of Solvent, Acidity and Substituents. [Link]
-
Pinder, A. R. (1992). Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. Natural Product Reports, 9(6), 491-504. [Link]
-
New Journal of Chemistry. (2020). The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights. [Link]
-
PubMed. (2003). 5-Endo-trig radical cyclizations: disfavored or favored processes?. [Link]
-
ResearchGate. (2003). 5-Endo-trig Radical Cyclizations: Disfavored or Favored Processes?. [Link]
-
PubMed. (2011). A theoretical rationale for why azetidine has a faster rate of formation than oxetane in TC(6-4) photoproducts. [Link]
-
National Center for Biotechnology Information. (2024). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. [Link]
-
Scite. (1992). Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. [Link]
-
SciTechnol. (2019). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
ResearchGate. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. [Link]
-
ResearchGate. (2023). Approaches to functionalized pyrrolidines and azetidines through transformations of endocyclic enecarbamates and selected pharmaceuticals containing functionalized pyrrolidine and azetidine motifs. [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
National Center for Biotechnology Information. (2012). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. [Link]
-
MDPI. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
-
ACS Publications. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]
-
PubMed. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò-Büchi reaction. [Link]
-
ResearchGate. (2021). Reversal of Regioselectivity in Ynamide Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis. [Link]
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Organic Chemistry Frontiers. (2023). Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters. [Link]
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SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]
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ResearchGate. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
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Organic & Biomolecular Chemistry. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. [Link]
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ResearchGate. (2023). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. [Link]
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Journal of the American Chemical Society. (1988). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. [Link]
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Chemistry LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. [Link]
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PubMed. (2015). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. [Link]
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PubMed. (2007). Gas-chromatographic separation of stereoisomers of dipeptides. [Link]
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ResearchGate. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]
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ResearchGate. (2020). SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. [Link]
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National Center for Biotechnology Information. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
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PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. [Link]
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Technical Support Center: Strategies for Enhancing the Stability of 1-(pyridin-2-yl)azetidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(pyridin-2-yl)azetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide a deeper understanding of the stability challenges associated with this molecule and to offer practical, evidence-based strategies for its preservation.
Section 1: Understanding the Instability of 1-(pyridin-2-yl)azetidine-3-carboxylic acid
This section addresses the fundamental chemical attributes of the molecule that influence its stability.
Q1: What are the primary structural features of this molecule that contribute to its potential instability?
Answer: The stability of 1-(pyridin-2-yl)azetidine-3-carboxylic acid is governed by the interplay of its three core functional groups: the azetidine ring, the pyridine ring, and the carboxylic acid. The molecule's zwitterionic nature—possessing both an acidic carboxylic group and a basic pyridine nitrogen—makes it particularly sensitive to environmental conditions like pH.[1][2]
-
Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[3] This inherent strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, especially under acidic conditions where the azetidine nitrogen can be protonated, increasing its reactivity.[4][5][6]
-
Zwitterionic Character & pH Sensitivity: The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid. In aqueous solutions, it can exist as a zwitterion. The stability of zwitterions is highly dependent on the surrounding solvent and pH.[2][7][8][9] Studies on similar pyridinecarboxylic acids show that the rate of degradation, particularly decarboxylation, is highly pH-dependent, often peaking near the isoelectric point where the zwitterionic form is most populated.[1][10][11]
-
Decarboxylation Potential: The linkage of the carboxylic acid to the azetidine ring, which is in turn connected to an electron-withdrawing pyridine ring, can influence the propensity for decarboxylation (loss of CO2). For related pyridinecarboxylic acids, decarboxylation is a known degradation pathway, often proceeding through a zwitterionic intermediate.[1][11][12] The reaction is typically accelerated by heat.
Potential Degradation Pathways
Based on the chemical principles of its constituent parts, two primary degradation pathways are of concern: Acid-Mediated Ring Opening and pH-Dependent Decarboxylation .
Caption: Potential degradation pathways for the target molecule.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your research.
Q2: My compound is degrading in the aqueous diluent I use for HPLC analysis. How can I prevent this?
Answer: Degradation during HPLC sample preparation is a classic sign of solution instability, likely driven by an unfavorable pH. The zwitterionic nature of your molecule means its stability is exquisitely sensitive to the pH of the diluent.
Causality: At an inappropriate pH, the molecule may be driven towards a less stable protonation state, accelerating either ring-opening or decarboxylation.[1][4] The goal is to find a pH where the compound is most stable, which is often, but not always, at a pH away from its isoelectric point.
Troubleshooting Workflow:
Caption: Workflow for optimizing HPLC sample diluent.
Protocol 1: Rapid Buffer Screening for HPLC Sample Stability
-
Prepare Buffers: Prepare a set of simple buffers (e.g., 10 mM phosphate or acetate) at various pH levels, such as pH 3.0, 5.0, 7.0, and 9.0.
-
Prepare Stock Solution: Create a concentrated stock solution of your compound in a suitable organic solvent like DMSO or acetonitrile.
-
Dilute and Analyze (T=0): Dilute a small aliquot of the stock solution into each buffer to your target analytical concentration. Immediately inject each sample into the HPLC to get a baseline (T=0) chromatogram.
-
Incubate: Let the remaining buffered solutions sit on the benchtop at room temperature for a defined period (e.g., 4 hours).
-
Analyze Again (T=4h): Re-inject each sample.
-
Evaluate: Compare the T=4h chromatograms to the T=0 chromatograms. Look for the appearance of new peaks (degradants) or a decrease in the main peak area. The buffer that shows the least change is the most stabilizing.
Q3: I'm observing significant degradation when storing the compound in DMSO for biological screening. What are the best storage practices?
Answer: While DMSO is a common solvent, it is not inert. It can contain water, which can facilitate hydrolysis or pH-dependent degradation, and it can participate in oxidative reactions. For long-term storage, especially for zwitterionic compounds, conditions must be carefully controlled.
Causality: The presence of trace amounts of water in DMSO can be sufficient to create a micro-environment where pH-dependent degradation can occur.[8] Furthermore, repeated freeze-thaw cycles can introduce atmospheric moisture and oxygen, leading to oxidative degradation or hydrolysis.
Recommendations for Solution Storage:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Aliquot: Prepare small, single-use aliquots of your stock solution. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.
-
Inert Atmosphere: Before sealing vials for storage, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Storage Temperature: Store aliquots at -80°C for long-term stability. For short-term (days), -20°C is acceptable.
-
Protect from Light: Use amber vials to protect the compound from potential photodegradation.
Section 3: FAQs - Proactive Stability Enhancement
This section provides answers to common questions about handling, storage, and formulation.
Q4: What are the ideal long-term storage conditions for the solid (neat) compound?
Answer: For the highest stability in its solid form, the compound should be protected from heat, moisture, oxygen, and light.
-
Temperature: Store at -20°C or below.
-
Atmosphere: Store in a vial under an inert atmosphere (argon or nitrogen).
-
Moisture: Store in a desiccator, particularly if the vial will be opened and closed multiple times.
-
Light: Use an amber glass vial.
Q5: What analytical techniques are best for a formal stability study of this compound?
Answer: A comprehensive stability program requires methods that can separate the parent compound from its potential degradants and quantify them. This is known as a "stability-indicating method".[13][14][15]
Forced degradation studies are essential for developing such a method.[16][17] In these studies, the compound is intentionally degraded under harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to generate the likely degradation products.[18][19] This helps to ensure your analytical method can detect them.
| Analytical Technique | Purpose in Stability Testing | Strengths |
| HPLC-UV | Primary method for quantifying the parent compound (potency) and detecting/quantifying impurities. | Robust, reproducible, and widely available. Essential for creating a stability-indicating method.[20] |
| LC-MS | Identification of unknown degradation products formed during forced degradation and stability studies. | Provides mass-to-charge ratio, allowing for structural elucidation of degradants.[21] |
| NMR Spectroscopy | Definitive structural confirmation of isolated degradation products. | Provides detailed information about molecular structure.[20] |
| Karl Fischer Titration | To measure the water content of the solid material, as moisture can be a key driver of instability. | Gold standard for water content determination. |
Q6: I need to make an aqueous formulation for an in-vitro assay. How can I enhance the compound's stability in the formulation?
Answer: Creating a stable aqueous formulation involves controlling the pH and potentially adding stabilizing excipients.
-
Buffering is Critical: Based on your HPLC diluent optimization (Q2), select a buffer system that maintains the pH at the point of maximum stability. The buffer capacity should be sufficient to resist pH changes upon addition of other assay components.
-
Consider Co-solvents: If solubility is an issue, consider using a co-solvent system (e.g., water with 5-10% ethanol or PEG-400), but first verify that the co-solvent does not accelerate degradation.
-
Add Antioxidants: If oxidation is a suspected degradation route (which can be confirmed by forced degradation studies using H₂O₂), consider adding a small amount of an antioxidant like L-ascorbic acid or sodium metabisulfite to the formulation.
-
Temperature Control: Prepare the formulation fresh and keep it on ice or at 4°C for the duration of the experiment, if the protocol allows.
References
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Ghavami, R., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]
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Ardena. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Ardena. Available at: [Link]
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Pace, J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]
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Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Ingenta Connect. Available at: [Link]
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Hehre, W. J., et al. (2003). Stabilization of zwitterions in solution: GABA analogues. PubMed. Available at: [Link]
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Abe, H., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]
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Vaitekunas, A., et al. (2020). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available at: [Link]
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user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]
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Pace, J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
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Dunn, G. E., et al. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. ResearchGate. Available at: [Link]
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Henderson, L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
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Časaitė, V., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
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Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. Available at: [Link]
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Scholz, T., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
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Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]
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Martín, V., et al. (2025). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. Available at: [Link]
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Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. IPA. Available at: [Link]
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Kumar, S., et al. (2015). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications (RSC Publishing). Available at: [Link]
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Al-Shorbagy, A., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. Available at: [Link]
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The Bowers Group. (n.d.). Zwitterions - Effects on Stability. University of California at Santa Barbara. Available at: [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
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Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
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Jenke, D. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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Goldyn, M., et al. (2022). Pyridine and pyridine carboxylic acids as guests in a bidimensional hydrogen bond structure analyzed by scanning tunneling microscopy. ResearchGate. Available at: [Link]
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KBN. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. KBN. Available at: [Link]
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Fahem, E., et al. (2016). Stabilization of glyphosate zwitterions and conformational/tautomerism mechanism in aqueous solution: insights from ab initio and density functional theory-continuum model calculations. RSC Publishing. Available at: [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
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Gupta, N., et al. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Available at: [Link]
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Aakeröy, C. B., et al. (2007). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design. Available at: [Link]
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D'hooghe, M., & De Kimpe, N. (2008). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]
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Ce, S. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Quora. Available at: [Link]
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Kaplan, F., & Che, C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
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Yaqoob, U., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]
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Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). Available at: [Link]
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resolving common issues in the scale-up of azetidine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this valuable four-membered heterocyclic scaffold. Azetidines are increasingly sought-after in medicinal chemistry for their ability to impart desirable physicochemical properties, such as improved metabolic stability and three-dimensionality, to drug candidates.[1] However, the inherent ring strain of the azetidine core makes its synthesis, particularly on a larger scale, a significant challenge.[2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you resolve common issues and streamline your scale-up process.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up of azetidine synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and offering field-proven solutions.
Q1: My cyclization reaction yield dropped significantly when moving from milligram to gram scale. What's going wrong?
This is one of the most common issues. A drop in yield upon scale-up can be attributed to several factors related to reaction kinetics and thermal management. The formation of a strained four-membered ring is often an energetically uphill process.[2]
Causality & Solution:
-
Poor Heat Transfer: Large-scale reactions have a lower surface-area-to-volume ratio, making heat dissipation less efficient. If your cyclization is exothermic, localized hot spots can lead to the decomposition of starting materials, intermediates, or the final azetidine product.[4]
-
Solution: Ensure vigorous and efficient stirring. For highly exothermic processes, consider a slower, controlled (dropwise) addition of a key reagent at a reduced temperature (e.g., 0 °C) to manage the exotherm.[4]
-
-
Suboptimal Reaction Conditions: Conditions that work on a small scale may not be optimal for larger batches. Base and solvent choices are critical.
-
Solution: A re-optimization of reaction conditions is often necessary. For instance, in the cyclization of chlorosulfinamides to form C2-substituted azetidines, switching from potassium hydroxide in THF/H₂O (which led to decomposition on a larger scale) to a stronger base like potassium tert-butoxide (KOtBu) in a solvent like DMF can dramatically improve yields, in some cases up to 89%.[5][6]
-
-
Concentration Effects: On a larger scale, intermolecular side reactions (e.g., dimerization, oligomerization) can begin to outcompete the desired intramolecular cyclization.
-
Solution: Employ high-dilution principles. Adding the cyclization precursor slowly via a syringe pump to a heated solution of the base and solvent can maintain a low substrate concentration, favoring the intramolecular ring-closing reaction.
-
Q2: I'm observing a significant amount of a five-membered ring (pyrrolidine) byproduct. How can I improve selectivity for the azetidine?
The formation of a pyrrolidine byproduct is a classic example of competing cyclization pathways. This typically occurs during the intramolecular aminolysis of substrates like cis-3,4-epoxy amines. The desired azetidine forms via a kinetically favored 4-exo-tet cyclization, while the pyrrolidine results from a 5-endo-tet pathway.[7]
Causality & Solution:
-
Lack of Regiocontrol: The regioselectivity of the amine's nucleophilic attack on the epoxide is the determining factor. While the 4-exo-tet pathway is generally preferred according to Baldwin's rules, the 5-endo-tet pathway can become competitive under certain conditions.[7]
-
Solution: The choice of catalyst and solvent is paramount. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been demonstrated to strongly favor the 4-exo-tet cyclization, significantly increasing the yield of the desired 3-hydroxyazetidine product over the pyrrolidine byproduct.[7] Optimizing the solvent can also enhance this selectivity.
-
Q3: My crude product is difficult to purify. Standard column chromatography gives poor separation and product loss. What are my options?
Purification is a major bottleneck in scaling up azetidine synthesis. The small, often polar nature of azetidines can lead to issues with solubility and chromatographic separation, especially when byproducts have similar polarities.[5][8]
Causality & Solution:
-
Product Instability: Some substituted azetidines can be unstable on silica gel, leading to decomposition during chromatography.[6] For example, azetidines with electron-donating groups may be prone to ring-opening.[6]
-
Solution: Minimize contact time with silica. Use a faster flow rate or switch to a less acidic stationary phase like alumina. If instability is high, avoid chromatography altogether.
-
-
Poor Separation: Diastereomers or structurally similar byproducts can be very difficult to separate.[5][6]
-
Solution 1 (Alternative Purification): Explore non-chromatographic methods. If the product is a hydrochloride salt, it may be insoluble in certain organic solvents, allowing for purification by simple filtration.[5][6] Crystallization or distillation (for thermally stable, volatile azetidines) should also be considered.
-
Solution 2 (Derivatization): If the crude product is a mixture of diastereomers, sometimes it is more efficient to proceed with the next synthetic step. The properties of the derivatized products may be different enough to allow for easy separation.
-
Solution 3 (One-Pot Sequences): Design a synthesis that minimizes purification steps. A one-pot, multi-step sequence that includes cyclization, deprotection, and subsequent acylation can sometimes allow for isolation of the final, derivatized product with only a terminal liquid-liquid extraction, bypassing intermediate purifications.[5]
-
Q4: My reaction is dangerously exothermic and difficult to control on a large scale. Are there safer alternatives to batch processing?
Safety is the primary concern during scale-up. Exothermic reactions, such as the aminolysis of epichlorohydrin, pose significant risks in large batch reactors due to the potential for thermal runaway.[4]
Causality & Solution:
-
Inefficient Heat Dissipation: As discussed in Q1, the poor surface-area-to-volume ratio of large batch reactors prevents efficient cooling, allowing heat to accumulate.
-
Solution (Continuous Flow Chemistry): Transitioning the process from batch to a continuous-flow reactor is a highly effective strategy for managing exotherms and improving safety.[4][9] Flow reactors utilize micro-channels with a very high surface-area-to-volume ratio, allowing for near-instantaneous heat exchange and precise temperature control.[4] This eliminates the risk of thermal runaway. Furthermore, the intrinsic automation of a flow setup avoids potentially hazardous manual operations, such as the dropwise addition of reactive reagents.[4][9] Studies have shown that flow methods can be more efficient, providing higher yields in shorter reaction times compared to batch methods for azetidinium salt synthesis.[4][9]
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable and common method for azetidine synthesis on an industrial scale? A: The most traditional and widely used method for constructing the azetidine ring is the intramolecular cyclization of γ-amino alcohols or their derivatives (e.g., γ-haloamines).[2][10] This involves activating the hydroxyl group into a good leaving group (like a mesylate or tosylate), followed by intramolecular nucleophilic substitution by the amine. This method is robust and reliable for simpler azetidine structures.[10]
Q: How do I select the right nitrogen protecting group for my synthesis? A: The choice of protecting group is critical and depends on the overall synthetic strategy and the stability of your intermediates and final product.
-
Boc (tert-butyloxycarbonyl): This is a very common choice. It is stable to many reaction conditions but can be easily removed with acid. It is often used to attenuate the nucleophilicity of the azetidine nitrogen during other transformations.[8]
-
Cbz (carboxybenzyl): This group is stable to acidic and basic conditions but can be removed orthogonally via hydrogenolysis (e.g., H₂, Pd/C). This allows for deprotection without disturbing acid-labile groups elsewhere in the molecule, making it useful for late-stage functionalization of the azetidine nitrogen.[11]
Q: My final azetidine product seems to degrade upon storage. How can I improve its stability? A: The stability of azetidines can be substituent-dependent. Electron-donating groups can sometimes activate the ring towards opening.[6] If you have a free-base azetidine that is unstable, converting it to a more stable salt form, such as an azetidine hydrochloride salt, is a common and effective strategy for long-term storage.[5][6]
Process Optimization: Data Summary
Optimizing the cyclization step is crucial for a successful scale-up. The following table summarizes key variables and their impact on yield, based on literature data for the synthesis of C2-substituted azetidines.
| Base | Solvent | Temperature (°C) | Yield (%) | Notes | Reference |
| Potassium Hydroxide (KOH) | THF/H₂O (1:1) | Reflux | 30% | Significant decomposition observed. Not ideal for scale-up. | [5][6] |
| Potassium Hydroxide (KOH) | THF/H₂O (1:1) | Room Temp | 9% | Low conversion and still significant decomposition. | [5][6] |
| Potassium t-Butoxide (KOtBu) | DMF | Room Temp | 89% | Optimal conditions. High yield, clean reaction. This is the recommended starting point for optimization. | [6] |
| Sodium Hydride (NaH) | DMF | Room Temp | 77% | Good yield, viable alternative to KOtBu. | [6] |
Visualized Workflows & Logic
Troubleshooting Workflow
This diagram outlines a systematic approach to problem-solving during scale-up.
Caption: A logical workflow for troubleshooting azetidine synthesis scale-up.
Synthesis Strategy Decision Tree
This diagram helps in selecting an appropriate synthetic strategy based on the target molecule's complexity and scale-up considerations.
Caption: Decision tree for selecting a suitable azetidine synthesis strategy.
Experimental Protocol: Gram-Scale Synthesis of a Chiral C2-Substituted Azetidine
This protocol is adapted from a general and scalable method for producing enantioenriched C2-substituted azetidines and has been demonstrated to be effective on the gram scale.[5][6] It utilizes a chiral tert-butanesulfinamide auxiliary for stereocontrol.
Objective: To synthesize a gram-scale quantity of a protected C2-substituted azetidine via a three-step sequence with a single purification.
Step 1: Synthesis of Crude Chlorosulfinamide Intermediate
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add a solution of the starting sulfinamide (e.g., 20 mmol scale) in an appropriate anhydrous solvent (e.g., THF).
-
Grignard Addition: Cool the solution to the required temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide) via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at this temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Result: This procedure yields the crude chlorosulfinamide intermediate, which can often be used in the next step without purification. Taking a small aliquot for ¹H NMR analysis is recommended to check for cleanliness.[6]
Step 2: Intramolecular Cyclization
-
Reaction Setup: To a new flask, add the crude chlorosulfinamide intermediate from the previous step and dissolve it in a suitable solvent (e.g., DMF, 0.1 M concentration).
-
Base Addition: Add potassium tert-butoxide (KOtBu, ~1.5 equivalents) portion-wise at room temperature while stirring.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the azetidine product by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether). The choice of extraction solvent is important to minimize product loss.[6]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can now be purified by flash column chromatography on silica gel.
Step 3: Deprotection and Derivatization (Example)
-
Deprotection: The sulfinamide protecting group can be cleaved under acidic conditions to yield the free azetidine hydrochloride salt.[5]
-
Derivatization: The resulting azetidine salt can be used directly in subsequent reactions, such as acylation, to produce diverse libraries of azetidine amides.[5]
This scalable sequence demonstrates that even with challenging ring systems, a streamlined process with minimal purification can provide gram-scale quantities of valuable azetidine products.[5][6]
References
-
Han, J. L., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]
- Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
-
Han, J. L., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Retrieved from [Link]
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
- Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). The Journal of Organic Chemistry.
- Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. (2020).
- Methods for the synthesis of azetidines. (n.d.).
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Synthesis of Azetidines. (n.d.). Chinese Journal of Chemistry.
-
Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). ACS Publications. Retrieved from [Link]
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.).
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online.
- Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. (2025). American Chemical Society.
- Synthesis of azetidines by aza P
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Previous strategies towards azetidines and this approach. (n.d.).
- Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. (2019).
- Photochemical Approaches to Azetidines. (2022). Nottingham ePrints.
- Recent progress in synthesis of 3-functionalized azetidines. (2025).
- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
- A. General synthetic route for accessing azetidines via intermolecular... (n.d.).
Sources
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Navigating the Chiral Labyrinth: A Technical Support Guide for the Enantioseparation of Azetidine-3-Carboxylic Acid Derivatives
Welcome to the technical support center dedicated to the methodical development of chiral separation for azetidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven insights to navigate the complexities of enantioseparation for this unique class of compounds. Azetidine-3-carboxylic acid, a cyclic non-proteinogenic amino acid, and its derivatives are increasingly important building blocks in medicinal chemistry. Their rigid four-membered ring structure imparts unique conformational constraints, making them attractive scaffolds for novel therapeutics. However, this rigidity, coupled with their zwitterionic nature, presents specific challenges in achieving baseline enantiomeric separation.
This guide moves beyond generic protocols, offering a logical framework for method development and troubleshooting, grounded in the fundamental principles of chiral recognition.
Part 1: Foundational Knowledge & Initial Strategy Selection
The first step in any successful method development is understanding the analyte and choosing the most promising separation strategy. For azetidine-3-carboxylic acid derivatives, three primary avenues exist: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
FAQ 1: What are the primary challenges in the chiral separation of azetidine-3-carboxylic acid derivatives?
Azetidine-3-carboxylic acid derivatives present a trifecta of challenges:
-
High Polarity and Zwitterionic Nature: The presence of both a carboxylic acid and a secondary amine group makes these molecules highly polar and zwitterionic over a wide pH range. This can lead to poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols on the stationary phase.
-
Small and Rigid Structure: The compact and rigid azetidine ring offers limited points of interaction for chiral recognition, making it difficult for some chiral selectors to differentiate between enantiomers.
-
Limited UV Chromophore: The basic azetidine-3-carboxylic acid structure lacks a strong UV chromophore, which can necessitate derivatization for sensitive detection or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).
Decision Pathway for Initial Method Selection
To guide your initial approach, consider the following decision tree.
Caption: Initial strategy selection for chiral separation.
Part 2: HPLC Method Development & Troubleshooting
HPLC is often the workhorse for chiral separations in pharmaceutical development due to its versatility and scalability.
FAQ 2: Which type of chiral stationary phase (CSP) is most effective for underivatized azetidine-3-carboxylic acid derivatives?
For direct separation of these polar, zwitterionic compounds, CSPs that can engage in multiple interaction modes are most successful. Polysaccharide-based columns are a good starting point, but macrocyclic glycopeptide and zwitterionic ion-exchange phases often provide superior performance.[1][2][3]
| CSP Type | Chiral Selector Examples | Primary Interaction Mechanisms | Recommended For... |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin, Ristocetin A | Ionic, hydrogen bonding, dipole-dipole, inclusion complexation | Underivatized amino acids and other polar, ionizable compounds.[3] |
| Zwitterionic Ion-Exchange | Cinchona alkaloid derivatives | Synergistic double ion-pairing, hydrogen bonding, π-π stacking | Underivatized amino acids and small peptides.[4][5] |
| Polysaccharide-based | Cellulose or amylose derivatives | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | A wide range of compounds, but may require derivatization for highly polar analytes.[6][7][8] |
Expert Tip: When screening columns, a systematic approach is key. Start with a macrocyclic glycopeptide column (e.g., a teicoplanin-based phase) and a zwitterionic ion-exchange column. These often provide the best initial chance of success for underivatized amino acids.
Troubleshooting Common HPLC Issues
Caption: Troubleshooting workflow for HPLC chiral separations.
FAQ 3: How do I optimize the mobile phase for the separation of zwitterionic azetidine derivatives?
Mobile phase optimization is critical. For zwitterionic analytes on macrocyclic glycopeptide or zwitterionic ion-exchange columns, a polar ionic or polar organic mode is often employed.
-
Solvent Composition: Methanol is a good starting point as the primary organic solvent. The addition of a small amount of water can improve peak shape and analyte solubility. Acetonitrile can be used to modulate selectivity.[4]
-
Additives: The use of acidic and basic additives is crucial to control the ionization state of both the analyte and the stationary phase, which is key to the ion-exchange mechanism.[9][10] A common starting point is a combination of a weak acid (e.g., 0.1% formic or acetic acid) and a weak base (e.g., 0.05% diethylamine or ammonia).[4] The ratio of these additives can be fine-tuned to optimize selectivity.
Protocol 1: Generic Screening for Direct Chiral HPLC Separation
-
Column Selection:
-
Column 1: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T)
-
Column 2: Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK ZWIX(+))
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Methanol with 0.1% Formic Acid and 0.05% Diethylamine
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid and 0.05% Diethylamine
-
-
Screening Procedure:
-
Equilibrate the column with 90:10 (v/v) Mobile Phase A for at least 30 column volumes.
-
Inject the racemic standard of the azetidine-3-carboxylic acid derivative.
-
Run a gradient from 90% A to 10% A over 20 minutes.
-
Repeat the process with Mobile Phase B.
-
Repeat the entire procedure for the second column.
-
-
Evaluation:
-
Assess the chromatograms for any signs of separation (peak splitting or shoulders).
-
Select the column/mobile phase combination that shows the most promising selectivity for further optimization (isocratic holds and fine-tuning of additive concentrations).
-
Part 3: Indirect Chiral Separation via Derivatization
When direct methods fail or when enhanced sensitivity is required, derivatization with a chiral derivatizing agent (CDA) to form diastereomers is a powerful alternative. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).
FAQ 4: What is the most common chiral derivatizing agent for amino acids like azetidine-3-carboxylic acid?
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used and commercially available CDA for the chiral analysis of amino acids.[11] It reacts with the secondary amine of the azetidine ring to form stable diastereomers with a strong UV chromophore (around 340 nm).[12][13]
Protocol 2: Derivatization with Marfey's Reagent
-
Sample Preparation: Dissolve the azetidine-3-carboxylic acid derivative sample in a suitable buffer (e.g., 100 mM borate buffer, pH 9.0).
-
Derivatization Reaction:
-
To 20 µL of the sample solution, add 40 µL of a 20 mM solution of Marfey's reagent in acetone.
-
Add 10 µL of 0.5 M triethylamine to initiate the reaction.
-
Incubate the mixture at 40°C for 1 hour in the dark.[12]
-
-
Quenching: Stop the reaction by adding 10 µL of 0.5 M HCl.[12]
-
Analysis: Dilute the sample with the initial mobile phase and inject it onto a C18 column.
HPLC Conditions for Diastereomer Separation:
-
Column: Standard C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Detection: UV at 340 nm.
Part 4: Capillary Electrophoresis (CE) for Chiral Separation
CE is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it an excellent alternative for chiral analysis.
FAQ 5: How is chiral separation achieved in CE for azetidine-3-carboxylic acid derivatives?
In CE, enantiomers are separated by adding a chiral selector to the background electrolyte (BGE). For amino acids and other ionizable compounds, cyclodextrins (CDs) are the most commonly used chiral selectors.[14][15][16][17]
-
Mechanism: The enantiomers form transient diastereomeric complexes with the CD, which have different mobilities in the electric field, leading to their separation.
-
Types of Cyclodextrins:
-
Neutral CDs (e.g., β-CD, γ-CD): Useful for a range of compounds.
-
Charged CDs (e.g., sulfated-β-CD, carboxymethyl-β-CD): Highly effective for separating charged analytes like protonated azetidines, as they provide both inclusion complexation and electrostatic interactions.[15][18] The use of dual CD systems can sometimes enhance enantioselectivity.[18]
-
Troubleshooting Common CE Issues
| Problem | Potential Cause | Suggested Solution |
| No Separation | Inappropriate chiral selector or concentration | Screen different types of CDs (neutral and charged); optimize CD concentration. |
| Poor Resolution | Suboptimal pH of BGE | Optimize the pH to ensure the analyte is charged and interacts effectively with the CD. |
| Peak Broadening | Adsorption of the analyte to the capillary wall | Use a coated capillary or adjust the BGE pH to minimize wall interactions. |
| Long Analysis Times | Low electroosmotic flow (EOF) | Adjust BGE pH or use a coated capillary to modify the EOF. |
Part 5: Gas Chromatography (GC) Method Development
For volatile derivatives of azetidine-3-carboxylic acid, GC with a chiral stationary phase can provide excellent resolution and sensitivity, especially when coupled with mass spectrometry.
FAQ 6: Is direct GC analysis of azetidine-3-carboxylic acid possible?
No, direct GC analysis is not feasible due to the low volatility and high polarity of the underivatized molecule. A two-step derivatization is typically required to make it amenable to GC analysis.[19]
Protocol 3: Derivatization for Chiral GC-MS Analysis (based on a method for azetidine-2-carboxylic acid)[5]
-
Esterification: The carboxylic acid group is first converted to an ester (e.g., a methyl or ethyl ester) using standard esterification procedures (e.g., with acidic methanol).
-
Acylation: The secondary amine is then acylated, for example, with heptafluorobutyl chloroformate, to create a volatile derivative.[4]
-
GC-MS Analysis:
-
Column: A chiral stationary phase such as Chirasil-L-Val is effective for separating amino acid enantiomers.[4]
-
Injection: Use a split or splitless injection depending on the sample concentration.
-
Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape.
-
Detection: Mass spectrometry provides high sensitivity and selectivity.
-
Troubleshooting GC Peak Shape:
-
Peak Tailing: Often caused by active sites in the inlet liner or column. Use a deactivated liner and trim the front of the column.
-
Peak Fronting: Can be a sign of column overload. Reduce the amount of sample injected.
-
Split Peaks: May indicate improper injection technique or a problem with the column installation. Ensure the column is cut cleanly and installed at the correct depth in the inlet.
References
-
Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Journal of Chemistry. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed. [Link]
-
Temperature and enantioseparation by macrocyclic glycopeptide chiral stationary phases. PubMed. [Link]
-
Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin. PubMed. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents. PubMed. [Link]
-
Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]
-
Recent Innovations in the Use of Charged Cyclodextrins in Capillary Electrophoresis for Chiral Separations in Pharmaceutical Analysis. PubMed. [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. NIH. [Link]
-
Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents. PubMed. [Link]
-
Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. PubMed. [Link]
-
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Link. [Link]
-
Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. protocols.io. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Chiral Technologies. [Link]
-
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. [Link]
-
Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]
-
Cyclodextrin-modified capillary electrophoresis for achiral and chiral separation of ergostane and lanostane compounds extracted from the fruiting body of Antrodia camphorata. PubMed. [Link]
-
Enantioseparation of α-substituted proline analogs with macrocyclic glycopeptide-based chiral stationary phases immobilized on superficially porous particles. ScienceDirect. [Link]
-
Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. PubMed. [Link]
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed. [Link]
-
Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. PubMed Central. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mdpi.com [mdpi.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
- 6. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Recent innovations in the use of charged cyclodextrins in capillary electrophoresis for chiral separations in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin-modified capillary electrophoresis for achiral and chiral separation of ergostane and lanostane compounds extracted from the fruiting body of Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Solubility Troubleshooting for 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid
Here is the technical support center guide for addressing the solubility issues of 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Welcome to the technical support guide for 1-(pyridin-2-yl)azetidine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Our goal is to provide not just solutions, but a fundamental understanding of the underlying chemical principles driving these issues.
Fundamental Understanding: The Root of the Solubility Problem
Q: Why is 1-(pyridin-2-yl)azetidine-3-carboxylic acid so difficult to dissolve in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?
A: The primary reason for the poor solubility of this compound lies in its molecular structure, which allows it to exist as a zwitterion .
A zwitterion is a neutral molecule that possesses both a positive and a negative charge at different locations within its structure. In the case of 1-(pyridin-2-yl)azetidine-3-carboxylic acid, the basic nitrogen on the pyridine ring can be protonated (positive charge), while the acidic carboxylic acid group can be deprotonated (negative charge).
This dual-charge state results in strong intermolecular electrostatic interactions (ionic bonds) and extensive hydrogen bonding between molecules. These forces are very strong, creating a stable, crystal lattice structure that is difficult for less polar organic solvents to break apart. Essentially, the molecule behaves more like a salt than a typical neutral organic compound. The principle of "like dissolves like" dictates that polar, salt-like compounds prefer polar solvents.[1]
Caption: Workflow for enhancing solubility via pH modification.
-
To create the Cationic Salt (Hydrochloride, Trifluoroacetate, etc.):
-
Method: Add a stoichiometric equivalent (or slight excess) of a strong acid. For organic solvents, solutions of HCl in dioxane or trifluoroacetic acid (TFA) are common choices.
-
Mechanism: The acid protonates the carboxylate group (-COO⁻) to a neutral carboxylic acid (-COOH). The pyridine nitrogen remains protonated, leaving the entire molecule with a net positive charge.
-
Solvent Compatibility: This cationic salt is often soluble in polar aprotic solvents like DMF, Dimethyl Sulfoxide (DMSO), and sometimes alcohols.
-
-
To create the Anionic Form (in situ salt):
-
Method: Add a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Mechanism: The base deprotonates the pyridinium ion, rendering the pyridine ring neutral. The carboxylate group remains, leaving the molecule with a net negative charge.
-
Solvent Compatibility: This anionic form may show improved solubility in polar protic solvents like alcohols or even THF/water mixtures.
-
Q: I need a stable, isolatable solid with better solubility. What should I do?
A: You should perform a formal salt formation . This is a deliberate chemical step to create and isolate a new version of your compound with improved physical properties. [2]The hydrochloride (HCl) salt is the most common and logical first choice.
The protocol below outlines a standard procedure for this process. Isolating the salt allows you to weigh it accurately for subsequent reactions and store a form of the compound that is less likely to have solubility issues in polar aprotic systems.
Detailed Experimental Protocol
Protocol: Preparation of 1-(pyridin-2-yl)azetidine-3-carboxylic Acid Hydrochloride
This protocol describes a self-validating system for converting the zwitterionic parent compound into its more soluble hydrochloride salt.
Objective: To prepare and isolate the HCl salt of the title compound for improved handling and solubility in polar organic solvents.
Materials:
-
1-(pyridin-2-yl)azetidine-3-carboxylic acid
-
2M HCl in Diethyl Ether or 4M HCl in Dioxane
-
Methanol (MeOH), anhydrous
-
Diethyl Ether (Et₂O), anhydrous
-
Round bottom flask with magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a clean, dry round bottom flask, dissolve 1.0 equivalent of the zwitterionic starting material in a minimal amount of anhydrous Methanol. Causality Note: Methanol is used here as it is one of the few common solvents capable of dissolving the zwitterion to a reasonable extent, allowing for a homogeneous reaction.
-
Acidification: Cool the solution to 0 °C in an ice bath. While stirring, slowly add 1.1 equivalents of the HCl solution (in Diethyl Ether or Dioxane) dropwise. Self-Validation: You should observe the formation of a precipitate as the less methanol-soluble HCl salt is formed.
-
Precipitation & Isolation: After the addition is complete, continue stirring at 0 °C for 30 minutes. Add anhydrous Diethyl Ether (approx. 10-20 times the volume of MeOH used) to fully precipitate the salt. Causality Note: Diethyl Ether is an anti-solvent for the polar salt, forcing it out of solution for efficient collection.
-
Collection: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake on the filter with a small amount of cold, anhydrous Diethyl Ether to remove any excess HCl or impurities.
-
Drying: Dry the resulting white solid under high vacuum to remove all residual solvent.
-
Confirmation: The resulting solid is the hydrochloride salt. It should now exhibit significantly improved solubility in solvents like DMF, DMSO, and Methanol. You can confirm the salt formation by techniques like NMR (shift changes) or elemental analysis.
Solvent Solubility Reference Table
The following table summarizes the expected solubility behavior of 1-(pyridin-2-yl)azetidine-3-carboxylic acid in its different forms. This should be used as a starting guide for solvent selection.
| Solvent | Polarity Index | Zwitterion (Parent) | Cationic Salt (e.g., HCl) | Anionic Form (with Base) |
| Non-Polar | ||||
| Hexane | 0.1 | Insoluble | Insoluble | Insoluble |
| Toluene | 2.4 | Insoluble | Insoluble | Insoluble |
| Low Polarity | ||||
| Diethyl Ether | 2.8 | Insoluble | Insoluble | Sparingly Soluble |
| Dichloromethane (DCM) | 3.1 | Very Sparingly Soluble | Sparingly Soluble | Soluble with Co-solvent |
| Ethyl Acetate | 4.4 | Very Sparingly Soluble | Sparingly Soluble | Soluble with Co-solvent |
| Polar Aprotic | ||||
| Tetrahydrofuran (THF) | 4.0 | Sparingly Soluble | Soluble | Soluble |
| Acetonitrile (MeCN) | 5.8 | Sparingly Soluble | Soluble | Soluble |
| Dimethylformamide (DMF) | 6.4 | Soluble | Very Soluble | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Very Soluble | Very Soluble |
| Polar Protic | ||||
| Isopropanol | 3.9 | Soluble | Soluble | Very Soluble |
| Ethanol | 4.3 | Soluble | Very Soluble | Very Soluble |
| Methanol | 5.1 | Soluble | Very Soluble | Very Soluble |
| Water | 10.2 | Soluble | Very Soluble | Very Soluble |
Frequently Asked Questions (FAQs)
Q1: Can I use a different counter-ion for salt formation? A: Yes. While HCl is the most common, other acids like sulfuric acid (to form a sulfate salt), methanesulfonic acid (mesylate salt), or even larger organic acids can be used. The choice may depend on the desired physical properties (e.g., crystallinity, hygroscopicity) of the final salt.
Q2: My compound seems to be degrading when I add a base. Why? A: While the described structure is generally stable, strong bases or nucleophilic bases could potentially lead to side reactions, such as opening of the strained azetidine ring. It is recommended to use non-nucleophilic, sterically hindered bases like DIPEA and to avoid excessive heat.
Q3: Is it possible to use a prodrug approach? A: Yes, this is an advanced strategy. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will neutralize the negative charge and dramatically increase solubility in common organic solvents like DCM and Ethyl Acetate. This is a common tactic in medicinal chemistry to improve properties like cell permeability. However, it requires an additional chemical step to synthesize the ester and another to hydrolyze it back to the acid if the parent compound is required.
Q4: Will particle size reduction help? A: Particle size reduction, such as micronization, increases the surface area-to-volume ratio. [1]This will increase the rate of dissolution but will not change the equilibrium solubility. If the compound is fundamentally insoluble in a solvent, making the particles smaller will only make it dissolve faster to its saturation point, which may still be a very low concentration. [2][3]
References
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
PharmaTutor. (n.d.). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. [Link]
-
ResearchGate. (2014). (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
PubMed Central (PMC). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
Sources
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Substituted Azetidines
Welcome to the technical support center for azetidine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of catalyst selection and reaction optimization. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in your research.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize a substituted azetidine. Where do I even begin with choosing a catalytic strategy?
A1: The optimal strategy is dictated by your starting materials and the desired substitution pattern on the azetidine ring. The main synthetic routes involve forming the ring through either C-N bond or C-C bond cyclizations, cycloadditions, or ring rearrangements.[1]
For a rational starting point, consider the following:
-
Intramolecular Cyclization: This is a robust and common strategy if you are starting with a linear precursor that has a nitrogen nucleophile and a leaving group in a 1,3-relationship.[2][3] Common precursors include γ-amino alcohols and their derivatives like haloamines or epoxy amines.[2] This approach is often favored for its predictability.
-
[2+2] Cycloadditions: If you aim to construct the ring from two separate components, a [2+2] cycloaddition between an imine and an alkene (an aza Paternò-Büchi reaction) is the most direct method.[4][5] Recent advances in visible-light photocatalysis have significantly improved the efficiency and selectivity of these reactions.[4][6]
-
Strain-Release Strategies: For accessing densely functionalized azetidines, using highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) is a powerful modern approach.[7][8] These reactions, often driven by photocatalysis, leverage the release of ring strain to drive the formation of the azetidine core.[9]
-
Difunctionalization of Azetines: If your goal is a chiral, 2,3-disubstituted azetidine, a copper-catalyzed boryl allylation of a pre-formed azetine ring is a highly effective enantioselective method.[10]
The following decision tree can help guide your initial selection:
Caption: Initial catalyst strategy selection workflow.
Q2: What are the primary classes of catalysts used for azetidine synthesis and what are their typical applications?
A2: Several classes of catalysts are routinely employed, each with specific strengths:
-
Lewis Acids: These are particularly effective for intramolecular cyclizations involving the ring-opening of epoxides. Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), are excellent choices.[11] They activate the epoxide towards nucleophilic attack by the tethered amine. The key is that they can function catalytically even in the presence of a basic amine nucleophile, a common challenge for many other Lewis acids.[11]
-
Transition Metals (Pd, Cu, Rh):
-
Palladium: Used for intramolecular C-H amination reactions to form the azetidine ring.[12] This method is powerful for creating functionalized azetidines from precursors with unactivated C(sp³)–H bonds.[12]
-
Copper: Crucial for enantioselective reactions. For instance, a copper catalyst paired with a chiral bisphosphine ligand can achieve highly enantioselective difunctionalization of azetines.[10] Copper is also used in multicomponent reactions to build the ring.[13]
-
-
Photocatalysts: A rapidly growing area, these catalysts (often Iridium or Ruthenium complexes, or organic dyes) use visible light to enable reactions under mild conditions.[8] They are central to modern aza Paternò-Büchi reactions and radical strain-release strategies.[4][6][9] The mechanism often involves an energy transfer process to one of the substrates, generating a reactive triplet state.[4]
-
Organocatalysts: Chiral amines or squaramides can be used to promote enantioselective transformations, such as the ring-opening of azetidines or the synthesis of chiral aziridines that can be converted to azetidines.[14][15]
Q3: How critical are ligands and additives in transition metal-catalyzed reactions?
A3: They are absolutely critical; they are not just passive components but active modulators of catalyst performance.
-
Ligands: In enantioselective synthesis, chiral ligands are the source of stereocontrol.[10] For example, in the copper-catalyzed boryl allylation of azetines, screening various chiral bisphosphine ligands was essential to achieve high enantioselectivity.[10] In palladium-catalyzed C-H activation, ligands influence both the efficiency and selectivity of the C-N bond formation.[12]
-
Additives: In some systems, additives are required to facilitate a key step in the catalytic cycle. For the Pd(II)-catalyzed C(sp³)–H amination, an oxidant (benziodoxole tosylate) and a silver salt (AgOAc) were found to be essential for promoting the key reductive elimination step from the Pd(IV) intermediate.[12]
Troubleshooting & Optimization Guide
Q4: My reaction yield is consistently low. What are the most common causes and how can I address them?
A4: Low yield is a multifaceted problem. Systematically troubleshooting the issue is key. The flowchart below outlines a logical diagnostic process.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Causality:
-
Incomplete Reaction: Often, the activation energy barrier is not being sufficiently overcome. Increasing temperature or switching to a higher-boiling solvent like 1,2-dichloroethane (DCE) from dichloromethane (CH₂Cl₂) can provide the necessary energy.[2][16] This was a key optimization step in the La(OTf)₃-catalyzed aminolysis of epoxides.[16]
-
Catalyst Deactivation: Many catalysts, especially Lewis acids, are highly sensitive to water.[2] Ensure all glassware is oven-dried and solvents are anhydrous. Certain functional groups on your substrate (e.g., unprotected amines or thiols) can act as poisons by strongly coordinating to the metal center, preventing it from participating in the catalytic cycle. Protecting these groups may be necessary.[2]
-
Side Product Formation: The formation of undesired products, such as polymers or larger rings (e.g., pyrrolidines), suggests that your conditions are either too harsh or your catalyst is not selective enough.[2][17] Lowering the temperature can sometimes improve selectivity.
Q5: I am attempting an intramolecular cyclization of an epoxy amine, but I am forming a pyrrolidine side product. How can I improve selectivity for the azetidine?
A5: This is a classic regioselectivity problem governed by Baldwin's rules, where you are observing a competing 5-endo-tet cyclization (pyrrolidine formation) versus the desired 4-exo-tet cyclization (azetidine formation).
The solution lies in catalyst and substrate control.
-
Substrate Stereochemistry: The stereochemistry of the epoxide is paramount. It has been demonstrated that cis-3,4-epoxy amines strongly favor the C3-selective aminolysis needed for azetidine formation when catalyzed by La(OTf)₃.[11] In contrast, the corresponding trans-isomers under the same conditions can lead to the 5-endo product (pyrrolidine).[11]
-
Catalyst Choice: The choice of Lewis acid is critical. While many Lewis acids can catalyze the reaction, their selectivity varies. In a screen for the aminolysis of a cis-epoxy amine, La(OTf)₃ gave a >20:1 ratio of azetidine to pyrrolidine.[16] Other catalysts like Sc(OTf)₃ were also effective but might require different conditions.[2]
The proposed mechanism suggests that the lanthanum(III) catalyst coordinates with the substrate in a way that pre-organizes it for the 4-exo cyclization, lowering the activation energy for that pathway specifically for the cis-isomer.[11]
Q6: My enantioselective reaction is giving poor enantiomeric excess (ee). What factors should I investigate?
A6: Achieving high enantioselectivity requires careful optimization of several interacting parameters.
-
Ligand Screening: This is the most critical factor. The structure of the chiral ligand creates the asymmetric environment around the metal center. A range of chiral ligands, such as different bisphosphines (e.g., (S)-Binap, (S)-DTBM-Segphos) or P,N-ligands, should be screened.[10] Even subtle changes to the ligand backbone or substituents can have a profound impact on the ee.
-
Solvent Effects: The solvent can influence the stability and conformation of the catalyst-substrate complex. In a Cu-catalyzed boryl allylation, solvents like MTBE, THF, and toluene all gave excellent ee, but the reaction rate varied.[10] In contrast, for a squaramide-catalyzed ring-opening, ethereal solvents were optimal, while highly polar solvents diminished selectivity, suggesting the importance of noncovalent interactions.[15]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the thermal energy available for the system to overcome the energy difference between the two diastereomeric transition states.
-
Counter-ion/Base: The choice of base or the counter-ion of the metal salt can also play a role. For example, in the copper-catalyzed reaction, different copper(I) sources (CuCl vs. Cu(CH3CN)4BF4) maintained high selectivity but slightly affected the yield.[10]
Experimental Protocols & Data
Protocol: La(OTf)₃-Catalyzed Synthesis of a Substituted Azetidine from a cis-3,4-Epoxy Amine
This protocol is adapted from demonstrated procedures for the regioselective intramolecular aminolysis of epoxy amines.[2][11][16]
Materials:
-
cis-3,4-epoxy amine substrate
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the cis-3,4-epoxy amine substrate (1.0 eq).
-
Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Add La(OTf)₃ (5–10 mol%) to the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 83 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath (0 °C).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired substituted azetidine product.
Data Table: Lewis Acid Catalyst Screening
The choice of Lewis acid can significantly impact reaction time, yield, and selectivity. The following table summarizes results from the optimization of the intramolecular aminolysis of a model cis-3,4-epoxy amine.[11][16]
| Entry | Catalyst (15 mol%) | Solvent | Time (h) | Yield (%) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ | DCE | 2.5 | 81 | >20:1 |
| 2 | La(OTf)₃ | Benzene | 2.5 | 75 | 10:1 |
| 3 | Sc(OTf)₃ | DCE | 24 | 78 | >20:1 |
| 4 | Yb(OTf)₃ | DCE | 24 | 75 | >20:1 |
| 5 | Eu(OTf)₃ | DCE | 24 | 71 | >20:1 |
Data synthesized from literature reports.[2][11][16] As shown, La(OTf)₃ provides the fastest conversion while maintaining excellent regioselectivity.
References
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]
-
Melchiorre, P., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. Available at: [Link]
-
Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]
-
Melchiorre, P., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. Available at: [Link]
-
Melchiorre, P., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature. Available at: [Link]
-
MacMillan, D. W. C., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. NIH Public Access. Available at: [Link]
-
May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. Available at: [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature. Available at: [Link]
-
Organic Chemistry Portal. (2021). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Ghaffari, B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Schindler, C. S., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH Public Access. Available at: [Link]
-
Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications. Available at: [Link]
-
May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. ACS Publications. Available at: [Link]
-
Jacobsen, E. N., et al. (2015). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022). Synthetic methods to access azetidines. ResearchGate. Available at: [Link]
-
Schindler, C. S., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]
-
West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Portal. Available at: [Link]
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]
-
Organic Syntheses. (n.d.). azetidine. Organic Syntheses. Available at: [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 16. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 17. etheses.bham.ac.uk [etheses.bham.ac.uk]
Validation & Comparative
The Ascendancy of Constrained Scaffolds: A Comparative Analysis of 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid and Proline Analogs in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of molecular rigidity and pre-organization of pharmacophores has become a cornerstone of rational drug design. The incorporation of constrained amino acid surrogates into lead compounds offers a powerful strategy to enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles. Among these, proline and its analogs have long been revered for their ability to introduce conformational kinks in peptide backbones, thereby influencing secondary structure and receptor interaction. However, the emergence of smaller, more strained ring systems, such as azetidines, has opened new avenues for exploring chemical space and achieving superior pharmacological properties.
This guide provides a comprehensive comparative analysis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid and its progenitor, the proline scaffold. We will delve into the nuanced structural and conformational differences that underpin their distinct behaviors in biological systems, supported by experimental data and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable building blocks in their therapeutic discovery programs.
At the Core of the Comparison: Structural and Conformational Divergence
The fundamental difference between proline and azetidine-2-carboxylic acid lies in their ring size—a five-membered pyrrolidine versus a four-membered azetidine, respectively. This seemingly subtle variation has profound implications for the conformational preferences of molecules that incorporate these motifs.
Proline's five-membered ring preferentially adopts one of two puckered conformations, Cγ-endo or Cγ-exo, which in turn restricts the peptide backbone's dihedral angles (φ, ψ) and favors the formation of β-turns in peptides.[1][2] In contrast, the higher ring strain of the four-membered azetidine ring in azetidine-2-carboxylic acid leads to a more planar structure and a different set of conformational constraints.[2][3] Studies have shown that azetidine-containing peptides have a higher propensity to adopt γ-turn-like conformations.[1][2] This fundamental difference in inducing secondary structures is a critical consideration in peptidomimetic design.
The introduction of a pyridinyl group at the N1 position of the azetidine ring, as in 1-(pyridin-2-yl)azetidine-3-carboxylic acid, further modulates its electronic and steric properties, offering a vector for interaction with target proteins that is distinct from the substituents on the proline ring.
Caption: Conformational preferences of proline vs. azetidine analogs.
Performance in Biological Systems: A Head-to-Head Perspective
While direct comparative studies of 1-(pyridin-2-yl)azetidine-3-carboxylic acid and a corresponding proline analog are not extensively documented in publicly available literature, we can draw valuable insights from the broader class of N-substituted azetidines and their performance as enzyme inhibitors. A notable example is in the field of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type 2 diabetes.
Several studies have explored azetidine-based DPP-IV inhibitors, demonstrating that these scaffolds can yield highly potent compounds.[3][4] For instance, certain 2-cyanoazetidines and 2-ketoazetidines with large hydrophobic groups on the azetidine nitrogen exhibit inhibitory activities in the sub-100 nM range.[3] While a direct IC50 comparison with a proline analog is not provided in these specific studies, the data underscores the potential of the azetidine core to produce potent enzyme inhibitors.
The pyridinyl moiety in 1-(pyridin-2-yl)azetidine-3-carboxylic acid can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which can contribute significantly to binding affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that can be exploited in inhibitor design.
Table 1: Comparative Physicochemical Properties
| Property | 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid | L-Proline |
| Molecular Formula | C₉H₁₀N₂O₂ | C₅H₉NO₂ |
| Molecular Weight | 178.19 g/mol | 115.13 g/mol |
| Topological Polar Surface Area | 52.5 Ų | 49.3 Ų |
| Predicted LogP | 0.25 | -1.59 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 |
Note: Predicted values are calculated using computational models and may vary from experimental values.
Experimental Protocols: A Guide to Comparative Evaluation
To facilitate a direct and quantitative comparison between 1-(pyridin-2-yl)azetidine-3-carboxylic acid and a chosen proline analog, a robust experimental plan is essential. Below are detailed protocols for the synthesis of the target azetidine and a subsequent enzyme inhibition assay.
Synthesis of 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid
This protocol is adapted from established methods for the N-arylation of azetidines.[5][6]
Materials:
-
Ethyl azetidine-3-carboxylate hydrochloride
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Arylation:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add ethyl azetidine-3-carboxylate hydrochloride (1 equivalent), 2-bromopyridine (1.1 equivalents), Pd(OAc)₂ (0.05 equivalents), XPhos (0.1 equivalents), and NaOtBu (2.5 equivalents).
-
Add anhydrous toluene and stir the mixture at 100 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl 1-(pyridin-2-yl)azetidine-3-carboxylate.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add LiOH (2-3 equivalents) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~4-5 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
-
Caption: Synthesis workflow for the target azetidine.
Comparative Enzyme Inhibition Assay: A Case Study with Proline Dehydrogenase (PRODH)
Proline dehydrogenase (PRODH) is a key enzyme in proline metabolism and represents a potential target for inhibitors.[7] This protocol outlines a continuous spectrophotometric assay to determine the IC50 values of 1-(pyridin-2-yl)azetidine-3-carboxylic acid and a selected proline analog.
Materials:
-
Recombinant human PRODH
-
L-Proline (substrate)
-
2,6-Dichloroindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (electron carrier)
-
Test compounds (1-(pyridin-2-yl)azetidine-3-carboxylic acid and proline analog) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of L-proline in assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a reaction mixture containing PRODH, DCPIP, and PMS in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a fixed volume of the test compound dilution (or vehicle control).
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately start monitoring the decrease in absorbance at 600 nm (due to the reduction of DCPIP) at a constant temperature (e.g., 37 °C) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Table 2: Hypothetical Comparative Inhibition Data
| Compound | Target | IC₅₀ (µM) |
| 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid | PRODH | 5.2 |
| N-Phenyl-L-proline | PRODH | 15.8 |
| L-Proline (substrate) | PRODH | - |
Note: These are hypothetical values for illustrative purposes. Actual experimental results may vary.
Conclusion and Future Directions
The strategic incorporation of constrained scaffolds is a powerful tool in the medicinal chemist's arsenal. While proline analogs have a long and successful history in drug discovery, the unique conformational properties of azetidine-based structures, such as 1-(pyridin-2-yl)azetidine-3-carboxylic acid, offer exciting new opportunities. The four-membered ring system's ability to induce distinct secondary structures, coupled with the versatile nature of the pyridinyl substituent, provides a compelling platform for the design of novel therapeutics with enhanced potency and selectivity.
The experimental protocols outlined in this guide provide a framework for the direct and quantitative comparison of these two important classes of molecules. Further investigation into a broader range of biological targets and a more extensive library of substituted azetidine and proline analogs will undoubtedly continue to illuminate the subtle yet profound impact of conformational constraint on molecular recognition and biological function.
References
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Validating the Biological Activity of 1-(pyridin-2-yl)azetidine-3-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, derivatives of 1-(pyridin-2-yl)azetidine-3-carboxylic acid have emerged as a promising class of compounds, warranting rigorous investigation into their biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of these derivatives, with a particular focus on their potential as kinase inhibitors. Through a series of detailed experimental protocols and comparative analyses, we will navigate the essential steps from initial cytotoxicity screening to target engagement and downstream signaling pathway modulation.
The rationale for focusing on kinase inhibition stems from the structural motifs present in the topic compound. The pyridine ring is a well-established pharmacophore in numerous kinase inhibitors, often engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme.[1][2] The azetidine-3-carboxylic acid moiety introduces a constrained, three-dimensional element that can confer selectivity and improved physicochemical properties.[3][4][5] This guide will therefore use the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and a key target in oncology, as a model system to interrogate the activity of our lead compound. For comparative purposes, we will benchmark its performance against established EGFR tyrosine kinase inhibitors (TKIs): Gefitinib (a first-generation reversible inhibitor), Afatinib (a second-generation irreversible inhibitor), and Osimertinib (a third-generation mutant-selective irreversible inhibitor).[6][7][8][9][10]
I. Initial Assessment of Cytotoxicity and Cell Viability
A fundamental first step in characterizing any new chemical entity is to determine its effect on cell viability. This provides a broad measure of its biological activity and helps to establish a therapeutically relevant concentration range for subsequent, more targeted assays. Here, we describe two robust and widely used colorimetric assays: the MTT and XTT assays.
Experimental Protocols:
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [11][12][13][14][15]
This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line with wild-type EGFR) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivative and the comparator compounds (Gefitinib, Afatinib, Osimertinib) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
B. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay [16][17][18][19][20]
The XTT assay is an alternative to the MTT assay where the reduction of XTT by viable cells produces a soluble formazan product, eliminating the need for a solubilization step.[20]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate gently and read the absorbance at 450 nm, with a reference wavelength of 630-690 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ as described for the MTT assay.
II. In Vitro Kinase Inhibition Assay
To directly assess the inhibitory potential of the 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivative against our target kinase, EGFR, a direct enzymatic assay is essential. This in vitro assay measures the compound's ability to block the phosphorylation of a substrate by the purified kinase.
Experimental Protocol:
Luminescence-Based Kinase Assay
This protocol quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound and comparator drugs in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
The test compound or DMSO control.
-
Purified recombinant human EGFR kinase.
-
-
Pre-incubation: Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a mixture of the kinase substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide) and ATP to initiate the reaction. The final ATP concentration should be close to the Kₘ for EGFR.
-
Kinase Reaction: Incubate for 30-60 minutes at 30°C.
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Subsequently, add a detection reagent that converts the produced ADP to ATP and generates a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
III. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.
Experimental Protocol:
CETSA with Western Blot Detection [14][15][21][22]
Protocol:
-
Cell Treatment: Treat intact cells (e.g., A549) with the 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivative or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blot Analysis: Perform a Western blot using a primary antibody specific for the target protein (EGFR) and a suitable secondary antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the lowest temperature against the temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
IV. Analysis of Downstream Signaling Pathway Modulation
To understand the functional consequences of target engagement, it is crucial to investigate the modulation of downstream signaling pathways. Inhibition of EGFR should lead to a decrease in the phosphorylation of key downstream effectors in the MAPK pathway, such as MEK and ERK.
Experimental Protocol:
Western Blot Analysis of the MAPK Pathway [13][18][19][23][24]
Protocol:
-
Cell Culture and Treatment: Seed A549 cells and, once they reach 70-80% confluency, serum-starve them overnight. Treat the cells with the test compound or comparators at various concentrations for a defined period (e.g., 1-2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of EGFR, MEK, and ERK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
V. Comparative Data Analysis
A crucial aspect of this guide is the objective comparison of the novel 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivative with established drugs. The data obtained from the aforementioned experiments should be compiled into clear and concise tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC₅₀, µM) in A549 Cells
| Compound | IC₅₀ (µM) |
| 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivative | Experimental Value |
| Gefitinib | ~0.01 - 0.4[6][21][24][25] |
| Afatinib | ~0.001 - 0.1[22][26][27] |
| Osimertinib | ~0.01 - 0.5 (in wild-type EGFR)[8][9][10][23][28] |
Table 2: In Vitro EGFR Kinase Inhibition (IC₅₀, nM)
| Compound | IC₅₀ (nM) |
| 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivative | Experimental Value |
| Gefitinib | ~2-37 |
| Afatinib | ~0.5 |
| Osimertinib | ~1-15 (against mutant EGFR)[8][9] |
VI. Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the concepts and experimental designs, graphical representations are invaluable. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow.
Caption: EGFR Signaling Pathway and the proposed point of inhibition.
Caption: A stepwise workflow for validating biological activity.
VII. Conclusion and Future Directions
This guide provides a robust and comprehensive framework for the initial validation of the biological activity of 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivatives, using kinase inhibition as a primary endpoint. By systematically progressing from broad cytotoxicity assays to specific target engagement and downstream signaling analysis, researchers can build a strong, data-driven case for the compound's mechanism of action. The comparative approach against established drugs provides essential context and benchmarks for its potential therapeutic efficacy.
Future studies should aim to elucidate the precise binding mode of the compound through co-crystallography with the target kinase. Furthermore, evaluating its activity against a panel of kinases will be crucial to determine its selectivity profile. In vivo studies in relevant animal models will be the ultimate validation of its therapeutic potential. The methodologies outlined in this guide provide the foundational evidence required to justify these more advanced and resource-intensive investigations.
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A Technical Guide to the Structure-Activity Relationship of Pyridinyl Azetidines as Nicotinic Acetylcholine Receptor Modulators
This guide provides an in-depth comparison of pyridinyl azetidine derivatives and their analogues, focusing on the structure-activity relationships (SAR) that govern their potency and selectivity as modulators of nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings to elucidate the nuanced interactions between these ligands and their biological targets.
Introduction: The Significance of Pyridinyl Azetidines in Neuroscience Drug Discovery
Pyridinyl azetidines have emerged as a pivotal class of compounds in the quest for selective nAChR modulators. These receptors, particularly the α4β2 subtype, are implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, nicotine addiction, and depression. The development of subtype-selective ligands is crucial for maximizing therapeutic efficacy while minimizing off-target effects.
The foundational molecule in this class, A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine), demonstrated high affinity and selectivity for the human α4β2 nAChR, setting the stage for extensive SAR studies.[1] Subsequent research has explored modifications to the pyridinyl core, the azetidine ring, and the connecting ether linkage to refine the pharmacological profile of these compounds. This guide will dissect these modifications and their impact on receptor binding and functional activity.
Comparative Analysis of Pyridinyl Azetidine Analogues
The affinity and functional activity of pyridinyl azetidines are exquisitely sensitive to structural alterations. The following sections compare key analogues, with quantitative data summarized in the subsequent tables.
The Azetidine Moiety: A Key Determinant of Potency
The four-membered azetidine ring is a critical feature for high-affinity binding. SAR studies have consistently shown that the (S)-enantiomer of the 2-substituted azetidine is significantly more potent than the (R)-enantiomer, highlighting a stereospecific interaction with the nAChR binding pocket.[2]
When the azetidine ring is expanded to a five-membered pyrrolidine, a notable decrease in binding affinity is often observed. For instance, the pyrrolidine analogue of azetidine 13 showed a more than 30-fold reduction in potency at β2*-nAChRs.[3] However, N-methylation of the pyrrolidine ring can sometimes restore high-affinity binding, suggesting that the conformational constraints imposed by the smaller azetidine ring are generally more favorable for optimal receptor engagement.[3][4]
The Pyridinyl Core: Tuning Selectivity and Function
Modifications to the 3-pyridyl ether scaffold have profound effects on both binding affinity and functional activity. Sazetidine-A, an analogue of A-85380 with an alkynyl substituent at the 5-position of the pyridine ring, exhibits high potency as a partial agonist at α4β2 nAChRs with improved selectivity over ganglionic α3β4* and homomeric α7 nAChRs.[3]
Further SAR exploration has shown that introducing various substituents to the pyridine ring can fine-tune the compound's properties. For example, a fluoro-derivative of A-85380, F-A-85380, displayed picomolar affinity for the human α4β2 nAChR.[1] The nature and position of these substituents are critical in modulating the electronic and steric properties of the ligand, thereby influencing its interaction with the receptor.
Impact on Receptor Stoichiometry
The α4β2 nAChRs can assemble in two different stoichiometries, (α4)₂(β2)₃ (high sensitivity to acetylcholine) and (α4)₃(β2)₂ (low sensitivity to acetylcholine), which exhibit distinct pharmacological profiles.[5] Sazetidine-A, for instance, acts as a full agonist at the high-sensitivity (α4)₂(β2)₃ receptors, while behaving as a low-efficacy partial agonist at the low-sensitivity (α4)₃(β2)₂ stoichiometry.[6][7] This stoichiometry-dependent agonism underscores the complexity of nAChR pharmacology and the importance of characterizing novel ligands at both receptor subtypes.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key pyridinyl azetidine analogues and related compounds at various nAChR subtypes.
Table 1: Binding Affinities (Ki) of Pyridinyl Azetidine and Pyrrolidine Analogues at Rat nAChR Subtypes
| Compound | Azacyclic Ring | Pyridine Substitution | α4β2 Ki (nM) | α3β4 Ki (nM) | α4β2 vs α3β4 Selectivity | Reference |
| A-85380 | (S)-Azetidine | H | ~0.05 | - | High | [3] |
| Sazetidine-A | (S)-Azetidine | 5-ethynyl | 0.4 | 10,000 | ~24,000-fold | [7][8] |
| Compound 13 | (S)-Azetidine | 5-isoxazolyl | 0.6 - 15.4 | >8,000 | High | [3] |
| Compound 18 | (S)-Pyrrolidine | 5-isoxazolyl | 23.1 | >8,000 | High | [3] |
| Compound 23 | (S)-N-Methylpyrrolidine | 5-isoxazolyl | Low single digit nM | - | High | [3] |
| Analog 11 | (S)-Azetidine | 5-triazole | 1.3 | - | Improved vs. Sazetidine-A | [2] |
| Analog 15 | (S)-Azetidine | 5-azide | Similar to Sazetidine-A | - | Improved vs. Sazetidine-A | [2] |
| Analog 17 | (S)-Azetidine | 5-biaryl | Much lower affinity | - | N/A | [2] |
Table 2: Functional Activity of Pyridinyl Azetidine Analogues at Human nAChR Subtypes
| Compound | Receptor Subtype | Effect | Metric | Value | Reference |
| Sazetidine-A | (α4)₂(β2)₃ (High Sensitivity) | Full Agonist | EC50 | Potent | [6] |
| Sazetidine-A | (α4)₃(β2)₂ (Low Sensitivity) | Partial Agonist | Efficacy | 6% | [6] |
| A-85380 | α4β2 | Full Agonist | EC50 | 0.7 µM | [3] |
| A-85380 | Ganglionic | Full Agonist | EC50 | 0.8 µM | [3] |
| Azetidine 13 | α4β2 | Agonist | EC50 | 43 nM | [3] |
| Azetidine 13 | α4β2 | Inactivation | IC50 | 32 nM | [3] |
| Pyrrolidine 18 | α4β2 | Agonist/Inactivation | EC50/IC50 | >100 nM | [3] |
Experimental Protocols
Radioligand Binding Assay for nAChRs
This protocol describes a competitive binding assay to determine the affinity of test compounds for nAChRs using a radiolabeled ligand such as [³H]cytisine or [³H]epibatidine.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the nAChR subtype of interest or from specific brain regions (e.g., rat forebrain for α4β2*).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand (e.g., 0.6 nM [³H]cytisine) and varying concentrations of the test compound.[9]
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known nAChR ligand (e.g., 10 µM nicotine).[9]
-
Equilibration: Incubate the mixture for a defined period (e.g., 120 minutes at 4°C) to reach equilibrium.[9]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold assay buffer, and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures the ion channel activity of nAChRs expressed in Xenopus oocytes in response to ligand application.
Step-by-Step Methodology:
-
Oocyte Preparation: Harvest and defolliculate oocytes from female Xenopus laevis.
-
cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl to clamp the membrane potential.
-
Ligand Application: Apply the test compound at various concentrations to the oocyte and record the resulting current.
-
Data Analysis: Plot the peak current response against the ligand concentration and fit the data to the Hill equation to determine the EC50 and maximal efficacy (Emax). To assess antagonist activity, pre-incubate the oocyte with the test compound before co-application with a standard agonist.
Visualizing Key Concepts
SAR Workflow for Pyridinyl Azetidines
Caption: Workflow for SAR studies of pyridinyl azetidines.
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified nAChR signaling pathway activation.
Conclusion and Future Directions
The structure-activity relationship of pyridinyl azetidines is a well-elucidated field, yet it continues to offer opportunities for the design of novel therapeutics. The key takeaways from this guide are:
-
The (S)-azetidine ring is a privileged scaffold for high-affinity nAChR binding.
-
Substitutions on the pyridine ring are instrumental in fine-tuning selectivity and functional activity.
-
Ligand effects are often dependent on the underlying stoichiometry of the α4β2 nAChR.
Future research will likely focus on leveraging these SAR insights to develop ligands with tailored pharmacological profiles, such as partial agonists with specific efficacy levels or compounds that selectively target certain nAChR stoichiometries. The continued application of advanced techniques, including cryo-electron microscopy for structural elucidation and sophisticated functional assays, will undoubtedly accelerate the discovery of the next generation of nAChR-targeted therapies.
References
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Shin, J. H., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. Retrieved from [Link]
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Toll, L., et al. (n.d.). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. PubMed Central. Retrieved from [Link]
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Toll, L., et al. (n.d.). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. PubMed Central. Retrieved from [Link]
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Zhang, D., et al. (n.d.). Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. PubMed Central. Retrieved from [Link]
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Toll, L., et al. (n.d.). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. PubMed Central. Retrieved from [Link]
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Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Pabreza, L. A., et al. (1991). [3H]cytisine binding to nicotinic cholinergic receptors in brain. PubMed. Retrieved from [Link]
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Dollé, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed. Retrieved from [Link]
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Gadaleta, D., et al. (n.d.). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PubMed Central. Retrieved from [Link]
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Abreo, M. A., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. PubMed. Retrieved from [Link]
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Zwart, R., et al. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. PubMed. Retrieved from [Link]
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Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. PubMed. Retrieved from [Link]
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Terry, A. V., Jr., et al. (n.d.). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PubMed Central. Retrieved from [Link]
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comparing the efficacy of different synthetic routes to 1-(pyridin-2-yl)azetidine-3-carboxylic acid
A Comparative Guide to the Synthetic Routes of 1-(pyridin-2-yl)azetidine-3-carboxylic acid
Introduction
1-(pyridin-2-yl)azetidine-3-carboxylic acid is a valuable heterocyclic building block in modern medicinal chemistry. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, serves as a versatile scaffold, offering unique three-dimensional structural properties that can enhance pharmacological profiles such as potency, selectivity, and metabolic stability.[1][2] Its incorporation into drug candidates is a strategy to explore novel chemical space. The synthesis of this specific derivative, which couples the azetidine motif with a pyridine ring, presents a synthetic challenge centered on the formation of a robust carbon-nitrogen (C-N) bond between a heteroaromatic ring and a secondary amine.
This guide provides an in-depth comparison of the two most prevalent and effective strategies for synthesizing 1-(pyridin-2-yl)azetidine-3-carboxylic acid: Palladium-Catalyzed Buchwald-Hartwig Amination and direct Nucleophilic Aromatic Substitution (SNAr). We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's efficacy, scalability, and overall practicality for researchers in drug development.
Synthetic Strategy Overview: The Key N-C Bond Formation
The core synthetic challenge lies in forging the bond between the azetidine nitrogen and the C2 position of the pyridine ring. Two primary retrosynthetic disconnections guide our approach:
-
Route A: Palladium-Catalyzed Cross-Coupling: This strategy involves the reaction of an azetidine synthon with a 2-halopyridine in the presence of a palladium catalyst. This is arguably the most versatile and widely adopted method for C-N bond formation in contemporary organic synthesis.
-
Route B: Nucleophilic Aromatic Substitution (SNAr): This classic approach leverages the inherent electron deficiency of the pyridine ring to enable direct displacement of a halide by the nucleophilic azetidine nitrogen, foregoing the need for a metal catalyst.
This guide will now explore the practical execution and comparative performance of these two distinct pathways.
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[3][4] Its development revolutionized aromatic amine synthesis due to its broad substrate scope and high functional group tolerance, supplanting harsher, classical methods.[3]
Mechanistic Rationale
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] A Pd(0) complex undergoes oxidative addition into the aryl halide (2-bromopyridine) bond. The resulting Pd(II) complex coordinates the amine (azetidine derivative), and subsequent deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical as it modulates the catalyst's stability and reactivity, particularly in the reductive elimination step.[3][5]
Experimental Workflow & Protocol
This route necessitates a multi-step sequence involving protection of the functional groups, the core coupling reaction, and final deprotection.
Caption: Workflow for Buchwald-Hartwig Amination (Route A).
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Esterification of Azetidine-3-carboxylic Acid: To a suspension of azetidine-3-carboxylic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Concentrate the mixture in vacuo to yield methyl azetidine-3-carboxylate hydrochloride as a solid, which can be used directly or after neutralization.
-
Buchwald-Hartwig Coupling: In a nitrogen-purged glovebox or Schlenk flask, combine methyl azetidine-3-carboxylate (1.2 eq), 2-bromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%). Add anhydrous toluene (0.1 M) and heat the mixture to 100°C for 8-12 hours, monitoring by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield methyl 1-(pyridin-2-yl)azetidine-3-carboxylate.[6][7]
-
Saponification: Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1, 0.1 M). Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete. Acidify the mixture to pH ~4-5 with 1N HCl. Extract the product with a suitable organic solvent (e.g., dichloromethane/isopropanol mixture) or concentrate and purify by reverse-phase chromatography to obtain the final product.
Route B: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for modifying (hetero)aromatic rings. It proceeds through a stepwise addition-elimination mechanism.[8] For this pathway to be effective, the aromatic ring must be electron-deficient, a condition inherently met by the pyridine ring, which is further activated towards nucleophilic attack at the 2- and 4-positions by the ring nitrogen.[9]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the secondary amine of the azetidine ring onto the C2 carbon of 2-fluoropyridine. This step is typically rate-determining and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8] Aromaticity is subsequently restored by the rapid expulsion of the fluoride leaving group. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often yielding better results than chloro- or bromo-analogs.[9] The reaction is typically performed in a polar aprotic solvent to solvate the cationic counter-ion of the base and is often accelerated by heat.
Experimental Workflow & Protocol
This route offers a more direct pathway, reducing the total number of synthetic operations compared to the Buchwald-Hartwig approach.
Caption: Workflow for Nucleophilic Aromatic Substitution (Route B).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
-
Esterification of Azetidine-3-carboxylic Acid: This step is identical to Protocol 1, Step 1.
-
SNAr Reaction: Combine methyl azetidine-3-carboxylate (1.1 eq), 2-fluoropyridine (1.0 eq), and potassium carbonate (2.0 eq) in anhydrous DMSO (0.2 M). Heat the mixture to 120-140°C for 16-24 hours. Monitor the reaction progress by LC-MS. After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield methyl 1-(pyridin-2-yl)azetidine-3-carboxylate.
-
Saponification: This final deprotection step is identical to Protocol 1, Step 3.
Comparative Analysis and Discussion
The choice between these two synthetic routes depends critically on the desired scale, cost considerations, and available equipment. Below is a summary of their key performance metrics.
| Feature | Route A: Buchwald-Hartwig Amination | Route B: Nucleophilic Aromatic Substitution (SNAr) |
| Overall Yield | Generally Good to Excellent (Typically 60-85% over 2 steps) | Moderate to Good (Typically 40-70% over 2 steps) |
| Number of Steps | 3 (Esterification, Coupling, Saponification) | 3 (Esterification, Substitution, Saponification) |
| Reagent Cost | High (Palladium catalyst and phosphine ligands are expensive) | Low (Uses simple inorganic base and no catalyst) |
| Reaction Conditions | Milder temperatures (80-110°C) | Harsher conditions (120-140°C) |
| Generality & Scope | Very broad; tolerant of many functional groups.[3] | More limited; requires an activated (hetero)aromatic system. |
| Purification | Requires removal of catalyst residues. | Simpler purification; no metal contamination concerns. |
| Scalability | Challenging due to catalyst cost and metal contamination. | Highly scalable and cost-effective for large-scale production. |
Expertise & Experience-Driven Insights
-
Trustworthiness and Reliability: The Buchwald-Hartwig amination (Route A) is exceptionally reliable and reproducible across a wide range of substrates.[4][10] Its main drawback is the cost and the need for rigorous purification to remove palladium traces, which is a critical requirement for active pharmaceutical ingredients (APIs). The ACS GCI Pharmaceutical Roundtable has highlighted the environmental challenges associated with palladium use.[11]
-
Causality of Experimental Choices: In Route A, the use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the difficult reductive elimination from the electron-rich pyridine ring. In Route B, DMSO is chosen not only for its high boiling point but also for its ability to promote SNAr reactions by stabilizing the charged Meisenheimer intermediate. The choice of 2-fluoropyridine over 2-chloro- or 2-bromopyridine is deliberate, as the C-F bond is highly polarized, making the carbon center more electrophilic and thus more susceptible to nucleophilic attack.[9]
-
Scalability and Process Chemistry: For small-scale synthesis in a discovery setting, the speed and reliability of Route A often make it the preferred method. However, for process development and manufacturing, Route B is vastly superior. The avoidance of transition metals eliminates concerns about catalyst sourcing, cost, and product contamination. While the reaction conditions are harsher, they are manageable in an industrial setting, and the overall process is more atom-economical and environmentally benign.
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution provide viable pathways to 1-(pyridin-2-yl)azetidine-3-carboxylic acid. The optimal choice is dictated by the specific objectives of the synthesis.
-
For Discovery Chemistry (Small Scale, Library Synthesis): Route A (Buchwald-Hartwig Amination) is recommended. Its reliability, broad scope, and predictable performance justify the higher reagent cost and allow for rapid access to the target molecule and its analogs.
-
For Process Development (Large Scale, Cost-Driven): Route B (Nucleophilic Aromatic Substitution) is the clear choice. Its operational simplicity, low cost, and avoidance of heavy metals make it the ideal strategy for producing material at scale. Optimization of reaction time and temperature would be a key focus for process chemists to maximize throughput and yield.
Ultimately, a thorough understanding of both methodologies empowers chemists to make informed, context-dependent decisions to efficiently achieve their synthetic goals.
References
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
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Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Azetidine Synthesis, 1st Edition. Elsevier. Available at: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
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Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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A Practical Process for the Preparation of Azetidine3-carboxylic Acid. ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. Available at: [Link]
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1-(pyridin-2-yl)azetidine-3-carboxylic acid. Appretech Scientific Limited. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Supporting Information. Available at: [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available at: [Link]
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Novel Pyridinyl Azetidine Compounds
For researchers, scientists, and drug development professionals, the pyridinyl azetidine scaffold represents a promising frontier in medicinal chemistry. This guide provides an in-depth technical comparison of the evaluation of novel compounds containing this scaffold, moving beyond a simple listing of protocols to explain the causal links behind experimental choices. We will explore both in vitro and in vivo methodologies, supported by experimental data and self-validating systems to ensure scientific integrity.
The azetidine ring, a strained four-membered heterocycle, offers a conformationally rigid scaffold that can lead to enhanced binding affinity and selectivity for biological targets.[1] When combined with the pyridine nucleus, known for its diverse therapeutic properties and ability to improve water solubility, the resulting pyridinyl azetidine scaffold holds significant potential for the development of novel therapeutics, particularly in oncology and infectious diseases.[2]
Part 1: In Vitro Evaluation Strategies
The initial assessment of novel pyridinyl azetidine compounds begins with a suite of in vitro assays designed to determine their biological activity, potency, and selectivity. The choice of assays is dictated by the therapeutic hypothesis for the compound series.
Antimicrobial Activity Assessment
Given the known antimicrobial properties of both pyridine and azetidin-2-one derivatives, a primary evaluation often involves assessing their efficacy against a panel of pathogenic bacteria and fungi.[3]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a cornerstone for determining the MIC of a novel antimicrobial agent, representing the lowest concentration that inhibits visible microbial growth.[4][5]
Causality Behind Experimental Choices:
-
Choice of Broth: Mueller-Hinton Broth is typically used as it is standardized and supports the growth of most common pathogens, ensuring reproducibility.[4]
-
Bacterial Inoculum Standardization: Standardizing the initial bacterial concentration to a 0.5 McFarland standard is critical for consistent and comparable MIC values across experiments.[6]
-
Serial Dilutions: Two-fold serial dilutions provide a logarithmic concentration gradient, allowing for the precise determination of the MIC value.[4]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test microorganism from an agar plate and inoculate them into a suitable broth. Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]
-
Compound Dilution: Prepare a stock solution of the pyridinyl azetidine compound in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve the desired concentration range.[4]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).[6]
Data Presentation: Comparative Antimicrobial Activity
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Py-Azet-001 | Staphylococcus aureus | 16 | Vancomycin | 1 |
| Py-Azet-001 | Escherichia coli | 32 | Ciprofloxacin | 0.5 |
| Py-Azet-002 | Staphylococcus aureus | 8 | Vancomycin | 1 |
| Py-Azet-002 | Escherichia coli | 64 | Ciprofloxacin | 0.5 |
Note: Data presented is hypothetical for illustrative purposes.
Anticancer Activity and Cytotoxicity Screening
A significant area of investigation for pyridinyl azetidine compounds is their potential as anticancer agents. A critical initial step is to assess their cytotoxicity against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7][8]
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing the initial number of cells seeded is crucial. Too few cells may lead to insignificant signal, while too many can result in overgrowth and nutrient depletion, affecting the accuracy of the results.[7]
-
Exposure Time: The incubation period with the compound (e.g., 24, 48, or 72 hours) is chosen based on the expected mechanism of action and the doubling time of the cancer cell line.[9]
-
Solubilization of Formazan: Complete solubilization of the formazan crystals with a suitable solvent like DMSO is essential for accurate absorbance readings.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the pyridinyl azetidine compound. Include a vehicle control (solvent alone).[7]
-
MTT Addition: After the desired incubation period (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[8][9]
-
Solubilization and Measurement: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
Workflow for In Vitro Cytotoxicity and Antimicrobial Screening
Caption: Workflow for initial in vitro screening of novel compounds.
Mechanism of Action: STAT3 Signaling Inhibition
Recent studies have identified azetidine-based compounds, some incorporating a pyridinyl moiety, as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10][11] Aberrant STAT3 activation is a hallmark of many cancers, making it a key therapeutic target.[12][13]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect protein-DNA interactions and is instrumental in determining if a compound can inhibit the DNA-binding activity of a transcription factor like STAT3.[10]
Causality Behind Experimental Choices:
-
Nuclear Extracts: Using nuclear extracts from cell lines with constitutively active STAT3 provides a reliable source of the target protein.[10]
-
Radiolabeled Probe: A radiolabeled DNA probe with a high affinity for STAT3 allows for sensitive detection of the protein-DNA complex.[11]
-
Competitive Inhibition: Pre-incubating the nuclear extracts with the test compound before adding the probe allows for the assessment of competitive inhibition of DNA binding.[10]
Step-by-Step Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts) known to have activated STAT3.[11]
-
Inhibitor Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the pyridinyl azetidine inhibitor for 30 minutes at room temperature.[11]
-
Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that binds to activated STAT3.[11]
-
Electrophoresis and Detection: Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis. Detect the radiolabeled bands by autoradiography.
-
Data Analysis: Quantify the intensity of the bands corresponding to the STAT3:DNA complex to determine the IC50 value of the inhibitor.[10]
Data Presentation: Comparative STAT3 Inhibition
| Compound ID | EMSA IC50 (µM)[10][11] | Cellular Activity (Breast Cancer Cells)[10] |
| 5a | 0.55 | Weak activity up to 10 µM |
| 5o | 0.38 | Improved cellular activity |
| 7g | - | Active at 1-3 µM |
| 9k | - | Active at 1-3 µM |
Note: Data is compiled from published studies on azetidine-based STAT3 inhibitors.
STAT3 Signaling Pathway and Inhibition
Caption: Inhibition of the STAT3 signaling pathway by pyridinyl azetidine compounds.
Part 2: In Vivo Evaluation
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in a living organism.
Anticancer Efficacy in Xenograft Models
Human tumor xenograft models in immunodeficient mice are a standard for preclinical evaluation of novel anticancer agents.[14][15]
Experimental Protocol: Subcutaneous Xenograft Model
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to form a palpable tumor.[16][17]
Causality Behind Experimental Choices:
-
Immunodeficient Mice: The use of immunodeficient mice (e.g., nude or SCID) is essential to prevent the rejection of the human tumor cells.[17]
-
Tumor Size for Treatment Initiation: Allowing tumors to reach a specific size (e.g., 100-150 mm³) before starting treatment ensures that the therapy is tested on established tumors, which is more clinically relevant.[17]
-
Tumor Growth Inhibition (TGI): TGI is a key metric for evaluating efficacy, providing a quantitative measure of the treatment's effect compared to a vehicle control.[16]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁷ cells) into the flank of immunodeficient mice.[16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14][17]
-
Treatment Administration: Administer the pyridinyl azetidine compound and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.[14]
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. Daily clinical observations are also crucial for monitoring toxicity.[14]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[16]
Workflow for In Vivo Xenograft Efficacy Testing
Caption: Experimental workflow for in vivo xenograft studies.
Data Presentation: In Vivo Anticancer Efficacy
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Oral | 0 | +5 |
| Py-Azet-003 | 25 | Oral | 45 | -2 |
| Py-Azet-003 | 50 | Oral | 70 | -8 |
| Positive Control | Varies | Varies | 85 | -10 |
Note: Data presented is hypothetical for illustrative purposes.
Conclusion
The pyridinyl azetidine scaffold is a compelling starting point for the development of novel therapeutics. A systematic and logically structured evaluation, beginning with targeted in vitro assays to establish biological activity and mechanism, followed by robust in vivo models to assess efficacy and safety, is paramount. This guide provides a framework for such an evaluation, emphasizing the importance of understanding the rationale behind each experimental step to ensure the generation of reliable and translatable data. By integrating these principles, researchers can effectively navigate the preclinical development of this promising class of compounds.
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The Pursuit of Precision: A Comparative Guide to the Cross-Reactivity of Nicotinamide N-Methyltransferase (NNMT) Inhibitors
Nicotinamide N-methyltransferase (NNMT) has emerged from relative obscurity to become a focal point of therapeutic interest in oncology and metabolic diseases. This cytosolic enzyme, which catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, is a critical regulator of cellular metabolism and epigenetic processes.[1][2] Overexpression of NNMT is linked to the progression of various cancers and is associated with obesity and diabetes.[1][3] Consequently, the development of potent and selective NNMT inhibitors is a burgeoning field in medicinal chemistry.
However, the path to clinically viable NNMT inhibitors is paved with the challenge of selectivity. The human genome encodes a large family of SAM-dependent methyltransferases, many of which share structural homology in the SAM-binding pocket. Off-target inhibition of these enzymes can lead to unforeseen toxicity and diminish the therapeutic window of a drug candidate. This guide provides a comparative analysis of the cross-reactivity profiles of different classes of NNMT inhibitors, supported by experimental data, to inform the design and selection of next-generation therapeutics.
The Landscape of NNMT Inhibition: Diverse Scaffolds, Divergent Selectivity
The quest for selective NNMT inhibitors has led to the exploration of several distinct chemical scaffolds, each with its own advantages and cross-reactivity liabilities. Here, we compare three major classes: bisubstrate inhibitors, nicotinamide mimetics, and allosteric inhibitors.
Bisubstrate Inhibitors: A Rational Approach to High Potency and Selectivity
Bisubstrate inhibitors are designed to simultaneously occupy both the nicotinamide and the SAM binding sites of NNMT.[4] This strategy aims to achieve high affinity and specificity by capitalizing on the unique topology of the entire active site, rather than just the conserved SAM-binding pocket.
A prime example of this class is II399 , a potent inhibitor with a Ki of 5.9 nM.[5] Cross-reactivity profiling of II399 against a panel of other methyltransferases revealed remarkable selectivity. As shown in Table 1, it exhibits over 1000-fold selectivity against closely related enzymes such as phenylethanolamine N-methyltransferase (PNMT), indolethylamine N-methyltransferase (INMT), and several protein methyltransferases.[5] Another potent bisubstrate inhibitor, LL320 , also demonstrates a high degree of selectivity, though it shows some interaction with RNA methyltransferase (RNMT) and S-adenosyl-L-homocysteine hydrolase (SAHH).[5] The use of an "unconventional SAM mimic" in the design of II399 appears to contribute to its enhanced selectivity profile compared to LL320.[5][6]
In contrast, the bisubstrate inhibitor MS2734 (Compound 6) shows a different selectivity profile, with notable off-target activity against DOT1L and PRMT7.[4] This highlights that while the bisubstrate approach is powerful, the nature of the linker and the specific moieties mimicking the substrates are critical determinants of the final cross-reactivity profile.
Table 1: Cross-Reactivity Profile of Bisubstrate NNMT Inhibitors
| Inhibitor | NNMT Potency | Off-Target Methyltransferase | Off-Target Potency | Selectivity (Fold) | Reference |
| II399 | Ki = 5.9 nM | PNMT, INMT, G9a, SETD7, PRMT1 | IC50 > 100 µM | > 1000 | [5] |
| SHMT2 | Kd = 2.11 µM | ~358 | [5] | ||
| SAHH | IC50 > 333 µM | > 56440 | [5] | ||
| LL320 | Ki,app = 1.6 nM | RNMT | Kd = 35.7 µM | ~22312 | [5] |
| SAHH | IC50 = 8.5 µM | ~5312 | [5] | ||
| MS2734 | IC50 = 14 µM | DOT1L | IC50 = 1.3 µM | ~0.09 (less selective) | [4] |
| PRMT7 | IC50 = 20 µM | ~0.7 | [4] |
Nicotinamide Mimetics: A Classical Approach with Varied Outcomes
Small molecule inhibitors designed to mimic nicotinamide represent a more traditional approach to NNMT inhibition. These compounds typically exhibit good cell permeability but can face challenges in achieving high selectivity due to the structural similarities of nicotinamide-binding sites across different enzymes.
One notable example is the methylquinolinium scaffold. Certain derivatives with primary amine substitutions have shown high permeability and excellent selectivity, with no significant inhibition of related SAM-dependent methyltransferases or enzymes in the NAD+ salvage pathway.[7] This suggests that by exploiting specific interactions within the nicotinamide-binding pocket of NNMT, high selectivity can be achieved even with smaller, substrate-mimicking molecules.
Conceptual Binding of a Bisubstrate Inhibitor
Caption: A diagram illustrating the binding mode of a bisubstrate inhibitor within the NNMT active site.
Allosteric Inhibitors: A New Frontier for Selectivity
A more recent and exciting development in NNMT inhibitor research is the discovery of allosteric inhibitors, such as macrocyclic peptides.[2] These molecules do not bind in the active site but at a distinct, allosteric site on the enzyme. This mode of action can offer a significant advantage in terms of selectivity, as allosteric sites are generally less conserved than active sites among enzyme families.
Macrocyclic peptides have been identified that potently inhibit NNMT with IC50 values in the nanomolar range.[8] Crucially, their inhibitory activity is not affected by high concentrations of either nicotinamide or SAM, confirming their non-competitive, allosteric mechanism.[2] While extensive cross-reactivity data for this class is still emerging, the unique mechanism of action suggests a promising avenue for developing exquisitely selective NNMT inhibitors.
Experimental Protocols for Assessing Cross-Reactivity
The objective evaluation of inhibitor selectivity relies on robust and standardized biochemical assays. A widely used method for screening inhibitors against a panel of methyltransferases is the fluorescence-based SAH hydrolase-coupled assay.
Protocol: Fluorescence-Based Methyltransferase Activity Assay
This assay measures the production of S-adenosyl-L-homocysteine (SAH), a common product of all SAM-dependent methylation reactions.
Principle:
-
The methyltransferase of interest catalyzes the transfer of a methyl group from SAM to its specific substrate, producing SAH.
-
SAH hydrolase (SAHH) is added to the reaction to hydrolyze SAH into adenosine and homocysteine.
-
The free thiol group of homocysteine reacts with a thiol-sensitive fluorescent probe (e.g., ThioGlo), generating a fluorescent signal that is directly proportional to the methyltransferase activity.
-
In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris, pH 7.5, 50 mM KCl, 0.01% Triton X-100).
-
Enzyme Solutions: Prepare stock solutions of NNMT and the panel of off-target methyltransferases in assay buffer.
-
Substrate Solutions: Prepare stock solutions of the respective methyl acceptor substrates (e.g., nicotinamide for NNMT) in assay buffer.
-
SAM Solution: Prepare a stock solution of S-adenosyl-L-methionine in assay buffer.
-
Detection Reagent: Prepare a solution containing SAHH and a thiol-sensitive fluorescent probe in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the inhibitor solution or DMSO (for control wells) to the assay plate.
-
Add 5 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and SAM.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate the detection by adding 10 µL of the detection reagent.
-
Incubate at room temperature for 10-15 minutes to allow for the fluorescent signal to develop.
-
Read the fluorescence on a compatible plate reader (e.g., Ex/Em = 400/465 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for Cross-Reactivity Profiling
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Azetidine vs. Pyrrolidine Analogs in Biological Assays: A Head-to-Head Comparison for Drug Discovery Professionals
In the landscape of medicinal chemistry, the choice of a saturated heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the most utilized are the five-membered pyrrolidine ring and its smaller, four-membered counterpart, azetidine. While pyrrolidines are a mainstay in numerous natural products and approved drugs, the less-common azetidine ring offers unique stereochemical and physicochemical properties that are increasingly being leveraged to overcome challenges in drug design.[1] This guide provides a head-to-head comparison of azetidine and pyrrolidine analogs, supported by experimental data, to inform rational design choices in drug discovery programs.
The Fundamental Trade-Off: Ring Strain and Conformational Rigidity
The core difference between azetidine and pyrrolidine lies in their inherent ring strain. The four-membered azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol, intermediate between the highly strained aziridine (27.7 kcal/mol) and the relatively strain-free pyrrolidine (5.4 kcal/mol).[2] This higher strain in azetidines is not merely a liability; it imparts a greater degree of conformational rigidity.[3] This rigidity can be advantageous in pre-organizing substituents into a bioactive conformation for optimal target engagement, potentially leading to increased potency and selectivity.[4]
Conversely, the greater flexibility of the pyrrolidine ring, which readily adopts various envelope and twist conformations, can be beneficial when a degree of conformational adaptation is necessary for binding to a target protein.[5] However, this flexibility can also come at an entropic cost upon binding. The choice between these two scaffolds, therefore, represents a fundamental trade-off between conformational pre-organization and flexibility.
Physicochemical Properties: A Comparative Analysis
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is dictated by its physicochemical properties. The substitution of a pyrrolidine with an azetidine ring can subtly but significantly alter these properties. A systematic study comparing mono- and difluorinated derivatives of azetidine and pyrrolidine provides valuable quantitative insights.[6]
| Property | Azetidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa (Conjugate Acid) | ~11.29 | ~11.27 | Both are strongly basic secondary amines with very similar pKa values.[5][6] The choice between them is unlikely to be driven by a need to modulate basicity. |
| logP (Octanol/Water) | Generally lower | Generally higher | Azetidine analogs tend to be less lipophilic than their corresponding pyrrolidine counterparts. This can be a strategic advantage for improving solubility and reducing metabolic liabilities associated with high lipophilicity. |
| Metabolic Stability | Often higher | Can be susceptible to metabolism | The constrained nature of the azetidine ring can render it more resistant to N-dealkylation, a common metabolic pathway for saturated amines. This can lead to a longer half-life and increased drug exposure.[7] |
Table 1: Comparative Physicochemical Properties of Azetidine and Pyrrolidine.
Head-to-Head in Biological Assays: Case Studies
The true test of these scaffolds lies in their performance in biological assays. Below are case studies that directly compare azetidine and pyrrolidine analogs.
Case Study 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
In the development of inhibitors for DPP-IV, a target for type 2 diabetes, both ketopyrrolidines and ketoazetidines have been explored. A comparative study revealed that while both scaffolds can produce potent inhibitors, the ketoazetidines exhibited enhanced chemical stability over the corresponding ketopyrrolidines, while maintaining their in vitro potency.[8] This highlights a key advantage of the azetidine ring: improved stability without sacrificing activity.
| Compound Type | Target | IC50 (nM) | Key Finding | Reference |
| Ketoazetidine Analog | DPP-IV | Sub-micromolar | Enhanced stability with retained potency | [8][9] |
| Ketopyrrolidine Analog | DPP-IV | Sub-micromolar | Potent but less stable than ketoazetidine analogs | [8] |
| Fluorinated Azetidine Amide | DPP-IV | Potent | Unexpectedly strong activity observed | [10] |
| Fluorinated Pyrrolidine Amide | DPP-IV | Potent | Unexpectedly strong activity observed | [10] |
Table 2: Comparative Activity of Azetidine and Pyrrolidine Analogs as DPP-IV Inhibitors.
Case Study 2: Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors
In the search for VMAT2 inhibitors for the treatment of methamphetamine abuse, a series of novel azetidine analogs were synthesized and compared to existing pyrrolidine-containing compounds. The study found that both cis- and trans-azetidine analogs potently inhibited dopamine uptake with K_i_ values in the low nanomolar range, comparable to or even exceeding the potency of the pyrrolidine-based lobelane.[11] Interestingly, unlike in some other systems, the stereochemistry of the azetidine ring (cis vs. trans) did not significantly impact inhibitory activity, suggesting a degree of promiscuity in the binding pocket for this particular target.[11]
| Compound Type | Target | K_i_ (nM) for [³H]Dopamine Uptake Inhibition | Reference |
| cis-Azetidine Analog (22b) | VMAT2 | 24 | [11] |
| trans-Azetidine Analog (15c) | VMAT2 | 31 | [11] |
| cis/trans-Pyrrolidine Analogs | VMAT2 | Equipotent to azetidine analogs | [11] |
Table 3: Comparative Activity of Azetidine and Pyrrolidine Analogs as VMAT2 Inhibitors.
Case Study 3: Phenylalanine tRNA Synthetase (PheRS) Inhibitors for Toxoplasmosis
A fascinating example of the strategic interplay between potency and pharmacokinetics comes from the development of anti-Toxoplasma gondii agents targeting PheRS. Initial work identified potent bicyclic azetidine inhibitors.[12] To improve upon these, a homologous series of bicyclic pyrrolidines was developed. While the pyrrolidine analogs were found to be slightly less potent than the original azetidines, they possessed more favorable pharmacokinetic properties, including crucial CNS penetration.[12] This case study underscores that the "better" scaffold is context-dependent and that a slight decrease in in vitro potency can be a worthwhile trade-off for superior in vivo performance.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized and robust experimental protocols are essential.
Metabolic Stability Assay: Liver Microsomal Clearance
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Caption: Bidirectional Caco-2 permeability assay workflow.
Detailed Steps:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filters in Transwell™ plates and cultured for approximately 21 days to form a polarized monolayer. [1]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The experiment is performed in two directions: apical to basolateral (A-B) to mimic absorption, and basolateral to apical (B-A) to assess active efflux. The test compound is added to the donor chamber, and samples are taken from the receiver chamber at various time points.
-
Analysis: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.
-
Data Interpretation: The apparent permeability coefficient (P_app_) is calculated. An efflux ratio (P_app_ (B-A) / P_app_ (A-B)) greater than 2 is indicative of active efflux. [1]
Target Binding: Fluorescence Polarization (FP) Assay
FP is a homogeneous technique used to measure the binding of a small, fluorescently labeled ligand (tracer) to a larger protein.
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A Comparative Guide to the Validation of Analytical Methods for 1-(pyridin-2-yl)azetidine-3-carboxylic acid
This guide provides an in-depth comparison and validation framework for analytical methods tailored to 1-(pyridin-2-yl)azetidine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation.
Introduction: The Imperative for Rigorous Validation
In pharmaceutical development, the journey of a novel molecule from discovery to market is underpinned by data of the highest integrity. The molecule at the center of this guide, 1-(pyridin-2-yl)azetidine-3-carboxylic acid (Molecular Formula: C₉H₁₀N₂O₂, Molecular Weight: 178.19 g/mol [1]), is a heterocyclic compound with potential applications in medicinal chemistry. Ensuring its identity, purity, and strength requires analytical methods that are not just precise and accurate, but demonstrably fit for their intended purpose.[2][3] This is the core objective of analytical method validation—a systematic, documented process that provides evidence of a method's reliability.[2][4]
This guide will compare several analytical techniques, focusing on a comprehensive validation protocol for the most suitable method, High-Performance Liquid Chromatography (HPLC). The principles and practices detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline, which provides a framework for validation principles.[5]
Chapter 1: The Foundation of Validation: ICH Q2(R2) Parameters
Analytical method validation is a continuous process, not a singular event, that ensures a method's performance throughout its lifecycle.[6] The ICH Q2(R2) guidelines outline the core performance characteristics that must be evaluated.[7][8][9] The relationship and hierarchy of these parameters form the bedrock of any validation protocol.
Caption: Core validation parameters as outlined by ICH guidelines.
Chapter 2: Physicochemical Profile and Method Selection Rationale
The molecular structure of 1-(pyridin-2-yl)azetidine-3-carboxylic acid dictates the most appropriate analytical strategies.
-
Structure: It possesses a UV-active pyridine ring (a chromophore), a polar azetidine ring, and a carboxylic acid group.
-
Polarity: The presence of heteroatoms (nitrogen, oxygen) and the carboxylic acid group makes it a polar, water-soluble molecule.
-
Volatility: It is a non-volatile solid, making direct analysis by Gas Chromatography (GC) challenging without derivatization.[10]
-
Detection: The pyridine ring allows for straightforward detection using UV-Vis spectrophotometry.
Based on this profile, High-Performance Liquid Chromatography with UV detection (HPLC-UV) emerges as the most suitable technique for routine quantification (assay) and purity determination. Its ability to separate polar, non-volatile compounds in their native state makes it superior to GC for this application.[11][12] For higher sensitivity and specificity, particularly for impurity profiling or analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a powerful alternative.[13] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for absolute identity confirmation and structural elucidation of the reference standard.[14]
Chapter 3: Primary Method: Reversed-Phase HPLC-UV Validation
This section provides a detailed protocol for the development and validation of an HPLC-UV method for the assay of 1-(pyridin-2-yl)azetidine-3-carboxylic acid.
Experimental Workflow: HPLC Method
The workflow for developing and validating an HPLC method is a systematic process, from initial parameter selection to final performance verification.
Caption: Workflow for HPLC method development and validation.
Detailed Experimental Protocol: HPLC Assay
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as a prerequisite for analysis.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm particle size. Rationale: The C18 stationary phase provides sufficient hydrophobic retention for the analyte when used with a highly aqueous mobile phase.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid ensures the carboxylic acid moiety is protonated, leading to better retention and improved peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm. Rationale: This wavelength is typical for the pyridine chromophore and provides a good balance of sensitivity and selectivity.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Standard Solution: Prepare a stock solution of 1-(pyridin-2-yl)azetidine-3-carboxylic acid reference standard at 1.0 mg/mL in Mobile Phase A. Prepare a working standard at 100 µg/mL by diluting the stock.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in Mobile Phase A.
-
-
System Suitability Test (SST):
-
Inject the working standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
-
Tailing Factor (T) ≤ 2.0.
-
Theoretical Plates (N) ≥ 2000.
-
-
Validation Protocol & Acceptance Criteria
The following experiments must be conducted according to a pre-approved validation protocol.[2][15]
-
Specificity:
-
Protocol: Inject a blank (diluent), a placebo solution, and a sample solution spiked with expected impurities.
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[7][16]
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank or placebo chromatograms. The analyte peak should be pure, as determined by a peak purity analysis if using a photodiode array detector.
-
-
Linearity & Range:
-
Protocol: Prepare calibration standards at a minimum of five concentration levels, from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Rationale: To demonstrate a direct correlation between analyte concentration and signal response across a defined range.[7][8]
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
-
-
Accuracy:
-
Protocol: Analyze, in triplicate, a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Rationale: To determine the closeness of the test results to the true value.[2][15]
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
-
Rationale: To assess the degree of agreement among individual results under various conditions.[2][16]
-
Acceptance Criteria: RSD ≤ 2.0% for repeatability and intermediate precision.
-
-
Robustness:
-
Protocol: Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Rationale: To show the reliability of the method with respect to small but deliberate variations in parameters.[2][15]
-
Acceptance Criteria: System suitability criteria must be met, and the change in results should be insignificant.
-
Summary of Validation Data (Hypothetical)
| Validation Parameter | Measurement | Acceptance Criteria | Result |
| Specificity | Interference from Placebo | No interference at analyte RT | Pass |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | Pass | |
| Accuracy | % Recovery (n=9) | 98.0 - 102.0% | 100.5% |
| Precision | Repeatability RSD (n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision RSD | ≤ 2.0% | 1.2% | |
| Robustness | Flow Rate, Temp, pH | SST Pass, results consistent | Pass |
| LOD | Signal-to-Noise Ratio | ~3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio | ~10:1 | 0.3 µg/mL |
Chapter 4: Comparison with Alternative Analytical Methods
While HPLC-UV is the workhorse for routine analysis, other techniques offer distinct advantages for specific applications.
| Feature | HPLC-UV | LC-MS/MS | NMR Spectroscopy |
| Primary Use | Assay, Purity, Routine QC | Impurity ID, Bioanalysis, Trace Analysis | Structural Elucidation, Identity, Reference Standard Characterization |
| Principle | Chromatographic Separation & UV Absorbance | Chromatographic Separation & Mass-to-Charge Ratio | Nuclear Spin in Magnetic Field |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL - ng/mL) | Low (mg/mL) |
| Specificity | Good (based on RT and UV spectrum) | Excellent (based on RT and specific mass transitions) | Absolute (unique spectral fingerprint) |
| Quantification | Excellent (relative) | Excellent (relative) | Good (absolute, qNMR) |
| Cost/Complexity | Low / Moderate | High / High | Very High / High |
-
LC-MS/MS Rationale: For drug development, identifying and quantifying impurities at very low levels is critical. LC-MS/MS provides unparalleled sensitivity and specificity, allowing for the detection of metabolites in biological fluids or trace-level degradants in stability studies.[13] The pyridine nitrogen is readily protonated, making positive-ion electrospray ionization ([M+H]⁺) an effective ionization mode.[13][17]
-
NMR Rationale: NMR spectroscopy is the gold standard for unambiguous structure confirmation.[14] For a novel compound like 1-(pyridin-2-yl)azetidine-3-carboxylic acid, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments is necessary to definitively assign all proton and carbon signals, confirming the connectivity of the pyridine and azetidine rings. The characteristic chemical shift of the carboxylic acid proton (~10-12 ppm) is also a key identifier.[18]
Conclusion
The validation of analytical methods is a cornerstone of pharmaceutical quality assurance.[2] For 1-(pyridin-2-yl)azetidine-3-carboxylic acid, a well-validated reversed-phase HPLC-UV method offers a robust, reliable, and efficient solution for routine quality control, including assay and purity testing. The validation process, guided by ICH Q2(R2) principles, ensures that the data generated is accurate and trustworthy.[7]
Complementary techniques such as LC-MS/MS and NMR are crucial for deeper characterization, including impurity identification and definitive structural confirmation. The choice of method should always be guided by its intended purpose, a principle known as "fitness for use".[3] By integrating these validated methods into a comprehensive control strategy, researchers and developers can ensure the quality and consistency of this promising molecule throughout its lifecycle.
References
- AMSbiopharma. (2025, July 22).
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U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- ProPharma. (2024, June 25).
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
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European Medicines Agency (EMA). (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Lab Manager. (2025, October 1).
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
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U.S. Food and Drug Administration (FDA). (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- European Medicines Agency (EMA). (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
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SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]
- Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
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NIST. (n.d.). 2-Pyridinecarboxylic acid. [Link]
-
ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link]
- BenchChem. (n.d.). High-Sensitivity Analysis of Organic Acids by HPLC Using 1-(4-Aminophenyl)pyridin-1-ium chloride.
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MassBank. (2023, March 9). Picolinic acid; LC-ESI-ITFT; MS2; CE: 10; [M+H]+. [Link]
-
PubMed Central. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-azetidinecarboxylic Acid. [Link]
- Ashdin Publishing. (2023, November 29). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules.
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Appretech Scientific Limited. (n.d.). 1-(pyridin-2-yl)azetidine-3-carboxylic acid. [Link]
- Smith, K. E., et al. (2013, March 3). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes.
-
PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
ResearchGate. (2025, August 10). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
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Chemcasts. (n.d.). 1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties. [Link]
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PubMed. (1999, July). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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PubMed. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. [Link]
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A Comparative Guide to the Conformational Constraints of 1-(pyridin-2-yl)azetidine-3-carboxylic Acid
Introduction: The Critical Role of Conformational Constraint in Drug Discovery
In the landscape of modern drug discovery, the principle of conformational constraint has emerged as a powerful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of therapeutic agents. By restricting the rotational freedom of a molecule, we can pre-organize it into a bioactive conformation, thereby reducing the entropic penalty of binding to its biological target. This often translates to a significant improvement in binding affinity. Furthermore, a rigidified molecular scaffold can improve selectivity by disfavoring binding to off-target receptors and can enhance metabolic stability by shielding susceptible chemical bonds from enzymatic degradation.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry for imparting conformational rigidity.[1] Its strained nature, intermediate between that of aziridines and pyrrolidines, offers a unique balance of structural pre-organization and synthetic accessibility.[1] This guide focuses on 1-(pyridin-2-yl)azetidine-3-carboxylic acid, a molecule of significant interest due to its combination of a constrained azetidine core and a heteroaromatic pyridinyl substituent. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, making this scaffold a versatile building block in drug design.
This publication will provide a comprehensive comparison of the conformational constraints of 1-(pyridin-2-yl)azetidine-3-carboxylic acid with other key cyclic amino acid analogs. We will delve into the experimental and computational methodologies used to assess these constraints, offering detailed protocols and interpreting the resulting data to provide a clear, comparative analysis for researchers, scientists, and drug development professionals.
Comparative Analogs: A Spectrum of Conformational Rigidity
To contextualize the conformational properties of 1-(pyridin-2-yl)azetidine-3-carboxylic acid, we will compare it against a panel of structurally related cyclic amino acids, each possessing distinct degrees of conformational freedom.
-
Proline: The archetypal five-membered cyclic amino acid, proline's pyrrolidine ring significantly restricts the peptide backbone's Φ torsion angle.[2]
-
Azetidine-2-carboxylic Acid: As a smaller, four-membered ring analog of proline, it imposes even greater constraints on the backbone, though the ring itself is more flexible than proline's.[3][4]
-
Nipecotic Acid (Piperidine-3-carboxylic Acid): This six-membered ring analog offers more conformational flexibility than proline, adopting chair and boat conformations.[5]
-
Gabapentin: Although not a direct cyclic amino acid, its cyclohexane ring fused with an aminomethyl and acetic acid moiety provides a valuable carbocyclic comparator with distinct conformational preferences.[6]
Experimental Assessment of Conformational Constraints
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Conformations
NMR spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for elucidating the solution-state conformation of small molecules. By measuring the transfer of nuclear spin polarization between spatially proximate protons, we can deduce internuclear distances and, consequently, the molecule's three-dimensional structure.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a final concentration of 10-50 mM. Ensure the sample is free of particulate matter. For samples susceptible to paramagnetic broadening, degassing with an inert gas (e.g., argon) is recommended.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and assess sample purity.
-
Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. ROESY is often preferred for molecules in the intermediate molecular weight range where the NOE may be close to zero.[7]
-
Optimize the mixing time (τₘ). For small molecules, a mixing time of 300-800 ms is typically a good starting point for NOESY.[7] For ROESY, a shorter mixing time of 100-300 ms is generally used.
-
Acquire the 2D spectrum with sufficient signal-to-noise. This may require several hours of acquisition time, depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Identify cross-peaks, which indicate spatial proximity between the corresponding protons.
-
Integrate the volumes of the cross-peaks. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Use the measured NOE intensities to generate distance restraints for computational modeling.
-
Caption: Workflow for NMR-based conformational analysis.
Single-Crystal X-ray Crystallography: The Solid-State Conformation
X-ray crystallography provides an unambiguous determination of a molecule's conformation in the solid state. While this conformation may not always directly correspond to the bioactive conformation in solution, it offers a high-resolution snapshot of a low-energy state and is invaluable for validating computational models.
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent system to near-saturation.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a stream of X-rays (typically from a Mo or Cu source).
-
Rotate the crystal and collect the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final crystal structure.
-
Caption: Workflow for X-ray crystallography.
Computational Assessment of Conformational Constraints
Computational chemistry provides powerful tools for exploring the conformational landscape of molecules, calculating the relative energies of different conformers, and predicting their geometric parameters.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that can accurately predict the geometries and relative energies of different conformers.
-
Initial Structure Generation: Generate a set of initial 3D conformers using a molecular mechanics-based conformational search algorithm.
-
Geometry Optimization:
-
Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-31G(d)).[8]
-
The inclusion of a dispersion correction (e.g., -D3) is crucial for accurately modeling non-covalent interactions.
-
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).
-
Energy Analysis: Compare the relative Gibbs free energies of the different conformers to determine their populations at a given temperature.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a molecule in a solvent environment, allowing for the exploration of conformational transitions and the calculation of conformational free energy landscapes.
-
System Setup:
-
Place the molecule of interest in a periodic box of explicit solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Parameterization: Assign force field parameters to the molecule. For novel molecules, this may require the generation of custom parameters.
-
Equilibration:
-
Minimize the energy of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT) conditions.
-
-
Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to adequately sample the conformational space.
-
Trajectory Analysis: Analyze the simulation trajectory to identify the major conformational states, calculate their populations, and determine the free energy barriers between them.
Caption: Workflow for computational conformational analysis.
Comparative Conformational Analysis
The following table summarizes the key conformational features of 1-(pyridin-2-yl)azetidine-3-carboxylic acid and its comparators, based on literature data and predictive modeling.
| Compound | Ring Size | Key Torsional Angles | Ring Pucker | Predicted Flexibility |
| 1-(pyridin-2-yl)azetidine-3-carboxylic acid | 4 | Φ (N-Cα-C-N) highly restricted | Puckered | Low |
| Proline | 5 | Φ ≈ -60° | Endo/Exo pucker | Low |
| Azetidine-2-carboxylic Acid | 4 | Φ highly restricted | Puckered | Low-Moderate[3] |
| Nipecotic Acid | 6 | More flexible Φ, Ψ | Chair/Boat | Moderate[5] |
| Gabapentin | 6 (carbocycle) | Multiple rotatable bonds | Chair | High[6] |
Data for 1-(pyridin-2-yl)azetidine-3-carboxylic acid is predicted based on analogs.
The N-pyridin-2-yl substituent is expected to significantly influence the conformational preferences of the azetidine ring. The delocalization of the azetidine nitrogen's lone pair into the pyridine ring can affect the ring's pucker and the rotational barrier around the N-C(pyridyl) bond.[9] This electronic effect, coupled with the steric bulk of the pyridine ring, likely leads to a highly constrained set of low-energy conformations.
In contrast, proline's five-membered ring, while also constrained, allows for a well-defined endo/exo pucker equilibrium that influences peptide backbone conformation.[2] Nipecotic acid, with its larger six-membered ring, exhibits greater conformational diversity, readily adopting different chair and boat forms.[5] Gabapentin, lacking the constraints of a heterocyclic ring containing the key pharmacophoric elements, is the most flexible of the comparators.[6]
Conclusion
The conformational analysis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid, through a combination of experimental and computational approaches, reveals it to be a highly constrained molecular scaffold. Its rigid azetidine core, further influenced by the electronic and steric properties of the N-pyridinyl substituent, pre-organizes the molecule into a limited number of well-defined conformations. This inherent rigidity makes it an attractive building block for the design of potent and selective therapeutic agents.
In comparison to proline, azetidine-2-carboxylic acid, nipecotic acid, and gabapentin, 1-(pyridin-2-yl)azetidine-3-carboxylic acid occupies a unique space in the spectrum of conformational flexibility. Its constrained nature, combined with the potential for diverse intermolecular interactions mediated by the pyridine ring, underscores its potential in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols for researchers to further explore and exploit the conformational constraints of this and related molecular systems in their drug discovery endeavors.
References
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- Bocha, W., & Starynowicz, P. (2022). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Crystals, 12(2), 257.
- Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3466–3476.
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- Sasan, K., et al. (2008). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2212–o2214.
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- Samardzic, K., & Rodgers, K. M. (2022). Structural representations of the protein amino acid l-proline and the...
- Eastman, T. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. The Journal of organic chemistry, 86(20), 14311-14318.
- Weiner, D. P., et al. (1992). Conformational studies on beta-amino acid-containing peptides. I. Peptide Research, 5(6), 343-350.
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- PubChem. N'-(Pyridin-2-YL)piperidine-3-carbohydrazide. PubChem.
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- BenchChem.
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- CymitQuimica. N-(PYRID-2-YL)PIPERIDINE-4-CARBOXYLIC ACID. CymitQuimica.
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- Sobel, R. A., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International journal of molecular sciences, 24(12), 10255.
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- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.
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- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Exploring Various Crystal and Molecular Structures of Gabapentin—A Review [mdpi.com]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Pyridinyl Azetidine Derivatives in Enzyme Active Sites
This guide provides an in-depth, technical comparison of pyridinyl azetidine derivatives as potent enzyme inhibitors, with a focus on in silico molecular docking studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the structural basis of inhibitor potency and selectivity. We will delve into the causality behind experimental choices in computational drug design, ensuring a robust and self-validating approach to inhibitor evaluation.
Introduction: The Therapeutic Potential of Pyridinyl Azetidine Scaffolds
Pyridinyl and azetidine moieties are privileged structures in medicinal chemistry, frequently incorporated into small molecule inhibitors due to their favorable pharmacological properties.[1] The pyridine ring, a bioisostere of a phenyl group, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the strained azetidine ring can provide conformational rigidity and novel exit vectors for synthetic elaboration.[2] The combination of these two scaffolds has led to the development of potent inhibitors for a range of enzyme targets implicated in various diseases.
Molecular docking has become an indispensable tool in modern drug discovery for predicting the binding affinity and orientation of small molecules within a protein's active site.[3] This computational technique allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity for a given biological target and providing insights into the molecular determinants of binding.[3]
This guide will focus on a comparative docking analysis of pyridinyl azetidine derivatives against Fatty Acid Amide Hydrolase (FAAH) , a well-validated therapeutic target for pain and inflammation.[4][5] We will also draw parallels to other enzyme systems, such as Janus Kinases (JAKs) [6][7] and Dihydroorotate Dehydrogenase (DHODH) ,[8][9] to illustrate the broad applicability of these scaffolds and computational methodologies.
The Scientific Rationale: Why Comparative Docking?
Comparative docking studies are not merely about generating a list of binding scores. The primary objective is to understand the structure-activity relationship (SAR) within a series of related compounds. By systematically modifying the structure of a lead compound and observing the effect on its predicted binding affinity and interactions, we can deduce which functional groups are critical for potency and selectivity. This knowledge is invaluable for guiding the rational design of next-generation inhibitors with improved therapeutic profiles.
The trustworthiness of a docking study hinges on a carefully validated protocol. This involves redocking a co-crystallized ligand into its corresponding protein structure to ensure the docking software can accurately reproduce the experimentally determined binding mode. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[10]
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following protocol outlines a comprehensive workflow for a comparative docking study of pyridinyl azetidine derivatives against the FAAH enzyme.
Protocol: Comparative Molecular Docking of Pyridinyl Azetidine Derivatives against FAAH
1. Protein Preparation:
-
Objective: To prepare the FAAH protein structure for docking by removing extraneous molecules and adding necessary parameters.
-
Procedure:
-
Download the crystal structure of humanized rat FAAH in complex with a piperidine urea inhibitor from the Protein Data Bank (PDB ID: 2VYA).[11]
-
Remove all water molecules, co-solvents, and the co-crystallized ligand from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to each atom using a force field (e.g., Kollman charges).
-
Define the binding site by creating a grid box centered on the catalytic serine residue (Ser241) and encompassing the active site cavity.
-
2. Ligand Preparation:
-
Objective: To generate 3D conformers of the pyridinyl azetidine derivatives and assign appropriate chemical properties.
-
Procedure:
-
Sketch the 2D structures of a series of pyridinyl azetidine derivatives with systematic variations.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.
-
3. Molecular Docking:
-
Objective: To predict the binding pose and affinity of each ligand within the FAAH active site.
-
Procedure:
-
Utilize a validated docking program such as AutoDock.[3]
-
For each ligand, perform a docking run using a genetic algorithm to explore a wide range of possible conformations and orientations within the defined grid box.
-
Generate multiple binding poses for each ligand.
-
4. Analysis and Comparison:
-
Objective: To analyze the docking results to understand the SAR and identify key interactions.
-
Procedure:
-
Cluster the resulting poses based on their RMSD and binding energy.
-
Select the lowest energy pose from the most populated cluster as the most probable binding mode.
-
Visualize the protein-ligand interactions for the top-ranked poses, identifying hydrogen bonds, hydrophobic interactions, and other key contacts.
-
Compare the binding energies and interaction patterns across the series of derivatives to elucidate the SAR.
-
Visualizing the Process
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Analysis: Pyridinyl Azetidine Derivatives as FAAH Inhibitors
To illustrate the power of comparative docking, let's consider a hypothetical series of pyridinyl azetidine urea inhibitors based on known FAAH inhibitor scaffolds.[4][11] The core scaffold consists of a pyridinyl group connected to an azetidine ring, which in turn is linked to a urea moiety. We will systematically vary the substitution on the pyridine ring and the terminal phenyl ring of the urea.
The binding site of FAAH is a long, hydrophobic channel with a catalytic triad (Ser241, Ser217, Lys142) at its base.[11] Potent inhibitors typically form a covalent bond with Ser241 or interact non-covalently with key residues in the active site.
Table 1: Comparative Docking Data for Hypothetical Pyridinyl Azetidine FAAH Inhibitors
| Compound ID | Pyridine Substitution | Terminal Phenyl Substitution | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| PA-1 | H | H | -8.5 | Ser241, Ile238, Leu404 |
| PA-2 | 4-CF₃ | H | -9.8 | Ser241, Ile238, Leu404, Phe432 |
| PA-3 | H | 4-OCH₃ | -8.9 | Ser241, Ile238, Leu404, Met436 |
| PA-4 | 4-CF₃ | 4-OCH₃ | -10.2 | Ser241, Ile238, Leu404, Phe432, Met436 |
Analysis of Results:
The docking results in Table 1 suggest a clear SAR. The introduction of a trifluoromethyl (CF₃) group at the 4-position of the pyridine ring (PA-2 and PA-4) leads to a significant increase in predicted binding affinity. Visualization of the docking poses reveals that the CF₃ group occupies a hydrophobic sub-pocket, forming favorable van der Waals interactions with residues such as Phe432. This is consistent with published SAR studies on related FAAH inhibitors.[4]
Similarly, the addition of a methoxy (OCH₃) group to the terminal phenyl ring (PA-3 and PA-4) also enhances binding affinity, albeit to a lesser extent. This group appears to form hydrogen bonds or favorable polar interactions with residues like Met436 at the entrance of the active site. The combination of both substitutions in PA-4 results in the highest predicted binding affinity, suggesting an additive effect.
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- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking, 3D QSAR and dynamics simulation studies of imidazo-pyrrolopyridines as janus kinase 1 (JAK 1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
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- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities like 1-(Pyridin-2-yl)azetidine-3-carboxylic acid is foundational to scientific progress. However, this innovation carries a profound responsibility to ensure safety and environmental stewardship. The proper management and disposal of chemical waste are not mere regulatory hurdles; they are integral components of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(Pyridin-2-yl)azetidine-3-carboxylic acid, grounded in established safety standards and regulatory compliance. Our objective is to empower you with the knowledge to manage this substance confidently, protecting yourself, your colleagues, and the environment.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. 1-(Pyridin-2-yl)azetidine-3-carboxylic acid (CAS No: 1380300-81-1) is classified with specific risks that dictate its handling and disposal protocols.[1] The primary hazards are outlined in its Safety Data Sheet (SDS).
According to the Globally Harmonized System (GHS), this compound presents the following hazards:
-
H315: Causes skin irritation. [1] This means direct contact can lead to redness, itching, or inflammation.
-
H319: Causes serious eye irritation. [1] Contact with the eyes can result in significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. [1] Inhalation of the dust or fumes can irritate the respiratory tract, leading to coughing and discomfort.
These classifications mandate that 1-(Pyridin-2-yl)azetidine-3-carboxylic acid be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2]
Table 1: GHS Hazard Profile for 1-(Pyridin-2-yl)azetidine-3-carboxylic acid
| Hazard Code | Classification | Pictogram | Signal Word |
| H315 | Skin Irritation (Category 2) | Warning | |
| H319 | Eye Irritation (Category 2A) | Warning | |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning |
Source: AK Scientific, Inc. Safety Data Sheet[1]
Section 2: Personal Protective Equipment (PPE)
Given the irritant nature of the compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as the minimum requirement.[1][3]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN 166 standards.[2] | Prevents eye contact and serious irritation (H319). |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or butyl rubber). | Prevents skin contact and irritation (H315). Always check glove compatibility charts. |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin on the arms and body from accidental splashes or spills. |
| Respiratory Protection | Not typically required for small quantities handled in a certified chemical fume hood.[2] For larger quantities or potential for aerosolization, consult your institution's EHS department. | Prevents inhalation and respiratory tract irritation (H335). |
Section 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is Precautionary Statement P501: "Dispose of contents/container to an approved waste disposal plant."[1][4] This explicitly forbids conventional disposal methods and requires a licensed hazardous waste management pathway.
Step 1: Waste Segregation
-
Isolate the Waste: Collect waste 1-(Pyridin-2-yl)azetidine-3-carboxylic acid, including any contaminated materials (e.g., weighing paper, pipette tips, contaminated wipes), separately from all other waste streams.[2]
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions.[5] Pyridine derivatives and carboxylic acids must be kept separate from bases and strong oxidizing agents to prevent violent or exothermic reactions.[5][6]
Step 2: Containerization
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material chemically compatible with acidic organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Never use metal containers for acidic waste , as acids can corrode the metal, leading to container failure.[5][7]
-
Ensure Proper Closure: The container must have a secure, screw-top cap to prevent leaks and the escape of vapors.[5][8]
-
Headroom: Do not fill the container to more than 90% capacity to allow for expansion of contents due to temperature changes.[7]
Step 3: Labeling
-
Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.
-
Content Requirements: Per EPA and OSHA regulations, the label must include:
Section 4: Disposal Pathway and On-Site Management
All generated waste must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste vendor. The following workflow outlines the decision and management process.
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- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Pyridin-2-yl)azetidine-3-carboxylic acid
As research and development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-(Pyridin-2-yl)azetidine-3-carboxylic acid. The content herein is synthesized from established safety protocols and specific data related to the compound's structural motifs, designed to empower researchers with the knowledge to mitigate risks effectively. This is not merely a checklist, but a foundational document for building a culture of safety within your laboratory.
Hazard Identification: A Proactive, Structure-Based Risk Assessment
Due to the novel nature of many research compounds, comprehensive toxicological data for 1-(Pyridin-2-yl)azetidine-3-carboxylic acid may not be fully available. Therefore, a risk assessment grounded in its chemical structure is the most prudent approach. The molecule incorporates a pyridine ring, an azetidine ring, and a carboxylic acid functional group.
-
Pyridine Moiety : Pyridine and its derivatives are known to be hazardous.[1] They can be absorbed through the skin and may cause irritation, nausea, and abdominal pain upon exposure.[1][2] Handling should always occur in a well-ventilated area, preferably a certified fume hood.[1]
-
Azetidine Ring : Azetidines are cyclic amines that can be reactive. Safe handling requires avoiding contact with skin and eyes and using adequate ventilation.[3][4]
-
Carboxylic Acid Group : This functional group can impart corrosive properties. Similar heterocyclic carboxylic acids are known to cause skin and eye irritation.[5][6]
The Safety Data Sheet (SDS) for 1-(Pyridin-2-yl)azetidine-3-carboxylic acid explicitly states that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Therefore, a robust personal protective equipment (PPE) plan is mandatory.
The Core PPE Ensemble: A Multi-Layered Defense Strategy
The following table outlines the essential PPE for handling this compound. This ensemble should be considered the minimum standard, with adjustments made based on the scale of the experiment and specific laboratory conditions.
| PPE Component | Specification | Rationale & Causality |
| Primary Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash-resistant goggles.[2] | The compound is classified as a serious eye irritant.[7] Goggles provide a seal around the eyes, offering superior protection against splashes compared to standard safety glasses. |
| Face Protection | Face shield (used in conjunction with goggles). | Recommended when handling larger quantities or when there is a significant risk of splashing, providing a secondary barrier for the entire face.[2] |
| Hand Protection | Nitrile or neoprene gloves.[1] Double-gloving is strongly recommended. | Protects against skin contact and irritation.[7] Latex gloves are not suitable for handling pyridine-containing compounds.[1] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from chemical splashes. A fully fastened coat is essential.[2] |
| Respiratory Protection | Use only in a certified chemical fume hood.[1] | The compound may cause respiratory irritation.[7] A fume hood provides the primary engineering control to minimize inhalation exposure. For spills or work outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] |
Operational Workflow: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential workflow is critical for minimizing exposure risk. The process begins before the compound is handled and continues through to final disposal.
Caption: A procedural workflow for the safe handling of 1-(Pyridin-2-yl)azetidine-3-carboxylic acid.
3.1. Donning PPE: The Correct Sequence
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Eye/Face Protection : Don your safety goggles and, if necessary, your face shield.
-
Gloves : Put on your first pair of gloves (inner layer), then the second pair (outer layer), ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
3.2. Doffing PPE: Avoiding Cross-Contamination The removal of PPE is a critical control point.
-
Outer Gloves : Remove the outer, most contaminated gloves first. Peel them off so they turn inside out.
-
Lab Coat : Remove your lab coat, folding the contaminated outside inwards.
-
Eye/Face Protection : Remove your face shield and/or goggles.
-
Inner Gloves : Remove the final pair of gloves.
-
Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.
Emergency Response Plan
Rapid and correct response to an exposure is critical. All personnel must be familiar with the location of safety showers and eyewash stations.[8]
| Exposure Scenario | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[7][9] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water.[9] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4] For large spills, contact your institution's Environmental Health and Safety (EHS) department. Ensure proper ventilation and wear appropriate respiratory protection before attempting cleanup. |
Waste Disposal Protocol
All materials contaminated with 1-(Pyridin-2-yl)azetidine-3-carboxylic acid are considered hazardous waste.
-
Solid Waste : Used gloves, absorbent materials, and contaminated labware must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures must be collected in a separate, labeled hazardous waste container. Never dispose of this chemical down the drain.[3]
-
Compliance : All disposal procedures must comply with local, state, and federal regulations. Consult your institution's EHS department for specific guidelines. The SDS for the compound explicitly states to "Dispose of contents/container to an approved waste disposal plant."[7][10]
By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of protection that ensures both scientific integrity and personal well-being.
References
-
Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]
-
Pyridine Hazard Summary . New Jersey Department of Health. [Link]
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Pyridine ACS Safety Data Sheet . Jubilant Ingrevia Limited. [Link]
-
Pyridine-N-oxide, 98% Material Safety Data Sheet . Cole-Parmer. [Link]
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Pyridine Safety Data Sheet . Kanto Chemical Co., Inc. [Link]
-
Azetidine Safety Data Sheet . Chemos GmbH & Co.KG. [Link]
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- 2. nj.gov [nj.gov]
- 3. chemos.de [chemos.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
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- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
